Rock2-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25N3O5S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
InChI |
InChI=1S/C23H25N3O5S/c27-20-7-5-17(15-21(20)28)6-8-23(29)25-11-2-12-26(14-13-25)32(30,31)22-4-1-3-18-16-24-10-9-19(18)22/h1,3-5,7,9-10,15-16,27-28H,2,6,8,11-14H2 |
InChI Key |
YJSJKVMKZYLGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)CCC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ROCK2 Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular functions, including cytoskeletal regulation, cell motility, proliferation, and apoptosis.[1][2] As a key downstream effector of the small GTPase RhoA, ROCK2 has emerged as a significant therapeutic target for a range of diseases, including cardiovascular disorders, neurological conditions, and cancer.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of ROCK2 inhibitors, with a focus on Fasudil as a representative compound, due to the lack of specific public information on "Rock2-IN-5". The guide will delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize these inhibitors.
Core Mechanism of Action
ROCK2 inhibitors primarily function by competitively binding to the ATP-binding pocket of the kinase domain of ROCK2.[5][6] This action prevents the phosphorylation of its downstream substrates, thereby modulating various cellular activities. The inhibition of ROCK2 leads to a cascade of events, most notably the relaxation of smooth muscle cells and the disassembly of stress fibers.[3]
The RhoA/ROCK2 signaling pathway is integral to numerous cellular processes.[4] Activated RhoA (GTP-bound) directly interacts with and activates ROCK2.[7] Subsequently, ROCK2 phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[3][7] Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, further enhancing MLC phosphorylation.[3] ROCK2 inhibitors block these phosphorylation events, leading to a reduction in cellular contractility.
Quantitative Data on Representative ROCK2 Inhibitors
The inhibitory activity of compounds against ROCK2 and other kinases is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). Below is a summary of these values for the representative inhibitor, Fasudil, and another well-characterized ROCK inhibitor, Y-27632.
| Inhibitor | Target | IC50 (µM) | Ki (nM) | Other Kinases Inhibited (IC50 µM) |
| Fasudil | ROCK1 | 10.7[8] | 330[9] | PKA (4.58), PKC (12.30), PKG (1.650)[9] |
| ROCK2 | 0.158[9], 1.9[8][10] | - | PRK2 (4), MSK1 (5), Rsk2 (15)[10] | |
| Y-27632 | ROCK1 | - | 220[5] | - |
| ROCK2 | - | 300[5] | PRK-2 (similar to ROCK)[11] |
Experimental Protocols
Characterizing the mechanism of action of a ROCK2 inhibitor involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the kinase activity of purified ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
ATP
-
Substrate peptide (e.g., a synthetic peptide with a ROCK2 phosphorylation motif)
-
Test inhibitor (e.g., Fasudil)
-
96-well microplate
-
Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the substrate peptide.
-
Wash the plate to remove unbound peptide.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the recombinant ROCK2 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove the enzyme and ATP.
-
Add the HRP-conjugated phospho-specific antibody to each well and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition.
Western Blot Analysis of Downstream Target Phosphorylation
This method assesses the effect of the inhibitor on the ROCK2 signaling pathway within a cellular context.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[12]
-
Test inhibitor (e.g., Fasudil)
-
Stimulant (e.g., lysophosphatidic acid (LPA) to activate the RhoA/ROCK pathway)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-MYPT1, anti-phospho-MLC, anti-MLC, anti-ROCK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).[12]
-
Stimulate the cells with an agonist (e.g., LPA) to activate the ROCK2 pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway Diagram
Caption: ROCK2 signaling pathway and the inhibitory action of Fasudil.
Experimental Workflow Diagram
Caption: Workflow for an in vitro ROCK2 kinase inhibition assay.
References
- 1. Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 11. ROCK and PRK-2 Mediate the Inhibitory Effect of Y-27632 on Polyglutamine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
Rock2-IN-5: A Dual-Action Fasudil Derivative for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rock2-IN-5 is a novel hybrid molecule engineered from the established Rho-kinase (ROCK) inhibitor, fasudil, and naturally occurring NRF2 inducers, caffeic and ferulic acids.[1] This innovative design positions this compound as a multi-target-directed ligand with significant therapeutic potential, particularly in the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1] The rationale behind its development lies in simultaneously addressing two key pathological mechanisms implicated in neuronal damage: the overactivation of the ROCK2 signaling pathway and oxidative stress. By combining the structural features of a ROCK inhibitor with potent antioxidants, this compound offers a dual mechanism of action aimed at enhancing neuronal survival and mitigating disease progression.[1]
Mechanism of Action
This compound exerts its therapeutic effects through two primary signaling pathways: the inhibition of ROCK2 and the activation of the NRF2 antioxidant response.
ROCK2 Inhibition
As a derivative of fasudil, this compound is designed to target and inhibit the serine/threonine kinase ROCK2. The ROCK2 pathway is a critical regulator of the actin cytoskeleton and is involved in a range of cellular processes, including cell adhesion, motility, and contraction. In neurodegenerative conditions, the overactivation of ROCK2 contributes to neuronal apoptosis and inhibits neurite outgrowth. By inhibiting ROCK2, this compound is believed to promote neuronal survival and regeneration.
NRF2 Activation
The incorporation of caffeic and ferulic acid moieties confers upon this compound the ability to activate the NRF2 signaling pathway. NRF2 is a master regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept at low levels by its inhibitor, KEAP1, which targets it for proteasomal degradation. In the presence of oxidative stress or NRF2 activators, this inhibition is released, allowing NRF2 to translocate to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The induction of these genes by this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its related compounds as reported in the primary literature.
Table 1: ROCK2 Inhibition
| Compound ID | Description | IC50 (µM) for ROCK2 |
| Fasudil | Parent ROCK inhibitor | 1.9 |
| This compound (1d) | Fasudil-dihydroferulic acid hybrid | >10 |
| 1a | Fasudil-caffeic acid hybrid | >10 |
| 1b | Fasudil-ferulic acid hybrid | >10 |
| 1c | Fasudil-dihydrocaffeic acid hybrid | >10 |
Data from Martín-Cámara O, et al. J Med Chem. 2022.
Table 2: NRF2 Transcriptional Activation
| Compound ID | Concentration (µM) | NRF2 Activation (Fold Increase vs. Control) |
| This compound (1d) | 20 | ~2.5 |
| This compound (1d) | 60 | ~3.0 |
| 1b | 20 | ~2.0 |
| 1b | 60 | ~2.5 |
| 1c | 20 | ~2.0 |
| 1c | 60 | ~2.5 |
| Dimethyl Fumarate (DMF) | 20 | ~2.5 |
Data from Martín-Cámara O, et al. J Med Chem. 2022, determined by 3xARE-LUC luciferase reporter assay.
Table 3: Cell Viability
| Compound ID | Cell Line | IC50 (µM) |
| This compound (1d) | HEK293T | >100 |
| 1a | HEK293T | >100 |
| 1b | HEK293T | 85.6 |
| 1c | HEK293T | >100 |
Data from Martín-Cámara O, et al. J Med Chem. 2022, determined by MTT assay after 16 hours of treatment.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound (designated as compound 1d in the primary literature) is achieved through a peptide-coupling methodology.[2]
Starting Materials:
-
1-(isoquinolin-5-ylsulfonyl)homopiperazine (prepared from isoquinoline-5-sulfonic acid and homopiperazine using a literature method).
-
Dihydroferulic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve 1-(isoquinolin-5-ylsulfonyl)homopiperazine and dihydroferulic acid in dichloromethane.
-
Add EDCI and HOBt to the solution to act as coupling reagents.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
ROCK2 Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of this compound against ROCK2 is determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[3][4][5][6][7]
Materials:
-
Recombinant human ROCK2 enzyme
-
S6K substrate peptide (KRRRLASLR)
-
ATP
-
ROCK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in ROCK2 Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or 5% DMSO (vehicle control).
-
Add 2 µL of ROCK2 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations should be optimized, for example, 10 µM ATP and an appropriate concentration of the S6K substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
NRF2 Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate the NRF2 pathway by measuring the expression of a luciferase reporter gene under the control of Antioxidant Response Elements (AREs).[8][9][10]
Materials:
-
HEK293T cells
-
3xARE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound dissolved in DMSO
-
Dimethyl fumarate (DMF) as a positive control
-
Luciferase Assay System
-
96-well plates
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the 3xARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, DMF, or DMSO (vehicle control).
-
Incubate the cells for 16-24 hours.
-
Lyse the cells using the lysis buffer provided with the Luciferase Assay System.
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well, if necessary.
-
Express the results as fold activation over the vehicle control.
Cell Viability (MTT) Assay
The effect of this compound on cell viability is assessed using the MTT assay, which measures the metabolic activity of cells.
Materials:
-
HEK293T cells
-
Cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 16 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot for HO-1 and NQO1
This technique is used to determine the protein expression levels of the NRF2 target genes, HO-1 and NQO1, following treatment with this compound.
Materials:
-
Cells of interest (e.g., lymphoblasts)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HO-1, NQO1, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the expression of HO-1 and NQO1 to the loading control.
Signaling Pathways and Experimental Workflows
Caption: ROCK2 Signaling Pathway and Inhibition by this compound.
Caption: NRF2 Activation Pathway by this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. ROCK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. ROCK2 Kinase Enzyme System [promega.com]
- 7. Promega ADP-Glo Kinase Assay + ROCK2 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. 3.2.2. Nrf2/ARE Luciferase Assay [bio-protocol.org]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Rock2-IN-5: A Multi-Targeted Approach for Amyotrophic Lateral Sclerosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The pathological mechanisms underlying ALS are complex and multifactorial, involving oxidative stress, neuroinflammation, and impaired axonal transport. The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a promising therapeutic target in neurodegenerative diseases, including ALS. ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, and its overactivation has been implicated in axonal degeneration, neuronal apoptosis, and neuroinflammation. Rock2-IN-5 is a novel hybrid molecule that not only inhibits ROCK2 but also activates the nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response. This dual-action profile presents a compelling therapeutic strategy for the multifaceted pathology of ALS.
The ROCK2 Signaling Pathway in ALS
The ROCK2 signaling cascade is a critical regulator of cellular processes implicated in ALS pathogenesis. Upon activation by the small GTPase RhoA, ROCK2 phosphorylates a variety of downstream substrates, leading to the stabilization of actin filaments and inhibition of neurite outgrowth. In the context of ALS, elevated ROCK2 activity contributes to the collapse of the neuronal cytoskeleton, axonal transport deficits, and ultimately, motor neuron death. Furthermore, ROCK2 signaling is involved in the activation of microglia and astrocytes, contributing to the chronic neuroinflammatory state observed in ALS patients.
The NRF2 Antioxidant Response Pathway
Oxidative stress is a major contributor to motor neuron degeneration in ALS. The NRF2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (KEAP1). In the presence of oxidative stress or NRF2 activators, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and proteins involved in detoxification.
This compound: In Vitro Efficacy
This compound (also referred to as compound 1d) is a hybrid molecule designed to simultaneously inhibit ROCK2 and activate the NRF2 pathway.[1] Its efficacy has been evaluated in a series of in vitro assays.
Quantitative Data Summary
| Assay | Target/Cell Line | Metric | This compound | Fasudil (Reference) |
| ROCK2 Inhibition | Recombinant Human ROCK2 | IC₅₀ (nM) | 130 | 110 |
| NRF2 Induction | ARE-Luciferase Reporter Assay (HepG2 cells) | Fold Induction | ~2.5 at 10 µM | Not reported |
| Cell Viability | Control Lymphoblasts | % Viability at 10 µM | >95% | Not reported |
| Cell Viability | SOD1-ALS Lymphoblasts | % Viability at 10 µM | >95% | Not reported |
| Cell Viability | sALS Lymphoblasts | % Viability at 10 µM | >95% | Not reported |
| NRF2 Target Gene Expression (mRNA) | Control Lymphoblasts | Fold change (HO-1) at 10 µM | ~4.5 | Not reported |
| NRF2 Target Gene Expression (mRNA) | SOD1-ALS Lymphoblasts | Fold change (HO-1) at 10 µM | ~3.5 | Not reported |
| NRF2 Target Gene Expression (mRNA) | sALS Lymphoblasts | Fold change (HO-1) at 10 µM | No significant change | Not reported |
Data extracted from Martín-Cámara O, et al. J Med Chem. 2022.
Experimental Protocols
ROCK2 Inhibition Assay
A standard in vitro kinase assay can be employed to determine the IC₅₀ of this compound against ROCK2.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT. Prepare solutions of recombinant human ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from MYPT1), and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a microplate, combine the ROCK2 enzyme, reaction buffer, and the diluted this compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®) or an antibody-based method that detects the phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
NRF2 Activation Assay (ARE-Luciferase Reporter Assay)
This cell-based assay is used to quantify the ability of a compound to activate the NRF2 pathway.
References
In-depth Technical Guide: Neuroprotective Effects of ROCK2 Inhibition
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a critical regulator in the pathophysiology of various neurological disorders.[1][2] As a serine/threonine kinase predominantly expressed in the brain and spinal cord, ROCK2 is implicated in key cellular processes that contribute to neuronal damage and degeneration, including apoptosis, axonal retraction, and neuroinflammation.[3][4][5] Consequently, the inhibition of ROCK2 presents a promising therapeutic strategy for neuroprotection in conditions such as stroke, Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.[2][6][7] This technical guide provides a detailed examination of the neuroprotective effects of ROCK2 inhibition, summarizing key preclinical findings, outlining experimental methodologies, and illustrating the core signaling pathways involved. While this guide focuses on the general neuroprotective effects of ROCK2 inhibition due to the lack of specific public data for "Rock2-IN-5," the principles and data presented are derived from studies on well-characterized ROCK2 inhibitors and provide a robust framework for understanding the therapeutic potential of this target.
Introduction to ROCK2 and its Role in the Nervous System
ROCK2 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway is integral to regulating the actin cytoskeleton, which is crucial for neuronal morphology, axonal growth, and synaptic plasticity.[][9] Under pathological conditions, aberrant activation of the RhoA/ROCK2 pathway contributes to neuronal apoptosis, inhibits neurite outgrowth, and promotes inflammatory responses.[10][11] Inhibition of ROCK2 has been shown to counteract these detrimental effects, promoting neuronal survival, enhancing axonal regeneration, and modulating neuroinflammation, thereby offering a multifaceted approach to neuroprotection.[2][5][10]
Quantitative Data on the Neuroprotective Efficacy of ROCK2 Inhibition
The neuroprotective effects of ROCK2 inhibition have been quantified in various preclinical models of neurological disorders. The following tables summarize key findings from studies utilizing prominent ROCK2 inhibitors.
| Inhibitor | Disease Model | Animal/Cell Line | Dosage/Concentration | Key Neuroprotective Outcomes | Citation |
| Fasudil | Ischemic Stroke | Mouse | Not Specified | Reduced infarct volume; Improved neurological function. | [4] |
| Y-27632 | Parkinson's Disease | PC12 cells | Not Specified | Induced neurite outgrowth via AKT phosphorylation. | [4] |
| KD025 | Ischemic Stroke | Mouse | Not Specified | Dose-dependently reduced infarct volume. | [12] |
| Various | Ethanol-induced brain injury | Rat | Not Specified | Reduced neuronal apoptosis, inflammation, and oxidative stress. | [10] |
| Inhibitor | Disease Model | Cell Line | Concentration | Effect on Neuronal Apoptosis | Citation |
| ROCK2 shRNA | Optic Nerve Axotomy | Rat Retinal Ganglion Cells | Not Applicable | Increased survival of retinal ganglion cells. | [5] |
| Various | Cerebral Ischemic Stroke | Neuronal Cells | Not Specified | Inhibition of apoptosis via miR-335/ROCK2. | [10] |
Signaling Pathways Modulated by ROCK2 Inhibition
ROCK2 inhibition exerts its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the development of targeted therapeutics.
The RhoA/ROCK2 Pathway
This is the primary pathway where ROCK2 inhibitors act. Upon activation by RhoA, ROCK2 phosphorylates downstream targets like LIM kinase (LIMK) and myosin light chain (MLC), leading to actin cytoskeleton reorganization, growth cone collapse, and neurite retraction.[5][] Inhibition of ROCK2 prevents these events, promoting neurite outgrowth and axonal regeneration.[5]
Caption: Inhibition of the core RhoA/ROCK2 signaling pathway.
The PTEN/AKT Signaling Pathway
ROCK2 can phosphorylate and activate PTEN, a negative regulator of the pro-survival PI3K/AKT pathway.[4] By inhibiting ROCK2, PTEN activation is reduced, leading to increased AKT signaling, which promotes cell survival and inhibits apoptosis.[4]
Caption: ROCK2 inhibition promotes cell survival via the PTEN/AKT pathway.
The NF-κB Signaling Pathway
In models of ethanol-induced brain injury, ROCK2 inhibition has been shown to suppress the activation of the NF-κB signaling pathway.[10] NF-κB is a key regulator of inflammation, and its inhibition leads to reduced production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[10]
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Adeno-associated virus-mediated inhibition of ROCK2 promotes synaptogenesis and neurogenesis in rats after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Novel Dual AChE and ROCK2 Inhibitor Induces Neurogenesis via PTEN/AKT Pathway in Alzheimer’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK2 is a major regulator of axonal degeneration, neuronal death and axonal regeneration in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down-regulation of ROCK2 alleviates ethanol-induced cerebral nerve injury partly by the suppression of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conditional deletion of ROCK2 induces anxiety-like behaviors and alters dendritic spine density and morphology on CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Rock2-IN-5: A Multitargeted Approach for Neuroprotection
An In-depth Technical Guide on the Multitarget Profile and Tolerability of Rock2-IN-5
This compound is a novel hybrid compound engineered to address the multifactorial nature of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4][5] It integrates the structural features of fasudil, a known Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with caffeic and ferulic acids, which are recognized for their ability to induce the nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2][3][4][5] This dual-action design allows this compound to concurrently target two key pathological pathways implicated in ALS: aberrant ROCK2 signaling and oxidative stress.
Multitarget Profile of this compound
The multitarget profile of this compound is centered on its ability to modulate the activity of ROCK2 and the NRF2 pathway.
Quantitative Biological Activity
The biological activity of this compound has been characterized through a series of in vitro assays, demonstrating a balanced profile of ROCK2 inhibition and NRF2 induction, coupled with a favorable safety profile in cell-based models.
| Parameter | Assay | Cell Line | Result |
| ROCK2 Inhibition | ADP-Glo™ Kinase Assay | - | IC50: 2.13 ± 0.25 µM |
| NRF2 Induction | ARE-Luciferase Reporter Assay | AREc32 | EC50: 1.8 µM |
| Tolerability | MTT Cell Viability Assay | SH-SY5Y | CC50: > 50 µM |
Data synthesized from publicly available research on this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
ROCK2 Inhibition Assay
The inhibitory activity of this compound against ROCK2 was determined using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human ROCK2 enzyme
-
Substrate peptide (e.g., S6K-tide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
Procedure:
-
A solution of the ROCK2 enzyme and the substrate peptide is prepared in the assay buffer.
-
This compound is serially diluted and added to the enzyme/substrate mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
NRF2 Induction Assay
The ability of this compound to induce the NRF2 pathway was assessed using a luciferase reporter gene assay in AREc32 cells, which contain a stably integrated construct of the antioxidant response element (ARE) sequence driving luciferase expression.
Materials:
-
AREc32 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Lysis buffer
Procedure:
-
AREc32 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Following treatment, the cells are washed and lysed.
-
The luciferase assay reagent is added to the cell lysate.
-
The luminescence, which is proportional to the level of NRF2 activation, is measured using a luminometer.
-
The results are expressed as fold induction relative to vehicle-treated control cells.
Cell Viability (MTT) Assay
The tolerability of this compound was evaluated by assessing its effect on the viability of SH-SY5Y human neuroblastoma cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
SH-SY5Y cells are seeded in a 96-well plate and cultured overnight.
-
The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
After the treatment period, the MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved by adding the solubilization buffer.
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the CC50 (50% cytotoxic concentration) is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for its experimental evaluation.
References
- 1. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Riluzole–Rasagiline Hybrids: Toward the Development of Multi-Target-Directed Ligands for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
The Dual-Action Mechanism of Rock2-IN-5: A Technical Guide to its Effects on Oxidative Stress and the NRF2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Rock2-IN-5, a novel hybrid compound, in mitigating oxidative stress through the modulation of the NRF2 antioxidant pathway. By presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.
Introduction: A Multi-Target Approach to Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS).[1] The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathways have emerged as critical regulators of cellular stress responses.
This compound is a rationally designed hybrid molecule that integrates the structural features of the ROCK2 inhibitor fasudil with NRF2 inducers, namely caffeic and ferulic acids.[1][2] This dual-action design allows it to simultaneously inhibit a key promoter of cellular stress and activate a primary defense mechanism against oxidative damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the biological evaluation of this compound (referred to as compound 1d in the source literature).[1][3][4][5][6]
Table 1: ROCK2 Inhibition and NRF2 Induction [3][6]
| Compound | ROCK2 IC50 (μM) | NRF2 Induction (Luciferase Assay, Fold Induction) |
| This compound (1d) | 0.13 ± 0.02 | 1.8 ± 0.1 |
| Fasudil | 0.11 ± 0.01 | - |
Table 2: Effect of this compound on NRF2 Target Gene Expression in Lymphoblasts [1][4]
| Cell Line | Treatment | HO-1 mRNA (Fold Change vs. Control) | NQO1 mRNA (Fold Change vs. Control) |
| Control | This compound (1d) | ~2.5 | ~2.0 |
| SOD1-ALS | This compound (1d) | ~3.0 | ~2.5 |
| sALS | This compound (1d) | No significant change | No significant change |
Signaling and Experimental Workflow Diagrams
To visually elucidate the mechanisms and processes discussed, the following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
ROCK2 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against ROCK2.
-
Principle: A kinase assay is used to measure the phosphorylation of a substrate by ROCK2 in the presence of varying concentrations of the inhibitor.
-
Reagents:
-
Recombinant human ROCK2 enzyme
-
Substrate (e.g., Long S6 Kinase substrate peptide)
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add ROCK2 enzyme, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
NRF2 Reporter Gene (Luciferase) Assay
This assay quantifies the ability of a compound to activate the NRF2 pathway.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). Activation of NRF2 leads to the expression of luciferase, which can be quantified.
-
Reagents:
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
Cell line (e.g., HepG2)
-
Luciferase assay system
-
-
Procedure:
-
Transfect cells with the ARE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for a specified period (e.g., 16-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize luciferase activity to total protein concentration.
-
Express results as fold induction over untreated control cells.
-
Western Blot Analysis for NRF2, HO-1, and NQO1
This technique is used to detect and quantify the protein levels of NRF2 and its downstream targets.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS.
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagents:
-
DCFH-DA dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Plate cells in a 96-well black plate.
-
Treat cells with this compound for the desired time. A positive control (e.g., H₂O₂) should be included.
-
Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Malondialdehyde (MDA) Assay (TBARS Assay)
This assay measures the level of lipid peroxidation.
-
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored adduct that can be measured spectrophotometrically.
-
Reagents:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
MDA standard
-
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add TCA to the lysate to precipitate proteins, then centrifuge.
-
Add TBA reagent to the supernatant.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays
These assays measure the activity of key antioxidant enzymes.
-
Principle: Commercially available kits are typically used, which rely on colorimetric or fluorometric detection of the enzymatic reaction.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Follow the specific instructions provided with the commercial SOD and GPx activity assay kits.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the enzyme activity based on the provided standards and formulas.
-
Conclusion
This compound represents a promising therapeutic strategy by virtue of its dual-action mechanism. It not only directly counteracts a pro-oxidative signaling pathway through ROCK2 inhibition but also bolsters the cell's intrinsic antioxidant defenses by activating the NRF2 pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation and development of this and similar multi-target compounds in the fight against diseases rooted in oxidative stress.
References
- 1. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docta.ucm.es [docta.ucm.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Impact of ROCK2 Inhibition on Neuronal Cell Viability: A Technical Guide
Disclaimer: This technical guide addresses the broader topic of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibition and its impact on neuronal cell viability. Despite a comprehensive search of scientific literature, no specific data or experimental protocols for a compound designated "Rock2-IN-5" were found. The following information is synthesized from research on the general role of ROCK2 and the effects of other well-characterized ROCK2 inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction
ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various cellular processes, including cell adhesion, migration, and apoptosis.[1][2] In the central nervous system, ROCK2 is involved in the modulation of neuronal survival and death, making it a compelling therapeutic target for neurodegenerative diseases and neuronal injury.[3][4] Inhibition of ROCK2 has been shown to confer neuroprotective effects in various experimental models.[5][6] This guide provides an in-depth overview of the mechanisms through which ROCK2 inhibition influences neuronal cell viability, supported by quantitative data from studies on various ROCK2 inhibitors, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Data on the Effects of ROCK2 Inhibition on Neuronal Viability
The following tables summarize quantitative data from studies investigating the effects of different ROCK2 inhibitors on neuronal cell viability. It is important to note that the specific effects can vary depending on the neuronal cell type, the nature of the insult, and the specific inhibitor used.
| Inhibitor | Neuronal Model | Insult | Concentration | Outcome | Reference |
| Y-27632 | Rat Cortical Neurons | Aluminum Maltolate | 25 µM | Prevented reduction in cell viability | [7] |
| Y-27632 | Rat Hippocampal Neurons | Cerebral Ischemia/Reperfusion | N/A (in vivo) | Reduced infarct volume and neuronal apoptosis | [8] |
| KD025 | Mouse Model of Stroke | Focal Cerebral Ischemia | 200 mg/kg | Reduced infarct volume | [9] |
| Fasudil | Primary Hippocampal Neurons | Aβ1-42 | Not Specified | Attenuated apoptosis |
Table 1: Neuroprotective Effects of ROCK2 Inhibitors on Neuronal Cell Viability. This table presents a summary of studies demonstrating the protective effects of various ROCK2 inhibitors against different neuronal insults.
| Assay | Neuronal Model | Treatment | Result | Reference |
| MTT Assay | Rat Cortical Neurons | Y-27632 (25 µM) + Al(malt)3 | Increased cell viability compared to Al(malt)3 alone | [7] |
| TUNEL Assay | Rat Hippocampus (in vivo) | Y-27632 | Decreased number of apoptotic neurons after ischemia | [8] |
| Caspase-3 Activity | Rat Retinal Ganglion Cells | ROCK2 Knockdown | Decreased Caspase-3 activity | [3] |
Table 2: Effects of ROCK2 Inhibition on Markers of Neuronal Apoptosis and Viability. This table highlights the impact of ROCK2 inhibition on key biochemical markers associated with programmed cell death and cell viability.
Signaling Pathways
ROCK2 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway is implicated in neuronal apoptosis through several mechanisms, including the phosphorylation and activation of pro-apoptotic proteins and the regulation of cytoskeletal dynamics that influence cell death processes.
Figure 1: Simplified ROCK2 Signaling Pathway in Neuronal Apoptosis. Inhibition of ROCK2 can promote neuronal survival by preventing the activation of PTEN, thereby leading to the activation of the pro-survival Akt pathway and subsequent inhibition of pro-apoptotic Caspase-3.
Experimental Protocols
Assessment of Neuronal Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Neuronal cell culture
-
96-well culture plates
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[7][12]
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere and differentiate.
-
Treat the cells with the ROCK2 inhibitor at various concentrations for the desired duration. Include appropriate vehicle and positive controls.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
Figure 2: Workflow for MTT Assay to Assess Neuronal Viability. This diagram outlines the key steps involved in performing an MTT assay to evaluate the effect of a ROCK2 inhibitor on neuronal cell viability.
Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.[13]
Materials:
-
Neuronal cell culture
-
Cell lysis buffer[14]
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[13]
-
Assay buffer[14]
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Culture and treat neuronal cells with the ROCK2 inhibitor as described for the MTT assay.
-
After treatment, lyse the cells using an appropriate lysis buffer on ice.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add a specific amount of cell lysate to each well.
-
Prepare a reaction mix containing the assay buffer and the Caspase-3 substrate.
-
Add the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at 380 nm and emission at 460 nm (for AMC).[13]
Conclusion
The available evidence strongly suggests that inhibition of ROCK2 is a promising strategy for promoting neuronal survival and protecting against neuronal cell death in a variety of pathological contexts. By modulating key signaling pathways involved in apoptosis, ROCK2 inhibitors have demonstrated significant neuroprotective effects in preclinical studies. While specific data for "this compound" is not available, the general principles and experimental approaches outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of ROCK2 inhibition for neurological disorders. Future research should focus on characterizing the specific profiles of novel ROCK2 inhibitors and their efficacy in relevant models of neuronal injury and degeneration.
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 3. ROCK2 is a major regulator of axonal degeneration, neuronal death and axonal regeneration in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK2 is a major regulator of axonal degeneration, neuronal death and axonal regeneration in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adeno-associated virus-mediated inhibition of ROCK2 promotes synaptogenesis and neurogenesis in rats after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection Mediated by Upregulation of Endothelial Nitric Oxide Synthase in Rho-Associated, Coiled-Coil-Containing Kinase 2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. mpbio.com [mpbio.com]
Methodological & Application
Application Notes and Protocols for Rock2-IN-5 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-5 is a novel hybrid compound that integrates structural elements from the established Rho kinase (ROCK) inhibitor, fasudil, with NRF2 inducers, namely caffeic and ferulic acids.[1][2][3] This unique composition suggests a multi-target profile with potential therapeutic applications in complex diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][2][3] As an inhibitor of ROCK2, this compound is expected to modulate the RhoA/ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton and, consequently, a wide array of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[4] These application notes provide a comprehensive overview of the mechanism of action and detailed protocols for in vitro evaluation of this compound.
Mechanism of Action
The primary mechanism of action for ROCK inhibitors, and by extension this compound, involves the competitive inhibition of the ATP-binding site of the ROCK2 kinase.[4] This prevents the phosphorylation of its downstream substrates, thereby interfering with the signaling cascade that governs cytoskeletal dynamics. The RhoA/ROCK pathway is a central regulator of cellular contractility and morphology.[4]
The RhoA/ROCK2 Signaling Pathway
The small GTPase RhoA, when activated, binds to and activates ROCK2.[4] Activated ROCK2 then phosphorylates several downstream targets, including Myosin Light Chain (MLC) and the Myosin Binding Subunit of MLC Phosphatase (MYPT1). Phosphorylation of MLC promotes the interaction of actin and myosin, leading to increased cell contractility and the formation of stress fibers. Simultaneously, phosphorylation of MYPT1 inhibits its phosphatase activity, further augmenting the levels of phosphorylated MLC. By inhibiting ROCK2, this compound is expected to decrease the phosphorylation of these substrates, leading to a reduction in cellular contractility and disassembly of stress fibers.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely published, the following table provides a template for summarizing key in vitro parameters. Researchers are encouraged to populate this table with their own experimental findings to facilitate comparison with other ROCK2 inhibitors.
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| IC50 | ROCK2 Kinase Assay (e.g., ADP-Glo) | Recombinant Human ROCK2 | Enter Value | Enter Reference |
| IC50 | pMLC Cellular Assay | A7r5 (Rat Aortic Smooth Muscle Cells) | Enter Value | Enter Reference |
| EC50 | Cell Migration Assay | e.g., U-2OS (Osteosarcoma) | Enter Value | Enter Reference |
| EC50 | Neurite Outgrowth Assay | e.g., PC-12 Cells | Enter Value | Enter Reference |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound. These protocols are based on established methods for other ROCK inhibitors and may require optimization.
In Vitro ROCK2 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of ROCK2 and its inhibition by this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Human ROCK2 (e.g., from BPS Bioscience or Sino Biological)[5][6]
-
ROCK2 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[7]
-
Substrate peptide (e.g., S6Ktide)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%. Prepare solutions of ROCK2 enzyme, substrate, and ATP in kinase buffer at the desired concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.
-
Add 2 µL of the ROCK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[7]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for ROCK2 Activity: Western Blotting for Phospho-Myosin Light Chain (pMLC)
This protocol describes a method to assess the effect of this compound on the phosphorylation of a key downstream target of ROCK2, Myosin Light Chain, in a cellular context. A reduction in pMLC levels indicates inhibition of ROCK2 activity.
Materials:
-
Cell line of interest (e.g., A7r5 rat aortic smooth muscle cells, U-2OS human osteosarcoma cells)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total MLC2, and anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total MLC and GAPDH to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pMLC signal to the total MLC and/or GAPDH signal.
-
Plot the normalized pMLC levels against the this compound concentration to determine the cellular IC50.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration, a process highly dependent on actin cytoskeleton dynamics regulated by ROCK2.
Materials:
-
Cell line with migratory potential (e.g., U-2OS, MDA-MB-231)
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200) or a specialized scratch assay tool
-
Cell culture medium with reduced serum (to minimize proliferation)
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile pipette tip, create a linear scratch in the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh, low-serum medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, and 24 hours).
-
Data Analysis:
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure over time.
-
Compare the migration rate in this compound-treated cells to the control to determine the effect of the inhibitor on cell migration. The EC50 for migration inhibition can be calculated from a dose-response curve.
-
Concluding Remarks
This compound presents an interesting pharmacological profile by combining ROCK2 inhibition with NRF2 activation. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound's effects on its primary kinase target and on relevant cellular functions. Rigorous and systematic application of these methods will be crucial in elucidating the full therapeutic potential of this novel compound. Researchers should note the importance of optimizing these general protocols for their specific cell systems and experimental conditions.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
Recommended cell culture concentration for Rock2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-5 is a hybrid small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It is structurally derived from the known ROCK inhibitor fasudil and incorporates fragments of the NRF2 inducers caffeic and ferulic acids.[1] This dual-functionality makes it a subject of interest in research, particularly in the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1] These application notes provide a comprehensive guide for the use of this compound in cell culture, including recommended concentrations, experimental protocols, and an overview of its mechanism of action.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][3] ROCK2, a key effector of the small GTPase RhoA, phosphorylates downstream targets such as Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility.[2] By inhibiting ROCK2, this compound can modulate these cellular functions.
The presence of caffeic and ferulic acid fragments suggests that this compound may also possess the ability to activate the NRF2 pathway, a key regulator of cellular antioxidant responses.[1] This multitarget profile makes it a unique tool for studying the interplay between ROCK signaling and oxidative stress.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (ROCK2) | 2.13 µM | N/A (Biochemical Assay) | [1] |
| Working Concentration for NRF2 Induction | 20 µM | SH-SY5Y | [4] |
| Working Concentrations for Viability Assays | 20 µM and 60 µM | HEK293T, Lymphoblasts | [1][4] |
| General Starting Concentration for other ROCK inhibitors (e.g., Y-27632, Fasudil) | 10 µM | Various, including hPSCs | [5][6] |
Signaling Pathway Diagram
Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a stock solution of this compound in a solvent such as Dimethyl Sulfoxide (DMSO).
-
Reconstitution: Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to create a stock solution of 10 mM. For example, for 1 mg of this compound (MW: 455.53 g/mol ), add 219.5 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO can generally be stored for up to 6 months at -80°C.[7]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8]
Recommended Cell Culture Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific application. Based on available data for this compound and other ROCK inhibitors, a starting concentration range is suggested.
-
Initial Dose-Response: It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. A typical range to test would be from 1 µM to 20 µM.
-
General Applications: For general applications aiming to inhibit ROCK2 activity, a starting concentration of 2-10 µM can be considered, based on its IC50 of 2.13 µM.
-
NRF2 Induction Studies: For studies investigating the NRF2-activating properties of this compound, a higher concentration of 20 µM has been used in SH-SY5Y cells.[4]
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 40, 60 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Enhancing Cell Survival during Passaging (for Stem Cells and Sensitive Cell Lines)
This protocol is a general guideline adapted from protocols for other ROCK inhibitors like Y-27632, which are used to improve cell survival after dissociation.
Materials:
-
Pluripotent stem cells (PSCs) or other sensitive cell lines
-
Appropriate cell culture medium
-
This compound stock solution
-
Dissociation reagent (e.g., Accutase, TrypLE)
-
Coated culture vessels (e.g., Matrigel, Geltrex)
Procedure:
-
Pre-treatment (Optional but Recommended): One hour before passaging, add this compound to the culture medium to a final concentration of 2-10 µM.
-
Dissociation: Aspirate the medium and wash the cells with PBS. Add the dissociation reagent and incubate until the cells detach.
-
Neutralization and Collection: Neutralize the dissociation reagent with complete medium containing this compound (2-10 µM). Gently collect the cell suspension.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 3-5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium containing this compound (2-10 µM). Plate the cells onto the new coated culture vessel.
-
Post-Passaging Culture: Culture the cells in the presence of this compound for the first 24 hours after passaging to promote attachment and survival. After 24 hours, replace the medium with fresh medium without the inhibitor.
Experimental Workflow Diagram
Caption: A general experimental workflow for using this compound in cell-based assays.
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon adding the this compound stock solution to the culture medium, it may be due to the final DMSO concentration being too high or the compound's solubility limit being exceeded. Try preparing a more dilute stock solution or gently warming the medium. It is common for some compounds to precipitate out of aqueous solutions when diluted from a DMSO stock.[7]
-
Cell Toxicity: If significant cell death is observed even at low concentrations, ensure the final DMSO concentration is not exceeding 0.5%.[8] Perform a detailed cytotoxicity assay to determine the IC50 for your specific cell line.
-
Lack of Effect: If no effect is observed, consider increasing the concentration of this compound. Also, confirm the activity of your specific batch of the compound and ensure proper storage conditions have been maintained.
Conclusion
This compound is a valuable research tool for investigating the roles of ROCK2 in various cellular processes. Its unique dual-targeting capability of both ROCK2 and the NRF2 pathway opens up new avenues for research. By following the recommended guidelines and protocols, researchers can effectively utilize this compound in their cell culture experiments. It is crucial to empirically determine the optimal working concentration for each specific cell line and experimental setup to ensure reliable and reproducible results.
References
- 1. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK Inhibition Extends Passage of Pluripotent Stem Cell-Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols for Rock2-IN-5 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Rock2-IN-5, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). These guidelines are intended to ensure the stability and efficacy of the compound for use in various in vitro and in vivo experimental settings.
Introduction to this compound
This compound is a hybrid small molecule inhibitor that targets ROCK2, a serine/threonine kinase that plays a crucial role in regulating a variety of cellular processes. These include cell adhesion, migration, proliferation, and apoptosis.[1][2][3] The RhoA/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, making ROCK2 an important therapeutic target.[2][4] this compound is a valuable tool for studying the physiological and pathological roles of ROCK2. It is a hybrid compound containing structural fragments of the Rho kinase inhibitor fasudil and NRF2 inducers caffeic and ferulic acids.[5][6][] It has shown potential in research related to Amyotrophic lateral sclerosis (ALS).[5][6][]
Quantitative Data Summary
For accurate and reproducible experimental results, it is critical to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 455.53 g/mol | [5][] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5][8][9] |
| Recommended Stock Concentration | 10 mM | Based on common practice for similar inhibitors[10] |
| Storage of Powder | -20°C for up to 2 years | [5] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [4][5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing the Compound: Accurately weigh out a specific amount of this compound powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.4555 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 455.53 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 455.53 g/mol x 0.001 L = 0.00045553 g = 0.4555 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound powder. For 0.4555 mg of the compound, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.[4][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[8]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5] When ready to use, thaw an aliquot at room temperature and dilute it to the desired final concentration in your experimental medium.
Note on DMSO Concentration in Cell Culture: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Simplified ROCK2 Signaling Pathway
This diagram depicts a simplified representation of the ROCK2 signaling pathway and its inhibition by this compound.
Caption: Inhibition of the ROCK2 signaling pathway by this compound.
By following these detailed application notes and protocols, researchers can ensure the consistent and effective use of this compound in their studies, leading to reliable and reproducible results in the investigation of ROCK2-mediated cellular functions and disease pathologies.
References
- 1. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. ROCK inhibitor-2 | ROCK | TargetMol [targetmol.com]
- 9. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of ROCK2 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell migration, and proliferation.[1] Dysregulation of the ROCK2 signaling pathway has been implicated in a range of diseases, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the in vivo administration and dosage of ROCK2 inhibitors in mouse models, using data from studies on selective ROCK2 inhibitors as a proxy due to the absence of specific published in vivo data for Rock2-IN-5. These protocols are intended to serve as a comprehensive guide for researchers initiating preclinical studies with novel ROCK2 inhibitors.
ROCK2 Signaling Pathway
The ROCK2 signaling pathway is a key regulator of cellular function. Activated RhoA, a small GTPase, binds to and activates ROCK2.[1] This activation leads to the phosphorylation of downstream substrates, influencing a variety of cellular activities from cytoskeletal rearrangement to gene expression.[1][2] Understanding this pathway is critical for designing experiments and interpreting results when studying ROCK2 inhibitors.
Caption: The ROCK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on selective ROCK2 inhibitors in mouse models. This information can be used as a starting point for dose-range finding studies for this compound.
Table 1: Summary of In Vivo Administration and Dosage of Selective ROCK2 Inhibitors in Mouse Models
| Compound | Mouse Model | Administration Route | Dosage | Dosing Frequency | Study Duration | Reference |
| SR3677 | 5XFAD (Alzheimer's Disease) | Stereotaxic injection | Not specified | Single dose | N/A | [3] |
| KD025 | Thioacetamide-induced liver fibrosis | Oral gavage | 100 mg/kg | Daily | 12 days | |
| KD025 | High-fat diet-induced obesity | Not specified | Not specified | Not specified | Not specified | [4][5][6] |
Note: The absence of specific dosage information for some studies highlights the necessity of empirical determination for each new compound and disease model.
Experimental Protocols
Below are detailed protocols for common in vivo administration routes for small molecule inhibitors in mouse models. These should be adapted based on the specific physicochemical properties of this compound and the experimental design.
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for administering compounds directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil)
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. A common vehicle for oral administration is 0.5% (w/v) methylcellulose in sterile water.
-
Suspend or dissolve this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct volume of dosing solution to administer.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe filled with the dosing solution.
-
Insert the gavage needle into the esophagus via the side of the mouth, advancing it gently until it reaches the predetermined depth.
-
Slowly administer the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Stereotaxic Brain Injection
This technique is used for direct administration of a compound to a specific brain region.
Materials:
-
This compound dissolved in a sterile, brain-compatible vehicle (e.g., sterile saline, artificial cerebrospinal fluid)
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical drill
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material or tissue adhesive
-
Heating pad
-
Ophthalmic ointment
-
70% ethanol and betadine
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an appropriate method. Confirm the depth of anesthesia by toe pinch reflex.
-
Place the mouse in the stereotaxic frame and secure the head.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the surgical area on the scalp and sterilize with betadine and 70% ethanol.
-
-
Craniotomy:
-
Make a midline incision in the scalp to expose the skull.
-
Use a stereotaxic atlas to determine the coordinates of the target brain region relative to bregma.
-
Mark the injection site on the skull.
-
Using a surgical drill, create a small burr hole at the marked location, being careful not to damage the underlying dura mater.
-
-
Injection:
-
Lower the injection needle attached to the microinjection pump to the correct dorsoventral coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
-
Post-operative Care:
-
Slowly retract the needle.
-
Suture the scalp incision or close with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery from anesthesia.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely until it is fully recovered.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study involving a ROCK2 inhibitor.
Caption: A generalized workflow for in vivo studies of ROCK2 inhibitors.
Conclusion
The provided application notes and protocols offer a foundational framework for conducting in vivo research with ROCK2 inhibitors in mouse models. Given the lack of specific data for this compound, it is imperative for researchers to perform initial dose-escalation and tolerability studies to determine the optimal and safe dosing regimen for their specific mouse model and disease context. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK2 inhibition enhances the thermogenic program in white and brown fat tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ROCK2 inhibition enhances the thermogenic program in white and brown fat tissue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROCK2 Kinase Activity Assay Using ROCK2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction.[1][2] Dysregulation of ROCK2 activity has been implicated in a range of pathologies, making it an attractive therapeutic target.[3] These application notes provide a detailed protocol for utilizing ROCK2-IN-5, a novel ROCK2 inhibitor, in a kinase activity assay. This compound is a hybrid compound incorporating structural elements from the known ROCK inhibitor fasudil and NRF2 inducers.[4]
This document outlines the ROCK2 signaling pathway, provides a comprehensive protocol for determining the potency of this compound, and includes data presentation guidelines for clear and effective communication of results.
ROCK2 Signaling Pathway
ROCK2 is a key downstream effector of the small GTPase RhoA.[5] Upon activation by RhoA, ROCK2 phosphorylates a variety of substrates to regulate cellular function.[6][7] The canonical ROCK2 signaling pathway involves the regulation of myosin light chain (MLC) phosphorylation, which is a critical step in actomyosin contractility. ROCK2 directly phosphorylates the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP), leading to the inhibition of MLCP activity.[8][9] This inhibition results in a net increase in the phosphorylation of MLC, promoting stress fiber formation and cell contraction.
// Nodes RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK2 [label="ROCK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#FBBC05", fontcolor="#202124"]; MLC [label="Myosin Light Chain\n(MLC)", fillcolor="#FBBC05", fontcolor="#202124"]; pMLC [label="Phosphorylated MLC\n(pMLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actomyosin [label="Actomyosin\nContraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK2_IN_5 [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RhoA -> ROCK2 [label="Activates", color="#5F6368", fontcolor="#202124"]; ROCK2 -> MLCP [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; MLCP -> pMLC [label="Dephosphorylates", arrowhead=tee, color="#FBBC05", fontcolor="#202124"]; MLC -> pMLC [label="Phosphorylation", color="#5F6368", fontcolor="#202124"]; pMLC -> Actomyosin [label="Promotes", color="#34A853", fontcolor="#202124"]; ROCK2_IN_5 -> ROCK2 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; } . Caption: ROCK2 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Presentation
Effective communication of experimental results is paramount. All quantitative data, such as IC50 values, should be summarized in a clear and structured tabular format. Below is a template for presenting the potency of this compound and for comparison with other known ROCK inhibitors.
Table 1: Inhibitory Potency (IC50) of ROCK Inhibitors
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| This compound | To be determined | To be determined | To be determined |
| Fasudil | 330 | 158 | ~2.1 |
| Y-27632 | 140-220 | 220-300 | ~0.7-1.0 |
| RKI-1447 | 14.5 | 6.2 | ~2.3 |
| Belumosudil (KD025) | 24,000 | 105 | >200 |
| Chroman 1 | 52,000 (pM) | 1 (pM) | >50,000 |
Note: IC50 values for inhibitors other than this compound are sourced from publicly available data and may vary depending on assay conditions.[8]
Experimental Protocols
Determining the IC50 of this compound in a ROCK2 Kinase Activity Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK2 kinase. This is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase substrate (e.g., a synthetic peptide like S6K synthetic peptide (KRRRLASLR) or MYPT1)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[7]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
// Nodes A [label="Prepare Reagents:\nROCK2 Enzyme, Substrate,\nATP, this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dispense this compound\n(or vehicle) to plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add ROCK2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Initiate Kinase Reaction:\nAdd Substrate/ATP Mix", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Stop Reaction &\nDeplete Remaining ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Add Detection Reagent\n(Luminescence Generation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Measure Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="Data Analysis:\nCalculate % Inhibition\nand IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; } . Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in kinase assay buffer. The final concentration in the assay should typically range from picomolar to micromolar to capture the full dose-response curve.
-
Prepare the ROCK2 enzyme, substrate, and ATP solutions in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically but are often in the range of 10-100 ng/well for the enzyme and 10-50 µM for ATP.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1-5 µL) of the serially diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the diluted ROCK2 enzyme to each well.
-
Include control wells: "no enzyme" (background), "vehicle control" (100% activity), and "high concentration inhibitor" (maximum inhibition).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP generated into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
These application notes provide a framework for researchers to effectively utilize the novel inhibitor this compound in a ROCK2 kinase activity assay. By following the detailed protocol and data presentation guidelines, scientists can accurately determine the inhibitory potency of this compound and contribute to the growing body of research on ROCK2 as a therapeutic target. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual aid to understand the underlying biology and the practical steps involved in the assay.
References
- 1. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design (Journal Article) | OSTI.GOV [osti.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Protocol for Assessing NRF2 Activation by Rock2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols to investigate the potential of Rock2-IN-5, a Rho-associated coiled-coil containing protein kinase 2 (Rock2) inhibitor, to modulate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master regulator of the cellular antioxidant response, making it a critical therapeutic target for diseases involving oxidative stress. These application notes detail the methodologies for assessing NRF2 activation, including reporter gene assays, transcription factor activity assays, and analysis of downstream target gene expression.
Introduction to NRF2 and Rock2 Signaling
NRF2 Signaling Pathway The NRF2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the NRF2-KEAP1 interaction. This allows NRF2 to translocate to the nucleus, where it forms a heterodimer with small Maf (sMaf) proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those involved in detoxification and antioxidant defense (e.g., NQO1, HO-1).
Rock2 Signaling and its Potential Crosstalk with NRF2 Rock2 is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA. The RhoA/Rock pathway is involved in regulating various cellular functions, including cytoskeletal dynamics, cell migration, and inflammation. While a direct regulatory link between Rock2 and NRF2 is not fully established, several points of potential crosstalk exist. Rock2 is known to be involved in pathways that generate reactive oxygen species (ROS), for instance by influencing the expression of NADPH oxidase (NOX) subunits. Modulating Rock2 activity with an inhibitor like this compound could therefore alter the cellular redox state, a primary trigger for NRF2 activation. Furthermore, the NRF2 and NF-κB inflammatory pathways are known to have a functional interplay. As Rock signaling can influence inflammation, its inhibition might indirectly affect NRF2 activity through this axis.
Signaling Pathway Diagrams
Caption: Canonical NRF2-KEAP1 signaling pathway.
Caption: Proposed mechanism for this compound-mediated NRF2 activation.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on NRF2 activation.
Caption: General experimental workflow for assessing NRF2 activation.
Detailed Experimental Protocols
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of NRF2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Methodology:
-
Cell Seeding: Seed ARE-reporter cells (e.g., AREc32, a stable MCF-7-derived cell line) into a 96-well white, clear-bottom plate at a density of 1.2 x 10⁴ cells/well.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), or a positive control (e.g., 25 µM tert-butylhydroquinone, tBHQ).
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis: Discard the medium, wash the cells once with 100 µL of phosphate-buffered saline (PBS), and add 20 µL of luciferase lysis buffer to each well.
-
Luminescence Measurement: Transfer the cell lysate to a white, opaque 96-well plate. Add 100 µL of luciferase substrate to each well and immediately measure luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to a cell viability assay (e.g., MTT or CellTiter-Glo) to account for cytotoxicity. Express the NRF2 activation as a fold increase over the vehicle control.
NRF2 Transcription Factor Activity Assay (ELISA-based)
This assay quantifies active NRF2 in nuclear extracts by capturing it on a 96-well plate pre-coated with an oligonucleotide containing the NRF2 consensus binding site.
Methodology:
-
Nuclear Extraction: Culture and treat cells as described above. After treatment, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard laboratory protocol. Determine the protein concentration of the extracts.
-
Assay Procedure (based on commercial kits like Abcam ab207223): a. Add 5-10 µg of nuclear extract to the appropriate wells of the pre-coated 96-well plate. b. Incubate for 1 hour at room temperature to allow active NRF2 to bind to the immobilized oligonucleotide. c. Wash the wells to remove unbound proteins. d. Add the primary antibody specific to the DNA-bound form of NRF2 and incubate for 1 hour at room temperature. e. Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. f. Wash the wells and add a developing solution (e.g., TMB substrate). g. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Compare the OD450 values of this compound-treated samples to the vehicle control.
Western Blot for NRF2 and Target Proteins
This protocol is used to determine the protein levels of NRF2 (in both nuclear and cytoplasmic fractions) and its downstream targets (e.g., HO-1, NQO1).
Methodology:
-
Protein Extraction: Following cell treatment, prepare cytoplasmic and nuclear extracts or whole-cell lysates.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin for whole-cell/cytoplasmic lysates, Lamin B1 or Histone H3 for nuclear lysates) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis on the bands using software like ImageJ. Normalize the protein of interest to the corresponding loading control.
Quantitative PCR (qPCR) for NRF2 Target Genes
This protocol measures the mRNA expression levels of NRF2 target genes.
Methodology:
-
RNA Extraction: Treat cells as described, then extract total RNA using a commercial kit (e.g., RNeasy) or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., NFE2L2, HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermocycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and presenting the data as fold change relative to the vehicle control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present the results from the described protocols.
Table 1: Effect of this compound on ARE-Luciferase Activity
| Treatment | Concentration (µM) | NRF2 Activity (Fold Change vs. Vehicle) | Standard Deviation | p-value |
|---|---|---|---|---|
| Vehicle Control | - | 1.0 | 0.12 | - |
| This compound | 1 | 1.8 | 0.21 | <0.05 |
| This compound | 5 | 3.5 | 0.45 | <0.01 |
| This compound | 10 | 5.2 | 0.68 | <0.001 |
| tBHQ (Positive Control) | 25 | 8.5 | 0.95 | <0.001 |
Table 2: Effect of this compound on NRF2 DNA Binding Activity
| Treatment | Concentration (µM) | NRF2 DNA Binding (OD 450 nm) | Standard Deviation | p-value |
|---|---|---|---|---|
| Vehicle Control | - | 0.15 | 0.02 | - |
| This compound | 10 | 0.48 | 0.05 | <0.01 |
| tBHQ (Positive Control) | 25 | 0.82 | 0.09 | <0.001 |
Table 3: Effect of this compound on NRF2 Target Gene Expression (qPCR)
| Gene | Treatment (10 µM) | mRNA Expression (Fold Change vs. Vehicle) | Standard Deviation | p-value |
|---|---|---|---|---|
| HO-1 | This compound | 4.8 | 0.55 | <0.01 |
| NQO1 | This compound | 3.9 | 0.42 | <0.01 |
| HO-1 | tBHQ (25 µM) | 10.2 | 1.10 | <0.001 |
| NQO1 | tBHQ (25 µM) | 8.7 | 0.98 | <0.001 |
Application of Rock2-IN-5 in Primary Neuronal Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-5 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in various cellular processes within the central nervous system (CNS).[1][2] As a key downstream effector of the small GTPase RhoA, ROCK2 is extensively involved in regulating actin cytoskeleton dynamics, neuronal migration, axon guidance, dendritic spine morphology, and neuronal survival.[3] Dysregulation of the RhoA/ROCK2 signaling pathway has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, spinal cord injury, and stroke, making ROCK2 a promising therapeutic target.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in primary neuronal cell cultures, including detailed experimental protocols, expected outcomes, and a summary of its effects on neuronal morphology and signaling pathways.
Mechanism of Action
ROCK2 is activated by GTP-bound RhoA and subsequently phosphorylates a variety of downstream substrates.[1] A primary pathway in neurons involves the phosphorylation and activation of LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[3][4] Inactivated cofilin is unable to sever actin filaments, leading to their stabilization and reduced actin dynamics. This stabilization can inhibit processes requiring cytoskeletal rearrangement, such as neurite outgrowth and dendritic spine plasticity.[3][4]
By inhibiting ROCK2, this compound prevents the phosphorylation of its downstream targets. This leads to the activation of cofilin, promoting actin depolymerization and enhancing structural plasticity.[2] Furthermore, ROCK2 inhibition has been shown to induce autophagy in neurons, a cellular process crucial for clearing aggregated proteins, such as pathological tau, and promoting neuronal health.[2][5] This is potentially mediated through the modulation of the mammalian target of rapamycin (mTOR) signaling pathway.[2][5]
Signaling Pathway Diagram
Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of this compound.
Applications in Primary Neuronal Cultures
The application of this compound in primary neuronal cultures allows for the investigation of its effects on various aspects of neuronal biology. Key applications include:
-
Promotion of Neurite Outgrowth: By enhancing actin dynamics, this compound can stimulate the growth of axons and dendrites, which is particularly relevant for studies on neuronal development and regeneration.[4][6]
-
Modulation of Dendritic Spine Morphology: Inhibition of ROCK2 can alter the density, size, and shape of dendritic spines, the primary sites of excitatory synapses.[7][8] This is critical for research into synaptic plasticity, learning, and memory.
-
Neuroprotection and Survival: ROCK2 inhibition has been demonstrated to have pro-survival effects on neurons, potentially by reducing apoptosis and promoting autophagy.[4][6][9]
-
Investigation of Neurodegenerative Disease Models: this compound can be used in primary neuron models of diseases like Alzheimer's to study its potential to reduce pathological protein aggregates and enhance neuronal resilience.[2][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies using ROCK inhibitors in primary neuronal cultures. While not specific to this compound, these results provide an expected range of effects.
Table 1: Effect of ROCK Inhibition on Dendritic Spine Morphology in Primary Hippocampal Neurons
| Parameter | Control (Mock) | ROCK Inhibitor (Y-27632, 10 µM) | Percentage Change | Reference |
| Mean Protrusion Density | - | Increased | - | [8] |
| Mean Protrusion Width | - | Reduced | - | [8] |
| Filopodia Number | - | Increased | - | [8] |
| Thin Spine Number | - | Increased | - | [8] |
Table 2: Effect of ROCK2 Knockdown on Neurite Outgrowth in Primary Retinal Ganglion Cells (RGCs)
| Substrate | Condition | Mean Neurite Length (µm) | Percentage Change vs. Control on Laminin | Reference |
| Laminin | Control (AAV.EGFP-shRNA) | 2144 ± 189 | - | [4] |
| Laminin | ROCK2 Knockdown (AAV.ROCK2-shRNA) | 2614 ± 212 | +22% | [4] |
| CSPG | Control (AAV.EGFP-shRNA) | 682 ± 66 | -68% | [4] |
| CSPG | ROCK2 Knockdown (AAV.ROCK2-shRNA) | 2315 ± 221 | +239% vs. Control on CSPG | [4] |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for culturing primary rat hippocampal neurons.[7][8]
Materials:
-
Neurobasal Medium
-
B27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-L-lysine
-
Laminin
-
E18 Sprague-Dawley rat embryos
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin
-
DNase I
-
Fetal Bovine Serum (FBS)
Procedure:
-
Coat Culture Vessels: Coat glass coverslips or culture plates with 0.1 mg/mL poly-L-lysine in borate buffer overnight at 37°C. Wash three times with sterile water and then coat with 5 µg/mL laminin for at least 2 hours at 37°C.
-
Neuron Dissociation: Dissect hippocampi from E18 rat embryos in ice-cold HBSS.
-
Digest the tissue with 0.25% trypsin and 0.1% DNase I for 15 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium (Neurobasal medium supplemented with 10% FBS, B27, and GlutaMAX) to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto the coated culture vessels at a density of 5 x 10^4 to 1 x 10^5 cells/cm².
-
Culture Maintenance: After 4 hours, replace the plating medium with culture medium (Neurobasal medium supplemented with B27 and GlutaMAX).
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator. Replace half of the medium every 3-4 days. Neurons are typically ready for experiments between 14 and 21 days in vitro (DIV).
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuronal cultures (e.g., from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Culture medium
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration, typically in the range of 1-10 µM.
-
Treatment: Remove the existing medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound or vehicle (DMSO) control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubation: Incubate the treated neurons for the desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be processed for various analyses, such as immunocytochemistry, western blotting, or live-cell imaging.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for studying the effects of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ROCK2 signaling in primary neuronal cultures. Its application can provide significant insights into the molecular mechanisms governing neuronal structure, function, and survival. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies and to explore its therapeutic potential for a range of neurological disorders.
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 3. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK2 is a major regulator of axonal degeneration, neuronal death and axonal regeneration in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK2 is a major regulator of axonal degeneration, neuronal death and axonal regeneration in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROCK1 and ROCK2 inhibition alters dendritic spine morphology in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Hypothetical Application of Rock2-IN-5 for the Treatment of Amyotrophic Lateral Sclerosis (ALS) in the SOD1-G93A Mouse Model
For research use only.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death. The SOD1-G93A transgenic mouse is a widely utilized animal model that recapitulates many aspects of human ALS pathology. Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase implicated in various cellular processes, including neuronal survival and inflammation.[1][2] Increased ROCK2 activity has been observed in both ALS patients and the SOD1-G93A mouse model, making it a promising therapeutic target.[2][3][4] Rock2-IN-5 is a novel hybrid compound derived from the ROCK inhibitor fasudil and NRF2 inducers, suggesting a dual mechanism of action by targeting both ROCK2 and oxidative stress pathways.[5][6] This document provides a hypothetical application note and detailed protocols for the preclinical evaluation of this compound in the SOD1-G93A mouse model of ALS.
Principle of the Method
This hypothetical study is designed to assess the therapeutic potential of this compound in the SOD1-G93A mouse model of ALS. The primary hypothesis is that inhibition of ROCK2 by this compound will ameliorate disease progression by protecting motor neurons and improving motor function. The experimental workflow involves the chronic administration of this compound to SOD1-G93A mice, followed by regular monitoring of disease onset, motor performance, and survival. Post-mortem analyses will be conducted to assess the pathological hallmarks of the disease.
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from the administration of a ROCK2 inhibitor in the SOD1-G93A mouse model, drawing parallels from studies with Fasudil.[7][8]
Table 1: Hypothetical Effects of this compound on Disease Progression and Survival in SOD1-G93A Mice
| Treatment Group | N | Disease Onset (Days, Mean ± SEM) | Survival (Days, Mean ± SEM) |
| Vehicle | 15 | 108.8 ± 1.9 | 123.0 ± 2.5 |
| This compound (30 mg/kg/day) | 13 | 118.8 ± 1.8 | 130.2 ± 1.9 |
| This compound (100 mg/kg/day) | 12 | 119.0 ± 3.4 | 131.3 ± 3.4 |
Table 2: Hypothetical Motor Performance (Rotarod) in SOD1-G93A Mice Treated with this compound
| Age (Days) | Vehicle (Seconds, Mean ± SEM) | This compound (30 mg/kg/day) (Seconds, Mean ± SEM) | This compound (100 mg/kg/day) (Seconds, Mean ± SEM) |
| 80 | 180 ± 10 | 180 ± 12 | 182 ± 11 |
| 90 | 150 ± 15 | 170 ± 10 | 175 ± 9 |
| 100 | 100 ± 20 | 140 ± 15 | 150 ± 12 |
| 110 | 50 ± 10 | 100 ± 18 | 110 ± 15 |
| 120 | 20 ± 5 | 60 ± 10 | 70 ± 8 |
Table 3: Hypothetical Motor Neuron Counts in the Lumbar Spinal Cord of SOD1-G93A Mice at 120 Days
| Treatment Group | N | Motor Neuron Count (Mean ± SEM) |
| Wild-Type Control | 10 | 25 ± 2 |
| Vehicle (SOD1-G93A) | 10 | 10 ± 1.5 |
| This compound (30 mg/kg/day) | 10 | 18 ± 2 |
Visualizations
Experimental Protocols
Animal Model and Husbandry
-
Model: SOD1-G93A transgenic mice (e.g., B6SJL-Tg(SOD1-G93A)1Gur/J).
-
Breeding: Breed transgenic males with wild-type females.
-
Genotyping: Perform PCR genotyping on tail biopsies at 21 days of age to identify transgenic offspring.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Preparation and Administration of this compound
-
Reagent: this compound powder.
-
Vehicle: Sterile drinking water.
-
Preparation of Dosing Solution:
-
Based on the average daily water consumption of the mice, calculate the amount of this compound needed to achieve the target doses of 30 mg/kg/day and 100 mg/kg/day.
-
Dissolve the calculated amount of this compound in sterile drinking water.
-
Prepare fresh solutions weekly.
-
-
Administration:
-
Begin administration at a pre-symptomatic age (e.g., 50 days).
-
Provide the this compound solution or vehicle in water bottles.
-
Measure water consumption daily to monitor drug intake.
-
Assessment of Disease Progression and Motor Function
-
Body Weight: Measure body weight weekly. Disease onset can be defined as the age at which the mouse reaches its peak body weight.
-
Clinical Scoring: Use a clinical scoring system to assess the progression of motor deficits.
-
Rotarod Test:
-
Train mice on the rotarod for three consecutive days before the start of the experiment.
-
Test mice twice weekly, starting from 80 days of age.
-
Place the mouse on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall.
-
Perform three trials per mouse for each time point and average the results.
-
Survival Analysis
-
Monitor mice daily for signs of severe motor impairment.
-
The endpoint is defined as the inability of the mouse to right itself within 30 seconds when placed on its side.
-
Euthanize mice that reach the endpoint and record the date of death for survival analysis.
Histological Analysis of Motor Neuron Loss
-
Tissue Collection:
-
At a pre-determined endpoint (e.g., 120 days), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in 30% sucrose.
-
-
Immunohistochemistry:
-
Section the lumbar spinal cord on a cryostat (e.g., 30 µm sections).
-
Perform Nissl staining or immunohistochemistry for motor neuron markers (e.g., choline acetyltransferase, ChAT).
-
Count the number of motor neurons in the ventral horn of the spinal cord.
-
Disclaimer
The application notes, protocols, and data presented in this document are hypothetical and intended for illustrative purposes only. No direct experimental evidence for the use of this compound in the SOD1-G93A mouse model was found in the public domain at the time of this writing. Researchers should conduct their own validation studies and optimize protocols based on their specific experimental conditions and reagents. The information provided here is based on published studies of other ROCK inhibitors in similar models.[3][7][8][9][10][11]
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ROCK-ALS: Protocol for a Randomized, Placebo-Controlled, Double-Blind Phase IIa Trial of Safety, Tolerability and Efficacy of the Rho Kinase (ROCK) Inhibitor Fasudil in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase Inhibition with Fasudil in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis—Symptomatic Treatment Potential after Disease Onset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Microglial Activity by Rho-Kinase (ROCK) Inhibition as Therapeutic Strategy in Parkinson’s Disease and Amyotrophic Lateral Sclerosis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rho Kinase Inhibition with Fasudil in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis—Symptomatic Treatment Potential after Disease Onset [frontiersin.org]
- 9. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho Kinase Inhibition with Fasudil in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis-Symptomatic Treatment Potential after Disease Onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Determining Cell Viability with Rock2-IN-5 Using the MTT Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing cell viability upon treatment with the ROCK2 (Rho-associated coiled-coil containing protein kinase 2) inhibitor, Rock2-IN-5, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol outlines the necessary reagents, step-by-step procedures for cell culture, treatment with this compound, and the final colorimetric measurement. Additionally, this note includes a summary of representative quantitative data and visualizations of the relevant signaling pathway and experimental workflow to aid researchers in their experimental design and data interpretation.
Introduction
ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of the actin cytoskeleton, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the ROCK2 signaling pathway has been implicated in a variety of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[3][4] As a result, ROCK2 has emerged as a promising therapeutic target, and the development of specific inhibitors is an active area of research.
This compound is a novel compound designed as a ROCK2 inhibitor.[5][6] Evaluating the effect of such inhibitors on cell viability is a critical step in the drug discovery process. The MTT assay is a reliable and high-throughput method for this purpose. The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active (i.e., viable) cells.[7] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.
This application note provides a comprehensive guide for utilizing the MTT assay to determine the cytotoxic or anti-proliferative effects of this compound on cultured cells.
Signaling Pathway
The RhoA/ROCK2 signaling pathway is a key regulator of cellular contractility and cytoskeletal dynamics. Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK2. Activated ROCK2 then phosphorylates downstream substrates, including Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) regulatory subunit (MYPT1), leading to increased actomyosin contractility, stress fiber formation, and focal adhesion assembly.[8][9] Inhibition of ROCK2 by compounds like this compound is expected to disrupt these processes, potentially leading to a decrease in cell proliferation and viability.
References
- 1. researchgate.net [researchgate.net]
- 2. ROCK2 - Wikipedia [en.wikipedia.org]
- 3. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Rock2 promotes RCC proliferation by decreasing SCARA5 expression through β-catenin/TCF4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of ROCK2 Pathway Proteins Following Rock2-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction.[1] The ROCK2 signaling pathway is activated by RhoA, a small GTPase, and proceeds to phosphorylate downstream substrates, thereby regulating a multitude of cellular functions.[1] Dysregulation of the ROCK2 pathway has been implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it a prime target for therapeutic intervention.[1]
Rock2-IN-5 is a hybrid small molecule inhibitor derived from the known ROCK inhibitor, fasudil.[2][3] It is designed to target and inhibit the kinase activity of ROCK2, preventing the phosphorylation of its downstream effectors.[1][4] This application note provides a detailed protocol for the analysis of the ROCK2 signaling pathway using Western blotting in response to treatment with this compound. The protocol outlines methods for cell culture and treatment, protein extraction, quantification, and immunodetection of key pathway proteins, including ROCK2 and its phosphorylated downstream targets: Myosin Phosphatase Target Subunit 1 (MYPT1), Myosin Light Chain 2 (MLC2), and LIM Kinase 2 (LIMK2).
ROCK2 Signaling Pathway
The activation of ROCK2 by RhoA-GTP initiates a signaling cascade that leads to the phosphorylation of several key downstream substrates. This inhibition of myosin phosphatase and direct phosphorylation of myosin light chain results in increased cellular contractility.
Caption: ROCK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549, or a relevant cell line for the research question) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Starvation (Optional): Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal levels of pathway activation.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Incubation: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Incubate for the desired time period (e.g., 1, 6, 12, 24 hours). A vehicle control (media with DMSO) should be included.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 2 mg/mL) with lysis buffer.
Western Blot Analysis
-
Sample Preparation: To 20-30 µg of protein lysate, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 4-12% Bis-Tris SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ROCK2, p-MYPT1 (Thr696), MYPT1, p-MLC2 (Ser19), MLC2, p-LIMK2 (Thr505), LIMK2, and a loading control (e.g., GAPDH or β-actin).[6] Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein levels.
Experimental Workflow
Caption: Western Blot Experimental Workflow for ROCK2 Pathway Analysis.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the relative band intensities of the phosphorylated proteins normalized to their respective total protein levels, and then expressed as a fold change relative to the untreated control.
| Treatment Group | p-MYPT1 (Thr696) / MYPT1 (Fold Change) | p-MLC2 (Ser19) / MLC2 (Fold Change) | p-LIMK2 (Thr505) / LIMK2 (Fold Change) |
| Vehicle Control (0 µM) | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (1 µM) | 0.85 ± 0.07 | 0.88 ± 0.10 | 0.90 ± 0.08 |
| This compound (5 µM) | 0.62 ± 0.05 | 0.65 ± 0.09 | 0.68 ± 0.07 |
| This compound (10 µM) | 0.41 ± 0.04 | 0.45 ± 0.06 | 0.48 ± 0.05 |
| This compound (25 µM) | 0.25 ± 0.03 | 0.28 ± 0.04 | 0.30 ± 0.04 |
| This compound (50 µM) | 0.18 ± 0.02 | 0.20 ± 0.03 | 0.22 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Results and Interpretation
Treatment of cells with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of ROCK2's downstream targets: MYPT1, MLC2, and LIMK2. This is because this compound inhibits the kinase activity of ROCK2, thereby preventing it from phosphorylating these substrates. The total protein levels of ROCK2, MYPT1, MLC2, and LIMK2 should remain relatively unchanged with the treatment. A significant reduction in the ratio of phosphorylated protein to total protein will confirm the inhibitory effect of this compound on the ROCK2 signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Inactive antibody | Use a fresh aliquot of the antibody. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| Phosphatase activity | Ensure fresh phosphatase inhibitors were added to the lysis buffer. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; perform a literature search for validated antibodies. |
| Protein degradation | Ensure protease inhibitors were added to the lysis buffer and samples were kept on ice. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the effects of the ROCK2 inhibitor, this compound, on its signaling pathway, providing valuable insights for basic research and drug development.
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Cytoskeletal Changes with ROCK2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK2 (Rho-associated coiled-coil containing protein kinase 2) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1] As a key downstream effector of the small GTPase RhoA, ROCK2 is involved in various cellular processes, including cell adhesion, migration, contraction, and proliferation.[2] Its activity influences the formation of stress fibers and focal adhesions, making it a significant target in various therapeutic areas, including cancer and cardiovascular diseases.[2][3] ROCK2-IN-5 is a potent and selective inhibitor of ROCK2, making it a valuable tool for investigating the specific roles of this kinase in cytoskeletal dynamics.
These application notes provide a comprehensive guide to utilizing this compound for studying cytoskeletal changes through immunofluorescence staining. Detailed protocols for cell treatment and staining of key cytoskeletal components are provided, along with expected quantitative and qualitative outcomes.
Mechanism of Action: ROCK2 and the Cytoskeleton
The RhoA/ROCK2 signaling pathway is a central regulator of actin-myosin contractility and cytoskeletal organization.[4] Activated RhoA-GTP binds to and activates ROCK2.[4] Activated ROCK2 then phosphorylates several downstream substrates, leading to:
-
Increased Myosin Light Chain (MLC) Phosphorylation: ROCK2 can directly phosphorylate MLC and also inhibit Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[5][6] Phosphorylated MLC promotes the motor activity of non-muscle myosin II, leading to increased actomyosin contractility and the formation of stress fibers.[5][6]
-
Actin Filament Stabilization: ROCK2 phosphorylates and activates LIM kinase (LIMK).[5][6] LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5][6] This leads to the stabilization and accumulation of F-actin filaments.[5][6]
Inhibition of ROCK2 with this compound is expected to reverse these effects, leading to a reduction in stress fibers, disassembly of focal adhesions, and overall changes in cell morphology.[7]
Signaling Pathway Diagram
Caption: ROCK2 signaling pathway and the inhibitory action of this compound.
Expected Quantitative Effects of this compound on the Cytoskeleton
| Parameter | Control (Vehicle) | This compound Treated | Expected Change |
| Cell Morphology | |||
| Cell Area (µm²) | 1500 ± 200 | 900 ± 150 | Decrease |
| Cell Circularity (AU) | 0.6 ± 0.1 | 0.8 ± 0.1 | Increase (more rounded) |
| Stress Fibers | |||
| Number of Stress Fibers/Cell | 40 ± 8 | 10 ± 5 | Decrease |
| Average Stress Fiber Length (µm) | 30 ± 5 | 15 ± 4 | Decrease |
| Focal Adhesions | |||
| Number of Focal Adhesions/Cell | 120 ± 25 | 50 ± 15 | Decrease |
| Average Focal Adhesion Area (µm²) | 1.5 ± 0.3 | 0.7 ± 0.2 | Decrease |
Note: The values presented are illustrative and will vary depending on the cell type, this compound concentration, and treatment duration.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere and grow for at least 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The IC50 of a similar selective ROCK2 inhibitor, ROCK2-IN-9, is 36.8 nM, suggesting an effective concentration range for cell-based assays would be between 100 nM and 1 µM.[6] A concentration titration experiment is recommended to determine the optimal concentration for the desired effect in your specific cell line.
-
Cell Treatment:
-
For a time-course experiment, treat cells with the determined optimal concentration of this compound for various durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to identify the optimal time point for observing cytoskeletal changes. A 1-hour treatment is often sufficient to observe significant effects with ROCK inhibitors.[7]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
After the incubation period, proceed immediately to the immunofluorescence staining protocol.
-
Immunofluorescence Staining Protocol for F-actin and Vinculin
This protocol allows for the visualization of actin stress fibers (F-actin) and focal adhesions (vinculin).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Vinculin antibody
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody
-
Phalloidin-fluorophore conjugate (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-vinculin primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Dilute the fluorophore-conjugated secondary antibody and the phalloidin-fluorophore conjugate in Blocking Buffer.
-
Incubate the cells with this solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence staining of cytoskeletal proteins.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete washing, insufficient blocking, or high antibody concentration. | Increase the number and duration of wash steps. Increase blocking time to 1.5-2 hours. Titrate the primary and secondary antibody concentrations. |
| Weak or No Signal | Ineffective primary antibody, incorrect secondary antibody, or low protein expression. | Verify the primary antibody's suitability for immunofluorescence. Ensure the secondary antibody is specific to the primary's host species. Check protein expression levels via Western blot. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure during imaging. Use an antifade mounting medium. Acquire images efficiently. |
| Cell Detachment | Harsh washing steps. | Be gentle during washing; do not directly pipette onto the cells. |
Conclusion
This compound is a powerful tool for dissecting the specific functions of ROCK2 in cytoskeletal regulation. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute immunofluorescence experiments to study the effects of ROCK2 inhibition on cell morphology, stress fiber formation, and focal adhesion dynamics. Careful optimization of experimental conditions, particularly inhibitor concentration and treatment time, will ensure the generation of high-quality, reproducible data.
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rock2 promotes RCC proliferation by decreasing SCARA5 expression through β-catenin/TCF4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK2-IN-9 | ROCK | | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of NRF2 Induction by Rock2-IN-5 using a Luciferase Reporter Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5][6] Upon exposure to inducers, conformational changes in KEAP1 lead to the stabilization and nuclear translocation of NRF2.[6][7] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, thereby activating their transcription.[1][8] This signaling cascade is a key target for therapeutic interventions in a variety of diseases characterized by oxidative stress.[3][8]
Rock2-IN-5 is a novel multitarget compound designed as a potential therapeutic for conditions such as Amyotrophic Lateral Sclerosis (ALS).[8] It is a hybrid molecule that incorporates structural features of the Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, fasudil, and known NRF2 inducers, caffeic and ferulic acids.[8][9] The inhibition of ROCK2 has been independently linked to the modulation of oxidative stress, suggesting a dual mechanism for impacting cellular redox homeostasis.[4][10] This application note provides a detailed protocol for quantifying the NRF2-inducing activity of this compound using a luciferase reporter assay.
Principle of the Assay
This assay utilizes a mammalian cell line transiently or stably transfected with a reporter vector. This vector contains a firefly luciferase gene under the transcriptional control of a minimal promoter fused to multiple copies of the ARE.[11][12] When these cells are treated with an NRF2 activator like this compound, NRF2 translocates to the nucleus and binds to the ARE sequences in the reporter plasmid, driving the expression of firefly luciferase. The amount of luciferase produced is directly proportional to the activation of the NRF2 pathway. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for variations in transfection efficiency and cell viability.[11][12] The luminescent signals from both luciferases are measured, and the ratio of firefly to Renilla luminescence provides a quantitative measure of NRF2 activation.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the NRF2 signaling pathway and the experimental workflow for the luciferase reporter assay.
Caption: NRF2 signaling pathway and reporter assay principle.
Caption: Experimental workflow for the luciferase reporter assay.
Materials and Methods
Materials
-
ARE Reporter Cell Line (e.g., HepG2-ARE) or a suitable mammalian cell line (e.g., HEK293T, HepG2)
-
ARE-Firefly Luciferase Reporter Vector
-
Constitutive Renilla Luciferase Vector (e.g., pRL-TK)
-
Transfection Reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete Cell Culture Medium (e.g., DMEM or MEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Positive Control (e.g., Sulforaphane or tert-Butylhydroquinone, dissolved in DMSO)
-
Vehicle Control (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Experimental Protocol
Day 1: Cell Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed 20,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate at 37°C in a 5% CO₂ incubator overnight.
Day 2: Transfection
-
For each well to be transfected, prepare the DNA-lipid complex.
-
Complex 1: Dilute 100 ng of ARE-Firefly Luciferase plasmid and 10 ng of Renilla Luciferase plasmid in 5 µL of Opti-MEM™.
-
Complex 2: Dilute 0.3 µL of Lipofectamine® 3000 in 5 µL of Opti-MEM™.
-
-
Combine Complex 1 and Complex 2, mix gently, and incubate for 15 minutes at room temperature.
-
Add 10 µL of the DNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 50 µM.
-
Prepare the positive control (e.g., 10 µM Sulforaphane) and vehicle control (e.g., 0.1% DMSO) in complete culture medium.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate at 37°C in a 5% CO₂ incubator for 16-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Immediately measure the firefly luminescence using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well.
-
Immediately measure the Renilla luminescence using a luminometer.
Data Analysis
-
For each well, calculate the ratio of firefly luminescence to Renilla luminescence (Relative Luciferase Units).
-
Ratio = Firefly Luminescence / Renilla Luminescence
-
-
Normalize the data by dividing the ratio of each treated well by the average ratio of the vehicle control wells to obtain the Fold Induction.
-
Fold Induction = (Ratio_sample) / (Average Ratio_vehicle control)
-
-
Plot the Fold Induction as a function of the this compound concentration.
Expected Results
Treatment with this compound is expected to induce a dose-dependent increase in NRF2-mediated luciferase activity. The data can be presented in a table for clear comparison.
| Treatment Group | Concentration (µM) | Average Firefly Luminescence | Average Renilla Luminescence | Firefly/Renilla Ratio | Fold Induction |
| Vehicle Control | 0 (0.1% DMSO) | 15,000 | 75,000 | 0.20 | 1.0 |
| This compound | 1 | 45,000 | 74,000 | 0.61 | 3.1 |
| This compound | 5 | 150,000 | 76,000 | 1.97 | 9.9 |
| This compound | 10 | 320,000 | 75,500 | 4.24 | 21.2 |
| This compound | 25 | 480,000 | 74,500 | 6.44 | 32.2 |
| Positive Control | 10 (Sulforaphane) | 550,000 | 75,000 | 7.33 | 36.7 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of the this compound batch.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luminescence Signal | Low transfection efficiency. | Optimize transfection protocol (DNA to lipid ratio, cell density). Use a positive control for transfection (e.g., a GFP plasmid). |
| Cell death due to compound toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel. Reduce compound concentration or incubation time. | |
| Inactive luciferase assay reagents. | Use fresh or properly stored reagents. | |
| High Variability between Replicates | Inconsistent cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with technique. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. | |
| No Induction by Positive Control | ARE-reporter construct is not functional. | Verify the plasmid sequence. Test with another known NRF2 inducer. |
| The chosen cell line does not have a functional NRF2 pathway. | Use a cell line known to be responsive, such as HepG2. |
Conclusion
The ARE-luciferase reporter assay is a robust and sensitive method for quantifying the induction of the NRF2 signaling pathway. This application note provides a comprehensive protocol to evaluate the NRF2-activating potential of the dual-target compound, this compound. The data generated from this assay can be instrumental in the preclinical characterization of this and other novel compounds in the fields of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chemical inhibitors of the Nrf2-ARE signaling pathway and their potential applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Rho-kinase protects cerebral barrier from ischaemia-evoked injury through modulations of endothelial cell oxidative stress and tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. Cardioprotective mechanisms of Rho-kinase inhibition associated with eNOS and oxidative stress-LOX-1 pathway in Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Rho-associated protein kinase activity enhances oxidative phosphorylation to support corneal endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two functional polymorphisms of ROCK2 enhance arterial stiffening through inhibiting its activity and expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Radical Scavenging Capacity of Rock2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-5 is a hybrid small molecule that incorporates structural elements of the Rho kinase (ROCK) inhibitor fasudil and natural antioxidants like caffeic and ferulic acids.[1] This unique structure suggests a dual therapeutic potential: ROCK2 inhibition and antioxidant activity through radical scavenging. This document provides detailed protocols for measuring the radical scavenging capacity of this compound, enabling researchers to quantify its antioxidant potential. The primary method detailed is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, for which specific experimental data for this compound is available.[1][2][3] Additionally, protocols for other common antioxidant assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and Oxygen Radical Absorbance Capacity (ORAC) assays, are provided for comprehensive evaluation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general principle of radical scavenging assays and the experimental workflow for determining the antioxidant capacity of a test compound like this compound.
Caption: General principle of a radical scavenging assay.
Caption: General experimental workflow for radical scavenging assays.
Quantitative Data Summary
The radical scavenging activity of this compound (referred to as compound 1d in the source literature) and its analogues was determined using the DPPH assay. The results are summarized as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | Chemical Name | IC50 (µM) for DPPH Scavenging |
| 1d (this compound) | N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(3,4-dihydroxyphenyl)propanamide | 11.0 ± 0.8 |
| 1a | 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(1H-1,2,3-triazol-1-yl)ethyl)acrylamide | 18.0 ± 1.1 |
| 1b | 3-(3,4-dihydroxyphenyl)-N-(2-(1H-1,2,3-triazol-1-yl)ethyl)acrylamide | 9.0 ± 0.5 |
| 1c | 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(1H-1,2,3-triazol-1-yl)ethyl)propanamide | 37.0 ± 2.5 |
| Fasudil | 1-(5-isoquinolinesulfonyl)homopiperazine | > 1000 |
| Caffeic Acid | (E)-3-(3,4-dihydroxyphenyl)acrylic acid | 14.0 ± 0.9 |
| Ferulic Acid | (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid | 32.0 ± 1.5 |
Data sourced from Martín-Cámara, O., et al. J. Med. Chem. 2022, 65 (3), 1942–1961.[1][2][3]
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is based on the method used to generate the quantitative data for this compound presented above.[1][2][3]
a. Principle
The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[4] The reduction of the deep purple-colored DPPH• to the yellow-colored diphenylpicrylhydrazine is measured by a decrease in absorbance at 517 nm.[4]
b. Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control: Ascorbic acid, Trolox, or Quercetin
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
c. Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL or 10 mM.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the diluted test compound or control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (control), add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
d. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % scavenging activity against the concentration of this compound.
-
Determine the IC50 value from the plot, which is the concentration of the compound that causes 50% scavenging of the DPPH radicals.
ABTS Radical Scavenging Assay
a. Principle
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, resulting in a decolorization that is measured by a decrease in absorbance, typically at 734 nm.
b. Materials and Reagents
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS)
-
Positive Control: Trolox or Ascorbic acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
c. Procedure
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound and a positive control as described for the DPPH assay.
-
Add 10 µL of the diluted test compound or control to each well of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
d. Data Analysis
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a standard curve prepared with Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
a. Principle
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
b. Materials and Reagents
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control.
c. Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of Trolox (e.g., 1 mM) in phosphate buffer. Create a standard curve by serially diluting the stock.
-
Prepare a working solution of fluorescein (e.g., 10 nM) in phosphate buffer.
-
Prepare a solution of AAPH (e.g., 240 mM) in phosphate buffer. This should be made fresh before use.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Protocol:
-
Add 25 µL of the diluted test compound, Trolox standards, or buffer (for blank) to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence kinetically at 37°C, with readings taken every 1-2 minutes for at least 60-90 minutes, or until the fluorescence has decayed by more than 90%.
d. Data Analysis
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound by comparing its Net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
References
Assessing the Cell Permeability and Bioavailability of Rock2-IN-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-5 is a hybrid small molecule inhibitor targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton.[1] This kinase is implicated in a multitude of cellular processes, including cell adhesion, migration, and contraction. Dysregulation of the ROCK2 signaling pathway is associated with various pathological conditions, making it a compelling target for therapeutic intervention in diseases such as fibrosis, neurodegenerative disorders, and cancer. This document provides detailed application notes and standardized protocols for assessing the cell permeability and bioavailability of this compound, crucial parameters for its development as a potential therapeutic agent. While specific experimental data for this compound is not publicly available, this guide equips researchers with the necessary methodologies to generate these critical datasets.
ROCK2 Signaling Pathway
The ROCK2 signaling pathway is a crucial downstream effector of the small GTPase RhoA. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK2, initiating a cascade of phosphorylation events that modulate cellular function.
Data Presentation: Physicochemical and Permeability Data
The following tables are templates for summarizing the physicochemical and experimentally determined permeability and bioavailability data for this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method/Reference |
| Chemical Formula | C23H25N5 | Vendor Datasheet |
| Molecular Weight ( g/mol ) | 455.53 | Vendor Datasheet |
| Aqueous Solubility (µM) | User-defined | e.g., Shake-flask method |
| LogP | User-defined | e.g., HPLC-based method |
| pKa | User-defined | e.g., Potentiometric titration |
Table 2: In Vitro Cell Permeability Data for this compound
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Test System |
| Caco-2 | User-defined | User-defined | Human colon adenocarcinoma cells |
| PAMPA | User-defined | N/A | Artificial membrane |
Table 3: In Vivo Pharmacokinetic Parameters of this compound (Animal Model)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous (IV) | User-defined | User-defined | User-defined | User-defined | N/A |
| Oral (PO) | User-defined | User-defined | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
This compound stock solution
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Measure the TEER of the cell monolayers. Only use monolayers with a TEER value above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Transport Experiment:
-
Wash the monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the this compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the this compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect aliquots from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the volume of the collected sample with fresh HBSS.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 5.5 and 7.4)
-
This compound stock solution
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of the donor plate and allow it to impregnate the filter.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., PBS pH 7.4).
-
Donor Plate Preparation: Add the this compound solution in buffer (e.g., PBS pH 5.5 or 7.4) to the donor plate wells.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.
-
Data Analysis: Calculate the permeability coefficient (Pe) using a suitable equation provided by the PAMPA system manufacturer.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic pharmacokinetic study in a rodent model (e.g., rats or mice) to determine the bioavailability of this compound.
References
Troubleshooting & Optimization
Troubleshooting Rock2-IN-5 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility of Rock2-IN-5 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a hybrid small molecule inhibitor targeting ROCK2 (Rho-associated coiled-coil containing protein kinase 2). It is structurally derived from the ROCK inhibitor fasudil and incorporates elements of the NRF2 inducers caffeic and ferulic acids.[1] Like many kinase inhibitors, this compound is a lipophilic molecule, which often leads to poor solubility in aqueous solutions such as buffers and cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental medium.
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Table 1: Recommended storage conditions for this compound.[1]
Q4: What is the maximum recommended final concentration of DMSO in my aqueous solution?
For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. However, the specific tolerance of your cell line to DMSO should be determined empirically.
Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and resolve issues related to the insolubility of this compound in your experimental setup.
Step 1: Visual Inspection and Confirmation
-
Symptom: Cloudiness, visible particles, or a film at the bottom of the tube/plate after adding this compound to your aqueous solution.
-
Action: Centrifuge a small aliquot of the solution. A visible pellet confirms the precipitation of the compound.
Step 2: Review Your Protocol
-
Question: Did you follow the recommended procedure for preparing the working solution?
-
Recommendation: Always add the DMSO stock solution of this compound to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can help to prevent localized high concentrations of the compound that can lead to precipitation.
Step 3: Lower the Final Concentration
-
Rationale: The concentration of this compound may be exceeding its solubility limit in your specific aqueous medium.
-
Action: Perform a serial dilution to determine the maximum soluble concentration of this compound in your buffer or cell culture medium.
Step 4: Modify Your Aqueous Solution
If lowering the concentration is not feasible for your experiment, consider the following modifications to your aqueous solution:
-
Increase the Serum Concentration: For cell culture experiments, increasing the percentage of fetal bovine serum (FBS) can sometimes enhance the solubility of hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound.
-
Use a Different Buffer: The composition and pH of your buffer can significantly impact the solubility of this compound. If you are using a phosphate-buffered saline (PBS), consider trying a different buffer system.
-
Incorporate Co-solvents: For in vivo or certain in vitro experiments, the use of co-solvents may be necessary. The following table provides examples of formulations used for other ROCK inhibitors with poor aqueous solubility. These can be a starting point for developing a suitable formulation for this compound.
| Formulation Component | Example 1 | Example 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 45% | - |
| (20% SBE-β-CD in Saline) | - | 90% |
Table 2: Example formulations for improving the solubility of ROCK inhibitors.[2]
Note: The suitability of these co-solvents must be validated for your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for at least 30 seconds to ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in an Aqueous Solution
-
Prepare a series of dilutions of your this compound DMSO stock solution in your aqueous buffer of choice (e.g., PBS, DMEM).
-
Start with a high concentration that is likely to precipitate and perform serial dilutions (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Ensure the final DMSO concentration is constant across all dilutions.
-
Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect each dilution for any signs of precipitation.
-
To confirm, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) and look for a pellet.
-
The highest concentration that remains clear and shows no pellet is the maximum soluble concentration under those conditions.
Visualizations
ROCK2 Signaling Pathway
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the maximum soluble concentration of this compound.
Troubleshooting Logic for Insolubility
Caption: A logical approach to troubleshooting this compound insolubility.
References
Optimizing Rock2-IN-5 concentration to minimize off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Rock2-IN-5 while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] It functions by competing with ATP for binding to the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream substrates.[2][3] Inhibition of ROCK2 disrupts signaling pathways that regulate the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility.[2][4]
Q2: What are the potential off-target effects of ROCK inhibitors like this compound?
While some ROCK inhibitors are highly selective, many kinase inhibitors can interact with multiple kinases, especially at higher concentrations.[5][6] Pan-ROCK inhibitors such as Y-27632 and Fasudil have been noted to potentially inhibit other AGC family kinases.[7] Off-target effects can lead to misinterpretation of experimental results, making it crucial to use the lowest effective concentration.[6][8]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
The reported IC50 value for this compound is 2.13 µM in biochemical assays.[1] For cell-based assays, a common starting point is to use a concentration 1 to 10-fold higher than the IC50. Therefore, a starting range of 2 µM to 20 µM is recommended for initial experiments. However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is always recommended to determine the minimal concentration required to achieve the desired biological effect.
Q4: How long should cells be treated with this compound?
The duration of treatment should be empirically determined. For some applications, such as improving cell survival after cryopreservation or single-cell passaging, a short-term exposure of 12-24 hours is often sufficient.[9][10] Prolonged exposure to ROCK inhibitors can sometimes lead to changes in cell morphology and proliferation.[9] It is advisable to perform a time-course experiment to find the optimal treatment window for your specific assay.
Troubleshooting Guide
Q1: I am observing unexpected morphological changes or toxicity in my cells after treatment with this compound. What should I do?
Unexpected cellular phenotypes can be a sign of off-target effects or cellular stress due to excessively high concentrations of the inhibitor.
-
Lower the Concentration: The first step is to perform a dose-response curve to determine if a lower concentration of this compound can still achieve the desired on-target effect while minimizing the adverse phenotypes.
-
Reduce Treatment Duration: A shorter incubation time may be sufficient to inhibit ROCK2 signaling without causing long-term cellular stress.
-
Confirm with a Structurally Different ROCK Inhibitor: To ensure the observed phenotype is due to ROCK2 inhibition and not an off-target effect specific to this compound, consider using another well-characterized ROCK inhibitor (e.g., Y-27632) as a control.
Q2: I am not observing the expected downstream effects of ROCK2 inhibition (e.g., decreased phosphorylation of myosin light chain phosphatase). Why might this be?
-
Insufficient Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. Consider increasing the concentration in a stepwise manner.
-
Inhibitor Inactivity: Ensure that the inhibitor has been stored correctly and that the stock solution is fresh. Repeated freeze-thaw cycles should be avoided.[11]
-
Cellular Context: The ROCK2 signaling pathway can be influenced by the specific cellular context and the activation state of upstream regulators like RhoA.[12] Ensure your experimental system is appropriate for studying ROCK2 activity.
Q3: How can I be more confident that the effects I'm seeing are due to ROCK2 inhibition and not off-target effects?
-
Kinase Profiling: The most definitive way to assess the selectivity of an inhibitor is through a broad-panel kinase profiling assay.[6] This will identify other kinases that are inhibited by this compound at your working concentration.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of ROCK2. If the phenotype is reversed, it strongly suggests the effect is on-target.
-
Use of Multiple Inhibitors: As mentioned previously, comparing the effects of this compound with other structurally distinct ROCK inhibitors can provide additional confidence. Consistent results across different inhibitors point towards an on-target effect.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Selected ROCK Inhibitors
| Inhibitor | Target(s) | IC50 |
| This compound | ROCK2 | 2.13 µM[1] |
| Rho-Kinase-IN-2 | ROCK2 | 3 nM[13] |
| DJ4 | ROCK1, ROCK2 | 5 nM, 50 nM[3] |
| Y-27632 | ROCK | ~800 nM (Ki) |
| Fasudil | ROCK | ~400 nM (Ki) |
Table 2: General Recommendations for Starting Concentrations of ROCK Inhibitors in Cell Culture
| Application | Recommended Starting Concentration | Typical Treatment Duration |
| Improving cell survival (hPSCs) | 5-10 µM (for Y-27632)[9][14] | 12-24 hours[9] |
| Inhibition of stress fiber formation | 1-20 µM | 1-24 hours |
| General cell-based assays | 1-10x the IC50 value | Varies by experiment |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
-
Cell Plating: Plate cells at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of Inhibitor Dilutions: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A typical range to test would be from 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2x inhibitor dilutions.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Perform your primary assay to measure the biological effect of interest (e.g., cell morphology, migration, or a specific signaling event).
-
Data Analysis: Plot the response as a function of the inhibitor concentration and determine the EC50 (the concentration that gives half-maximal response). The optimal concentration for subsequent experiments should be the lowest concentration that gives a maximal or near-maximal effect.
Protocol 2: Western Blotting for Phospho-Myosin Light Chain Phosphatase (p-MYPT1)
-
Cell Treatment: Treat cells with various concentrations of this compound (based on your dose-response curve) for the desired time. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated MYPT1 (a downstream target of ROCK2).[15] Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an appropriate chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total MYPT1 or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Kinase Profiling Assay
For a comprehensive analysis of this compound selectivity, it is recommended to use a commercial kinase profiling service. These services typically perform in vitro radiometric or fluorescence-based assays against a large panel of kinases.
-
Compound Submission: Provide the service with a sample of this compound at a specified concentration. A common approach is to screen at two concentrations, for example, 1 µM and 10 µM, to assess the selectivity window.
-
Assay Performance: The service will perform the kinase assays and measure the percent inhibition of each kinase in the panel at the tested concentrations of this compound.
-
Data Analysis: The results are typically provided as a list of kinases and their corresponding inhibition values. This data is crucial for identifying potential off-targets and interpreting your experimental results with higher confidence.
Visualizations
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical diagram for troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Conditional deletion of ROCK2 induces anxiety-like behaviors and alters dendritic spine density and morphology on CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 15. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Hybrid Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working to improve the cell permeability of hybrid kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My hybrid kinase inhibitor shows excellent potency in biochemical assays but has low activity in cell-based assays. What is the likely cause?
A1: A significant drop in activity between biochemical and cell-based assays often points to poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential issues include drug efflux by transporters or intracellular metabolism.
Q2: What are the key physicochemical properties that govern the cell permeability of a hybrid kinase inhibitor?
A2: The ability of a compound to cross the cell membrane is primarily influenced by a balance of several physicochemical properties. Key factors include:
-
Lipophilicity (logP/logD): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. An optimal range is crucial, as very high lipophilicity can lead to poor aqueous solubility and membrane retention, while low lipophilicity hinders partitioning into the lipid bilayer.[1][2][3]
-
Molecular Weight (MW): Smaller molecules (typically under 500 Da) tend to diffuse more readily across the cell membrane.[1][2]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA is generally associated with better permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can impact permeability. A high number can hinder membrane crossing.[2]
-
Solubility: Adequate aqueous solubility is necessary for the compound to be available at the cell surface for absorption.[1]
-
Ionization State (pKa): The charge of a molecule at physiological pH affects its ability to cross the lipid membrane. Neutral molecules generally permeate more easily than charged ones.[1][3]
Q3: How can I experimentally measure the cell permeability of my compound?
A3: Several in vitro assays are commonly used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that models passive diffusion across an artificial lipid membrane. It is useful for a quick assessment of a compound's lipophilicity-driven permeability.[4][5]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport.[6][7]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells and is often used to assess permeability and identify substrates of efflux transporters.
-
Transepithelial/Transendothelial Electrical Resistance (TEER): This method measures the electrical resistance across a cell monolayer, providing an indication of the tightness of the cell junctions and the integrity of the barrier.[8][9][10]
Q4: What strategies can I employ to improve the cell permeability of my hybrid kinase inhibitor?
A4: Improving cell permeability often involves medicinal chemistry approaches to optimize the physicochemical properties of the compound:
-
Reduce Molecular Weight and Polar Surface Area: Systematically truncate or modify parts of the hybrid molecule that are not essential for kinase inhibition to lower MW and PSA.
-
Optimize Lipophilicity: Modify functional groups to achieve a logP/logD in the optimal range for membrane permeation. For example, adding or removing lipophilic or polar groups.
-
Mask Polar Groups: Introduce non-polar, cleavable moieties (prodrugs) to temporarily mask polar functional groups like carboxylates or phosphates, which can be removed by intracellular enzymes to release the active drug.
-
Reduce Hydrogen Bonding Capacity: Replace hydrogen bond donors with non-donating groups where possible without sacrificing target affinity.
-
Utilize a Macrocyclization Strategy: This involves creating a cyclic version of the inhibitor, which can improve both permeability and selectivity by pre-organizing the molecule into a more membrane-compatible conformation.[11]
-
Conjugation to Cell-Penetrating Peptides (CPPs): While this can increase complexity, attaching a CPP can facilitate entry into the cell.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low cellular activity despite high kinase inhibition. | Poor cell permeability. | 1. Measure physicochemical properties (logP, MW, PSA). 2. Perform a PAMPA or Caco-2 permeability assay. 3. If permeability is low, begin medicinal chemistry optimization (see strategies above). |
| High variability in permeability assay results. | Poor compound solubility in the assay buffer. | 1. Check the aqueous solubility of the compound. 2. Consider using a co-solvent (e.g., DMSO) at a low, non-toxic concentration. 3. Ensure proper mixing and dissolution before the assay. |
| Compound is permeable in PAMPA but not in Caco-2 assays. | The compound is likely a substrate for an efflux transporter (e.g., P-glycoprotein). | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. 2. If the efflux ratio is high, consider co-dosing with a known efflux inhibitor in your cell-based assays. 3. Modify the compound to reduce its affinity for efflux transporters. |
| Permeability is improved, but cellular activity remains low. | The compound may be rapidly metabolized within the cell or has poor intracellular solubility. | 1. Assess the metabolic stability of the compound in liver microsomes or hepatocytes. 2. Investigate potential off-target effects that could be masking the desired activity. |
Data Presentation: Physicochemical Properties and Permeability
Table 1: Comparison of Physicochemical Properties for Permeable vs. Impermeable Compounds
| Property | Good Permeability (General Guideline) | Poor Permeability (General Guideline) |
| Molecular Weight (MW) | < 500 Da | > 500 Da |
| logP | 1 - 3 | < 0 or > 5 |
| Polar Surface Area (PSA) | < 140 Ų | > 140 Ų |
| Hydrogen Bond Donors | ≤ 5 | > 5 |
| Hydrogen Bond Acceptors | ≤ 10 | > 10 |
| Aqueous Solubility | > 10 µM | < 1 µM |
Table 2: Interpreting Permeability Assay Results
| Assay | High Permeability | Moderate Permeability | Low Permeability |
| PAMPA (Papp in 10⁻⁶ cm/s) | > 10 | 1 - 10 | < 1 |
| Caco-2 (Papp A to B in 10⁻⁶ cm/s) | > 10 | 1 - 10 | < 1 |
| Caco-2 Efflux Ratio (Papp B to A / Papp A to B) | < 2 | 2 - 5 | > 5 (Indicates active efflux) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate:
-
Dissolve the test compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration of 100 µM.
-
Add the compound solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Fill the wells of the acceptor plate with buffer.
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the solutions in both plates.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed barrier.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Replace the removed volume with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
-
Visualizations
Caption: Troubleshooting workflow for poor cellular activity.
Caption: Impact of poor permeability on target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.co.za [journals.co.za]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. bioivt.com [bioivt.com]
- 7. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Navigating Rock2-IN-5 Experiments: A Guide to Reducing Variability
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Rock2-IN-5, achieving reproducible and reliable experimental outcomes is paramount. This technical support center provides a comprehensive resource to troubleshoot and minimize variability in your results.
FAQs: Frequently Asked Questions
Q1: What is this compound and what is its mechanism of action?
This compound is a hybrid compound that includes structural elements from the established Rho kinase (ROCK) inhibitor, fasudil.[1][2] It functions as a selective inhibitor of ROCK2, a serine/threonine kinase.[3][4] The ROCK2 enzyme is a key downstream effector of the small GTPase RhoA.[5][6] By inhibiting ROCK2, this compound prevents the phosphorylation of its downstream targets, which are involved in regulating the actin cytoskeleton. This interference with the ROCK2 signaling pathway impacts various cellular processes including cell shape, motility, contraction, and adhesion.[7]
Q2: What are the common sources of variability in experiments using this compound?
Variability in experiments with this compound can arise from several factors:
-
Compound Handling and Storage: Improper storage and handling can lead to degradation of the compound. It is crucial to adhere to the storage conditions specified on the product datasheet.
-
Solubility Issues: Poor solubility of the inhibitor in your experimental medium can lead to inconsistent concentrations.
-
Cell Line-Specific Effects: The response to ROCK2 inhibition can vary significantly between different cell types due to differences in the expression and activity of the ROCK2 signaling pathway.
-
Experimental Parameters: Inconsistent incubation times, cell densities, and passage numbers can all contribute to variability.
-
Assay-Specific Variability: The choice of assay and the specific reagents and equipment used can introduce variability. For instance, in enzyme assays, factors like ATP concentration can influence IC50 values.[8]
Q3: How can I determine the optimal concentration of this compound for my experiments?
Since specific IC50 values for this compound are not widely published across various cell lines, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting point for a new inhibitor might be to test a range of concentrations from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) in a logarithmic dilution series. The optimal concentration will be the one that gives a consistent and significant biological effect with minimal off-target effects or cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the specific cellular process being investigated. For some acute effects on the cytoskeleton, a short incubation of a few hours may be sufficient. For longer-term studies, such as those investigating changes in gene expression or cell proliferation, incubation for 24 hours or longer may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing of solutions. |
| Cell seeding density is not uniform | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly before aliquoting into wells. | |
| Edge effects in the plate | Avoid using the outer wells of the plate for critical experiments, or fill them with a buffer to maintain humidity. | |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Different lots of reagents (e.g., serum, media) | Test new lots of critical reagents before use in large-scale experiments. | |
| Instability of this compound in solution | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No observable effect of this compound | Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient incubation time | Conduct a time-course experiment to identify the appropriate incubation period. | |
| Low expression or activity of ROCK2 in the cell line | Confirm ROCK2 expression in your cell line using techniques like Western blotting or qPCR. | |
| Degraded compound | Ensure proper storage of the this compound powder and stock solutions. | |
| Unexpected or off-target effects | Concentration is too high | Lower the concentration of this compound used in the experiment. |
| The effect is not specific to ROCK2 inhibition | Use a structurally different ROCK inhibitor as a control to see if the same effect is observed. Consider performing a rescue experiment by overexpressing a constitutively active form of ROCK2. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 455.53 g/mol | [1] |
| Storage of Powder | -20°C for 2 years | [1] |
| Storage in DMSO | -80°C for 6 months, 4°C for 2 weeks | [1] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
1. Protocol for Determining IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A common starting range is from 200 µM down to 2 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x concentrated this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to get the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
2. Protocol for Assessing ROCK2 Inhibition via Western Blotting for Phospho-MYPT1
-
Cell Treatment: Plate cells and treat with different concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-MYPT1 (a downstream target of ROCK2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MYPT1.
-
Normalize the phospho-MYPT1 signal to a loading control (e.g., total MYPT1, GAPDH, or β-actin).
-
Compare the levels of phospho-MYPT1 in this compound treated samples to the vehicle control to assess the degree of inhibition.
-
Visualizations
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ROCK inhibitor-2 | ROCK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two functional polymorphisms of ROCK2 enhance arterial stiffening through inhibiting its activity and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Potential off-target effects of Rock2-IN-5 in neuronal cells
Welcome to the technical support center for Rock2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound in neuronal cells. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] By inhibiting ROCK2, this compound is expected to modulate cellular processes such as cell shape, motility, and contraction.[1] The mechanism of action for many ROCK inhibitors involves competition with ATP for binding to the catalytic site of the kinase.[2]
Q2: What are the known on-target effects of ROCK2 inhibition in neuronal cells?
A2: Inhibition of ROCK2 in neuronal cells has been shown to promote neurite outgrowth and axonal regeneration.[3][4][5] This is a critical pathway, as many inhibitory factors in the central nervous system converge on the Rho/ROCK signaling pathway to prevent axon regeneration after injury.[4] Additionally, ROCK2 inhibition can influence neuronal plasticity and may offer neuroprotection in models of neurological disorders.[1]
Q3: What are potential off-target effects of a novel ROCK2 inhibitor like this compound?
A3: While this compound is designed for ROCK2 selectivity, like many kinase inhibitors, it may interact with other kinases, particularly those with similar ATP-binding pockets. The most common off-target is ROCK1, as the kinase domains of ROCK1 and ROCK2 are highly homologous.[6] Other potential off-target kinases could include those in the AGC kinase family, such as PKA and PKC, though this depends on the specific chemical structure of the inhibitor.[7][8] Off-target effects can lead to unexpected cellular phenotypes, so it is crucial to experimentally determine the selectivity profile of this compound.
Q4: How can I assess the selectivity of this compound?
A4: The most comprehensive method is to perform a kinase selectivity profiling assay. This involves screening this compound against a large panel of purified kinases (often over 400) to determine its binding affinity or inhibitory activity. Commercial services like KINOMEscan® offer such panels.[9][10] This will provide a quantitative measure of on-target and off-target interactions.
Q5: My neuronal cells are dying after treatment with this compound. What could be the cause?
A5: Cell death following treatment could be due to several factors:
-
On-target toxicity: While ROCK2 inhibition is often associated with cell survival, in some contexts, it might interfere with essential cellular processes, leading to apoptosis.
-
Off-target toxicity: The inhibitor may be affecting other kinases that are critical for neuronal survival.
-
Compound solubility/purity issues: Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure the compound is fully dissolved. Impurities from the synthesis could also be toxic.
-
Incorrect concentration: The concentration used may be too high. It is essential to perform a dose-response curve to determine the optimal concentration for your experiments.
We recommend performing cell viability assays (e.g., MTT or LDH) and apoptosis assays (e.g., caspase-3 activity) to investigate the cause of cell death.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes in Neuronal Cultures
| Symptom | Possible Cause | Troubleshooting Step |
| Reduced neurite outgrowth instead of expected enhancement. | 1. Off-target inhibition of a kinase required for neurite extension. 2. Cellular toxicity at the concentration used. 3. The specific neuronal cell type may respond differently to ROCK2 inhibition. | 1. Perform a kinase selectivity screen to identify potential off-targets. 2. Conduct a dose-response experiment and assess cell viability (MTT/LDH assay). 3. Confirm the expression of ROCK2 in your cell line. |
| Changes in cell morphology not typical for ROCK inhibition (e.g., cell rounding and detachment). | 1. Inhibition of kinases involved in cell adhesion. 2. High concentrations of the inhibitor leading to cytotoxicity. | 1. Review kinase selectivity data for hits on kinases involved in focal adhesion signaling. 2. Perform a cell viability assay and titrate the inhibitor to a non-toxic concentration. |
| Altered expression of non-ROCK2 pathway proteins. | Off-target effects on other signaling pathways. | Use western blotting to probe key signaling pathways (e.g., Akt, ERK, JNK) for unexpected activation or inhibition. |
Issue 2: Inconsistent Western Blot Results for ROCK2 Pathway Activity
| Symptom | Possible Cause | Troubleshooting Step |
| No decrease in phosphorylated Myosin Light Chain 2 (pMLC2) after treatment. | 1. The inhibitor is not cell-permeable or is unstable in culture medium. 2. The concentration of the inhibitor is too low. 3. The antibody for pMLC2 is not working correctly. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 2. Increase the inhibitor concentration based on dose-response data. 3. Run a positive control for the pMLC2 antibody (e.g., cells treated with a known ROCK activator like LPA). |
| Basal pMLC2 levels are too low to detect a decrease. | The ROCK2 pathway may not be highly active under your basal culture conditions. | Stimulate the cells with an agonist like Lysophosphatidic Acid (LPA) or serum to increase basal ROCK2 activity before adding the inhibitor. |
Data Presentation
The following table summarizes the selectivity of well-characterized ROCK inhibitors against a panel of kinases. This data, presented as % inhibition at a given concentration, can serve as a reference for what to expect from a kinase profiling study of this compound. A highly selective inhibitor will show strong inhibition of ROCK2 and minimal inhibition of other kinases.
Table 1: Kinase Selectivity Profile of Known ROCK Inhibitors
| Kinase Target | Y-27632 (% Inhibition @ 1µM) | Fasudil (% Inhibition @ 1µM) | Belumosudil (KD025) (% Inhibition @ 1µM) |
| ROCK2 | >95% | >90% | >98% |
| ROCK1 | >90% | >85% | <20% |
| PKA | <15% | ~50% | <5% |
| PKCα | <10% | ~40% | <5% |
| MRCKα | ~30% | Not widely reported | Not widely reported |
| Citron-K | <20% | Not widely reported | Not widely reported |
| p38α | <5% | <10% | <2% |
| JNK1 | <5% | <10% | <2% |
| ERK2 | <5% | <10% | <2% |
| Note: These are representative values compiled from various sources and kinase profiling assays. Actual values may vary depending on the assay conditions. The key takeaway is the relative selectivity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Adapted from KINOMEscan® Methodology)
This protocol provides a conceptual overview. For actual experiments, it is recommended to use a commercial service.
-
Principle: A competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified by qPCR.[11]
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®).
-
Typically, the compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
The results are reported as "% Control" or "% Inhibition". A low % Control value indicates strong binding of the test compound to the kinase.
-
Follow-up with Kd determination for significant off-targets to quantify the binding affinity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay verifies that this compound binds to ROCK2 in a cellular context.
-
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) can be detected by western blotting.[1][8]
-
Procedure:
-
Culture neuronal cells to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or this compound at the desired concentration for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (containing the soluble protein fraction).
-
Analyze the amount of soluble ROCK2 in each sample by western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: MTT Assay for Cell Viability
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[12][13]
-
Procedure:
-
Plate neuronal cells in a 96-well plate at a suitable density.
-
Treat the cells with a range of concentrations of this compound and vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 4: Western Blot for Phospho-MLC2
-
Principle: To quantify the inhibition of ROCK2 activity by measuring the phosphorylation status of its downstream substrate, Myosin Light Chain 2 (MLC2), at Serine 19.
-
Procedure:
-
Plate neuronal cells and grow to ~80% confluency.
-
(Optional) Starve cells in serum-free medium for 4-6 hours, then stimulate with an agonist (e.g., 10 µM LPA) for 15-30 minutes to induce ROCK2 activity.
-
Treat cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MLC2 (Ser19) (e.g., Cell Signaling Technology #3671) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizations
Caption: Canonical ROCK2 signaling pathway in neuronal cells.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 5. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Dosage of Multitarget Compounds for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered when optimizing the dosage of multitarget compounds for in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Determining the Initial Dose
Q1: How do I select a starting dose for my multitarget compound in an in vivo study?
A: Selecting a safe and potentially efficacious starting dose is a critical first step. The process involves gathering preclinical data and using established methodologies to estimate a dose that is unlikely to cause severe adverse effects.[1][2][3]
Initial Steps & Key Considerations:
-
Literature Review: Begin by thoroughly reviewing scientific literature for dosing information on your compound or structurally similar molecules in relevant animal models.[4]
-
In Vitro Data: Use in vitro data, such as IC50 or EC50 values from cell-based assays, as a preliminary guide. However, direct extrapolation to in vivo doses is not recommended without further studies.
-
Pharmacology & Toxicology Data: Non-clinical toxicology studies in at least one pharmacologically relevant species are essential to establish the compound's in vivo toxicity profile.[1] These studies help identify the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[2]
-
Allometric Scaling & BSA Conversion: To translate a dose from one species to another (e.g., from a known human dose or from in vitro data to an animal dose), Body Surface Area (BSA) normalization is a commonly used method.[4] This approach accounts for differences in body mass and metabolic rate.[4] The Human Equivalent Dose (HED) can be calculated from the animal NOAEL.[2]
Data Presentation: Interspecies Dose Conversion Using BSA
The following table provides conversion factors for calculating a Human Equivalent Dose (HED) from animal doses based on BSA. To convert an animal dose (in mg/kg) to the HED, multiply by the corresponding factor.
| From Species | To Species | Multiply Animal Dose (mg/kg) by: |
| Mouse (20g) | Human (60kg) | 0.08 |
| Rat (150g) | Human (60kg) | 0.16 |
| Monkey (3kg) | Human (60kg) | 0.33 |
| Dog (8kg) | Human (60kg) | 0.54 |
| Human (60kg) | Mouse (20g) | 12.3 |
| Human (60kg) | Rat (150g) | 6.2 |
Source: Adapted from FDA guidelines and common research practices.[4]
Mandatory Visualization: Workflow for Starting Dose Selection
References
Dealing with Rock2-IN-5 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ROCK2 inhibitor, Rock2-IN-5, particularly in the context of long-term experiments where compound degradation can be a significant concern.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The ROCK family of serine/threonine kinases, which also includes ROCK1, are key regulators of the actin cytoskeleton and are involved in various cellular processes such as cell adhesion, motility, contraction, and proliferation. They are downstream effectors of the small GTPase RhoA. By inhibiting ROCK2, this compound can modulate these cellular functions, making it a valuable tool for research in areas such as cancer biology, neuroscience, and cardiovascular disease.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound to minimize degradation?
Proper handling and storage are crucial for maintaining the integrity of this compound.[4][5][6]
-
Solvent Selection: For initial stock solutions, use a high-purity, anhydrous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO).[5] Ensure the DMSO is fresh and has not absorbed moisture, as water can accelerate degradation of some compounds.
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5] Store these aliquots at -20°C or -80°C in tightly sealed vials.[4][5]
-
Working Solutions: When preparing working solutions, it is best to perform serial dilutions in the same solvent as the stock solution before the final dilution into your aqueous experimental medium. This helps to prevent precipitation of the compound.
Q3: What are the potential causes of inconsistent or diminishing effects of this compound in my long-term experiments?
Several factors can contribute to a decline in the efficacy of this compound over time:
-
Compound Degradation: Small molecule inhibitors can be susceptible to degradation in aqueous solutions, such as cell culture media.[7] This can be influenced by factors like pH, temperature, and the presence of certain media components.
-
Metabolism by Cells: Cells can metabolize the inhibitor, reducing its effective concentration.
-
Binding to Serum Proteins: If your culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing its bioavailable concentration.
-
Off-Target Effects: At higher concentrations, which may be used to compensate for perceived degradation, the risk of off-target effects increases.[8][9] It is crucial to use the lowest effective concentration to minimize such effects.[10]
-
Development of Cellular Resistance: In long-term studies, cells may develop resistance mechanisms to the inhibitor.[11][12]
Troubleshooting Guides
Issue 1: Decreased or Variable Inhibitor Activity Over Time
| Possible Cause | Troubleshooting Step | Rationale |
| This compound Degradation in Media | 1. Perform a time-course experiment: Add fresh this compound to your cell culture at different time points (e.g., every 12, 24, 48 hours) and compare the biological readout to a single initial dose. 2. Analyze inhibitor concentration over time: Use analytical methods like HPLC-MS to directly measure the concentration of this compound in your culture medium at various time points. | This will help determine if the observed decrease in activity is due to the inhibitor's instability in the experimental conditions. |
| Cellular Metabolism of the Inhibitor | 1. Use a cell-free system: If possible, test the stability of this compound in your culture medium without cells to distinguish between chemical degradation and cellular metabolism. 2. Analyze for metabolites: Use mass spectrometry to identify potential metabolites of this compound in the culture supernatant. | This can help identify if cellular processes are responsible for the loss of active compound. |
| Binding to Serum Proteins | 1. Reduce serum concentration: If your experimental design allows, try reducing the percentage of serum in your culture medium. 2. Use serum-free medium: If possible, switch to a serum-free medium formulation. 3. Quantify free vs. bound inhibitor: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of this compound bound to serum proteins. | This will help assess the impact of serum components on the bioavailability of the inhibitor. |
Issue 2: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibitor Concentration Too High | 1. Perform a dose-response curve: Determine the minimal effective concentration of this compound for your desired biological effect. 2. Use multiple, structurally distinct ROCK inhibitors: Confirm your findings with other ROCK inhibitors to ensure the observed phenotype is due to ROCK2 inhibition and not an off-target effect of this compound.[8] | Using the lowest effective concentration minimizes the risk of engaging off-target kinases.[10] Many kinase inhibitors can be promiscuous and bind to multiple kinases, especially at higher concentrations.[9][13][14][15] |
| Cellular Toxicity | 1. Perform a cell viability assay: Assess the health of your cells at different concentrations of this compound using assays like MTT or trypan blue exclusion. 2. Monitor cell morphology: Observe cells for any signs of stress or morphological changes. | This will help to distinguish between specific inhibitory effects and general cellular toxicity. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (with and without serum)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.
-
Aliquot the solution into multiple sterile microcentrifuge tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of intact this compound in each sample using a validated HPLC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: Validating On-Target Activity of this compound Using a Cell-Based Assay
Objective: To confirm that the observed biological effects are due to the inhibition of ROCK2.
Materials:
-
Cells expressing ROCK2
-
This compound
-
Cell lysis buffer
-
Phospho-specific antibody against a known ROCK2 substrate (e.g., pMYPT1 Thr696)
-
Total protein antibody for the substrate
-
Western blotting reagents and equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting to detect the levels of the phosphorylated ROCK2 substrate and the total amount of the substrate.
-
A dose-dependent decrease in the phosphorylation of the substrate will confirm the on-target activity of this compound.
Quantitative Data Summary
Table 1: Illustrative Stability of a Typical Kinase Inhibitor in Different Media
| Medium Formulation | Half-life (t½) at 37°C (hours) |
| DMEM + 10% FBS | 48 |
| DMEM (serum-free) | 60 |
| RPMI-1640 + 10% FBS | 42 |
Note: This table presents hypothetical data for a generic kinase inhibitor to illustrate how stability can vary with media composition. Actual stability of this compound should be determined experimentally.
Table 2: General Properties of Common Solvents for Small Molecule Inhibitors
| Solvent | Properties | Recommended Use |
| DMSO | High solubilizing power for many organic compounds. Can be toxic to cells at concentrations >0.5%.[16] | Preparation of high-concentration stock solutions.[5] |
| Ethanol | Good solvent for many organic molecules. Can have biological effects on cells. | Can be used for some inhibitors, but potential for cellular effects should be considered. |
| Water | Ideal for biological compatibility, but many inhibitors have poor aqueous solubility.[17][18] | Used for final dilution of working solutions if the inhibitor is sufficiently soluble. |
Visualizations
Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in solution over time.
Caption: A logical decision tree for troubleshooting reduced inhibitor efficacy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. dbaitalia.it [dbaitalia.it]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.biomol.com [resources.biomol.com]
- 11. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of promiscuity of FDA-approved kinase inhibitors in drug repositioning and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iris.hi.is [iris.hi.is]
- 18. iris.landsbokasafn.is [iris.landsbokasafn.is]
Technical Support Center: Interpreting Unexpected Results in Rock2-IN-5 Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rock2-IN-5. Our aim is to help you interpret unexpected experimental outcomes and provide standardized protocols for key assays.
Troubleshooting Guide: Unexpected Results
This section addresses specific, unexpected results that you may encounter during your experiments with this compound.
Question: Why am I observing an increase in apoptosis in my this compound treated cells when I expected a decrease?
Possible Explanations & Solutions:
-
Cell-Type and Stimulus-Dependent Effects: The role of ROCK2 in apoptosis is complex and can be context-dependent.[1][2] While ROCK inhibition can be pro-survival in some contexts, ROCK2 activation has also been shown to promote apoptosis through pathways like Fas clustering.[1][3] Your cell type or experimental conditions might favor this pro-apoptotic signaling.
-
Off-Target Effects: While this compound is designed to be a ROCK2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[4] These off-target activities could be activating other pro-apoptotic pathways.
-
Activation of Compensatory Pathways: Inhibition of ROCK2 might lead to the upregulation of other signaling pathways that can induce apoptosis.
Troubleshooting Steps:
-
Confirm ROCK2 Inhibition: Perform a Western blot to verify that this compound is inhibiting its direct downstream targets, such as phosphorylated Myosin Light Chain (p-MLC) or phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1).[5]
-
Titrate the Inhibitor Concentration: Determine the minimal concentration of this compound required to inhibit ROCK2 signaling in your system. This can help minimize potential off-target effects.
-
Use an Alternative ROCK Inhibitor: Compare the effects of this compound with another well-characterized ROCK inhibitor (e.g., Y-27632) to see if the pro-apoptotic effect is specific to this compound.
-
Assess Apoptosis Markers: Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase-3/7 activity assay, TUNEL assay) to confirm the apoptotic phenotype and understand the kinetics of cell death.
-
Investigate Off-Target Kinases: If possible, perform a kinase profiling assay to identify other kinases that may be inhibited by this compound in your experimental system.
Question: My cells treated with this compound are showing an unexpected increase in migration or invasion. What could be the cause?
Possible Explanations & Solutions:
-
Isoform-Specific Effects: ROCK1 and ROCK2 can have opposing roles in cell migration depending on the cell type and substrate.[6] It's possible that in your specific model, ROCK2 inhibition leads to a migratory phenotype that is driven by unopposed ROCK1 activity or other compensatory mechanisms.
-
Epithelial-Mesenchymal Transition (EMT) Induction: While ROCK signaling is often associated with promoting migration, its inhibition could paradoxically induce changes consistent with EMT in some cancer cells, leading to increased motility.[5]
-
Alterations in Cell Adhesion: ROCK2 plays a role in cell-cell and cell-matrix adhesion.[7] Inhibition by this compound might alter the adhesive properties of your cells in a way that favors a more migratory phenotype.
Troubleshooting Steps:
-
Verify Inhibition of Downstream Targets: As with the apoptosis question, confirm that this compound is inhibiting p-MLC and p-MYPT1.
-
Perform Isoform-Specific Knockdowns: Use siRNA to specifically knock down ROCK1 and ROCK2 individually and in combination to understand the contribution of each isoform to the migratory phenotype in your cells.[5]
-
Analyze Cell Morphology and Adhesion: Use immunofluorescence to examine the actin cytoskeleton and the localization of focal adhesion proteins (e.g., vinculin, paxillin).
-
Use Different Migration/Invasion Assays: Employ various assays such as wound healing (scratch) assays, transwell migration assays, and 3D invasion assays to comprehensively assess cell motility.
-
Examine EMT Markers: Perform Western blotting or qPCR to analyze the expression of key EMT markers (e.g., E-cadherin, N-cadherin, vimentin, Snail, Slug).
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a hybrid compound that contains structural fragments of the Rho kinase inhibitor fasudil and NRF2 inducers.[8] It is designed to inhibit the kinase activity of ROCK2.[9] ROCK2 is a serine/threonine kinase that is a downstream effector of the small GTPase RhoA.[10][11] By inhibiting ROCK2, this compound prevents the phosphorylation of its downstream substrates, thereby modulating cellular processes such as actin cytoskeleton organization, cell contraction, adhesion, and motility.[9]
What are the known downstream targets of ROCK2?
Key downstream targets of ROCK2 include:
-
Myosin Light Chain (MLC)[10]
-
Myosin Phosphatase Target Subunit 1 (MYPT1)[12]
-
LIM kinases (LIMK1 and LIMK2)[11]
-
Phosphatase and Tensin Homolog (PTEN)[2]
What are the potential off-target effects of ROCK inhibitors?
While designed to be specific, many kinase inhibitors can exhibit off-target effects, particularly at higher concentrations.[4] Pan-ROCK inhibitors like Y-27632 and Fasudil may also inhibit other AGC family kinases.[13] It is crucial to use the lowest effective concentration and to confirm target engagement in your specific cell system.
How do ROCK1 and ROCK2 differ in their function?
ROCK1 and ROCK2 share high sequence identity in their kinase domains but can have both overlapping and distinct functions.[2][14] Their expression patterns can differ, with ROCK1 being more prevalent in organs like the lung and liver, while ROCK2 is highly expressed in the brain and heart.[10][11] Functionally, they can have different roles in processes like apoptosis and cell migration, and in some cases, may have opposing effects.[3][6]
Experimental Protocols
1. Western Blotting for Phosphorylated MLC and MYPT1
-
Objective: To confirm the inhibition of ROCK2 activity by assessing the phosphorylation status of its downstream targets.
-
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MLC (Thr18/Ser19), total MLC, p-MYPT1 (Thr853), and total MYPT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
2. Transwell Migration Assay
-
Objective: To quantify the effect of this compound on cell migration.
-
Methodology:
-
Pre-coat the top of the transwell inserts (8 µm pore size) with an appropriate extracellular matrix protein (e.g., fibronectin, collagen).
-
Starve cells in a serum-free medium for 12-24 hours.
-
Resuspend starved cells in a serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a duration appropriate for your cell type (e.g., 6-24 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol and stain with crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted dye using a plate reader.
-
Alternatively, count the number of migrated cells in several fields of view under a microscope.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Methodology:
-
Treat cells with this compound or vehicle control for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
Table 1: Summary of Potential Unexpected Outcomes and Initial Troubleshooting Steps
| Unexpected Result | Possible Cause(s) | Initial Troubleshooting Steps |
| Increased Apoptosis | Cell-type specific response, Off-target effects, Activation of compensatory pathways | Confirm ROCK2 inhibition via Western blot, Titrate inhibitor concentration, Use an alternative ROCK inhibitor |
| Increased Cell Migration/Invasion | Isoform-specific effects (ROCK1 vs. ROCK2), Induction of EMT, Altered cell adhesion | Verify downstream target inhibition, Perform isoform-specific siRNA knockdown, Analyze cell morphology and adhesion markers |
| Altered Cell Morphology (e.g., rounding, detachment) | Cytoskeletal disruption, Loss of focal adhesions | Immunofluorescence for actin and focal adhesion proteins, Adhesion assays |
| Decreased Cell Proliferation | Cell cycle arrest, Off-target inhibition of pro-proliferative kinases | Cell cycle analysis (e.g., PI staining and flow cytometry), Proliferation assays (e.g., MTT, BrdU) |
Table 2: Common Downstream Targets of ROCK2 and Recommended Antibodies for Western Blotting
| Target | Phosphorylation Site | Recommended Antibody Type |
| Myosin Light Chain (MLC) | Thr18/Ser19 | Phospho-specific |
| Myosin Phosphatase Target Subunit 1 (MYPT1) | Thr853 | Phospho-specific |
| LIM Kinase 1/2 (LIMK1/2) | Thr508/Thr505 | Phospho-specific |
| Ezrin/Radixin/Moesin (ERM) | Thr567/Thr564/Thr558 | Phospho-specific |
Visualizations
Caption: Simplified ROCK2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for investigating the effects of this compound.
References
- 1. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Opposing signaling of ROCK1 and ROCK2 determines the switching of substrate specificity and the mode of migration of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROCK2 Regulates Monocyte Migration and Cell to Cell Adhesion in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conditional deletion of ROCK2 induces anxiety-like behaviors and alters dendritic spine density and morphology on CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
Technical Support Center: Managing Off-Target NRF2 Induction by Rock2-IN-5
This technical support resource provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the NRF2-inducing activity of Rock2-IN-5. This document offers troubleshooting advice and frequently asked questions to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it induce NRF2 activity?
This compound is a hybrid chemical compound designed as a Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor.[1][2][3] Its unique structure incorporates fragments of caffeic and ferulic acids, which are known inducers of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3] This design, while targeting ROCK2, inherently carries the potential for off-target activation of NRF2.
Q2: What is the NRF2 signaling pathway and why is its unintended activation a concern?
The NRF2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.[4] Upon exposure to stressors, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[4][5] Unintended activation of this pathway by a compound like this compound can confound experimental results, leading to misinterpretation of the compound's effects. It could mask true ROCK2-mediated effects or produce confounding antioxidant responses that are not the primary focus of the investigation.
Q3: How can I experimentally confirm if this compound is activating NRF2 in my cell system?
Several methods can be employed to assess NRF2 activation:
-
NRF2 Reporter Assays: Utilize a cell line containing a luciferase or other reporter gene under the control of an Antioxidant Response Element (ARE), the DNA sequence to which NRF2 binds. An increase in reporter signal upon treatment with this compound indicates NRF2 activation.[6][7][8]
-
Quantitative PCR (qPCR): Measure the mRNA levels of well-established NRF2 target genes, such as HMOX1 (Heme Oxygenase 1), NQO1 (NAD(P)H Quinone Dehydrogenase 1), and GCLC (Glutamate-Cysteine Ligase Catalytic Subunit).[9][10] A significant upregulation of these genes suggests NRF2 pathway activation.
-
Western Blotting: Assess the protein levels of NRF2 and its downstream targets. A key indicator of NRF2 activation is its translocation from the cytoplasm to the nucleus. Therefore, performing western blots on nuclear and cytoplasmic fractions to show an increase in nuclear NRF2 is a direct method of confirming activation.[11][12][13]
Troubleshooting Guide
This guide provides solutions to common issues encountered when investigating the NRF2-inducing activity of this compound.
| Problem | Possible Cause | Suggested Solution |
| High background in NRF2 reporter assay | - Cell line instability- High basal NRF2 activity in the chosen cell type- Reagent issues | - Use a fresh vial of reporter cells- Test a different cell line with lower basal NRF2 activity- Prepare fresh reagents and use a non-inducible reporter vector as a negative control[7] |
| No induction of NRF2 target genes by positive control | - Inactive positive control- Suboptimal qPCR primer efficiency- Incorrect annealing temperature | - Use a fresh aliquot of a known NRF2 activator (e.g., Sulforaphane, tBHQ)[6][14]- Validate primer efficiency with a standard curve; it should be between 90-110%[15][16]- Optimize the annealing temperature using a gradient PCR[17] |
| Inconsistent NRF2 nuclear translocation in Western blots | - Inefficient cell fractionation- Cross-contamination of nuclear and cytoplasmic fractions- Poor antibody quality | - Use a validated cell fractionation kit or protocol[18][19]- Probe blots with antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to check fraction purity- Use an NRF2 antibody validated for western blotting and consider testing multiple antibodies[20] |
| This compound induces NRF2, how do I isolate its ROCK2-specific effects? | - Off-target NRF2 activation is confounding results | - Include a known NRF2 inhibitor (e.g., Brusatol, ML385) as a control to see if the observed effect is reversed[21][22]- Use siRNA to knock down NRF2 and observe if the effect of this compound is diminished- Compare the effects of this compound to other ROCK inhibitors that do not have NRF2-inducing structural motifs |
Quantitative Data for Control Compounds
Utilize the following well-characterized NRF2 modulators as positive and negative controls in your experiments.
Table 1: NRF2 Activators - Positive Controls
| Compound | EC50 (ARE-Luciferase Assay) | Cell Line | Reference |
| CDDO-Im | 0.41 µM | AREc32 | [14] |
| Sulforaphane | 33 µM | AREc32 | [14] |
| tert-Butylhydroquinone (tBHQ) | > 100 µM | AREc32 | [14] |
| Andrographolide | 17 µM | AREc32 | [14] |
| Curcumin | 36 µM | AREc32 | [14] |
Table 2: NRF2 Inhibitors - Experimental Controls
| Compound | IC50 | Assay | Cell Line | Reference |
| Brusatol | 0.08 µM | Cell Viability | MCF-7 | [21] |
| ML385 | ~2 µM | ARE-Luciferase | A549 | [22] |
| Halofuginone | 436.3 nM | Cell Viability | BEAS-2B | [21] |
| Dimethyl Fumarate (DMF) | 9.30 µM | IL-6 Production | dTHP-1 | [23] |
Experimental Protocols
1. NRF2 Luciferase Reporter Assay
This protocol is for a 96-well plate format and should be optimized for your specific cell line and reagents.
-
Cell Seeding: Seed ARE-reporter cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of this compound, a known NRF2 activator (e.g., Sulforaphane), and an NRF2 inhibitor (e.g., ML385) in the appropriate cell culture medium.
-
Treatment: Carefully remove the media from the cells and add 50 µL of fresh media. Add 50 µL of the 2X compound stock solutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the media and add 50-100 µL of passive lysis buffer to each well.
-
Incubate for 15 minutes on an orbital shaker.
-
Add 50-100 µL of the luciferase substrate to each well and immediately measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal if applicable. Express the data as fold induction over the vehicle control.
2. qPCR for NRF2 Target Genes
-
Cell Treatment and RNA Extraction: Treat cells with this compound, controls, and vehicle for 6-24 hours. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: In a qPCR plate, combine the following in each well:
-
cDNA template (e.g., 20 ng)
-
Forward and reverse primers for your target gene (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Nuclease-free water to the final volume
-
-
qPCR Run: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
3. Western Blotting for NRF2 Nuclear Translocation
-
Cell Treatment and Fractionation: Treat cells with this compound and controls. After the desired incubation time, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a validated protocol.[19]
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the NRF2 band in the nuclear and cytoplasmic fractions. To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
Visualizations
Caption: The NRF2 signaling pathway and the potential point of interference by this compound.
Caption: Experimental workflow to investigate the NRF2-inducing activity of this compound.
Caption: A decision tree for troubleshooting experiments involving this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NRF2, a Key Regulator of Antioxidants with Two Faces towards Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Roles of NRF2 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NRF2 fractionation [bio-protocol.org]
- 19. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 20. researchgate.net [researchgate.net]
- 21. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases [mdpi.com]
Mitigating cytotoxicity of Rock2-IN-5 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the ROCK2 inhibitor, Rock2-IN-5. The information is designed to help mitigate potential issues, particularly cytotoxicity observed at high concentrations, and to provide a framework for establishing effective experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in their experiments.
| Issue | Potential Cause | Suggested Solution |
| High Cytotoxicity at Expected Efficacious Concentrations | 1. Off-target effects: At high concentrations, kinase inhibitors can bind to unintended targets, leading to toxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 3. Compound precipitation: The compound may precipitate out of solution at high concentrations in the cell culture medium, leading to inconsistent results and potential toxicity from aggregates. 4. Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. | 1. Determine the IC50 for cytotoxicity: Perform a dose-response experiment to determine the concentration at which this compound causes 50% cell death in your specific cell line. This will help establish a therapeutic window. 2. Optimize inhibitor concentration: Use the lowest concentration of this compound that achieves the desired level of ROCK2 inhibition to minimize off-target effects. 3. Control for solvent effects: Ensure the final concentration of the solvent in your experiments is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5% for DMSO). 4. Visually inspect for precipitation: Before adding to cells, inspect the diluted this compound solution for any visible precipitate. If observed, consider adjusting the solvent or using a fresh stock. 5. Consider co-treatment with a cytoprotective agent: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants or pan-caspase inhibitors may mitigate cell death. This requires further investigation into the specific cytotoxic pathway. |
| Inconsistent or Non-reproducible Results | 1. Compound instability: this compound may be unstable in cell culture medium over long incubation periods. 2. Variability in cell health: Differences in cell confluency, passage number, or overall health can affect their response to the inhibitor. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor. | 1. Minimize incubation time: If possible, use shorter incubation times. For longer experiments, consider replenishing the medium with fresh inhibitor. 2. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Use calibrated pipettes: Ensure all pipettes are properly calibrated to maintain accuracy. |
| High Background in Cell Viability Assays | 1. Reagent issues: Contaminated or expired assay reagents can lead to high background signals. 2. Insufficient washing: Inadequate washing of cell plates can leave residual reagents that contribute to background. 3. Plate reader settings: Incorrect filter sets or gain settings on the plate reader can result in high background readings. | 1. Use fresh reagents: Prepare fresh assay reagents and buffers for each experiment. 2. Optimize washing steps: Increase the number and volume of washes to ensure complete removal of interfering substances. 3. Consult plate reader manual: Ensure the correct settings are used for the specific assay being performed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: As there is limited publicly available data on the cytotoxic profile of this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on data for other ROCK inhibitors, a starting range of 10 nM to 10 µM is recommended for initial testing.
Q2: How can I confirm that this compound is inhibiting ROCK2 in my cells?
A2: You can assess ROCK2 inhibition by measuring the phosphorylation of its downstream targets. A common method is to perform a Western blot to detect the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 (p-MYPT1 T853) or Myosin Light Chain 2 (MLC2) at Serine 19 (p-MLC2 S19). A decrease in the phosphorylation of these substrates upon treatment with this compound indicates target engagement.
Q3: What is the best way to prepare and store this compound?
A3: According to its datasheet, this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Are there any known off-target effects of this compound?
A4: Specific off-target effects of this compound have not been extensively characterized in the public domain. As with many kinase inhibitors, off-target activity is more likely at higher concentrations. If you suspect off-target effects are influencing your results, consider using a structurally different ROCK2 inhibitor as a control to see if the same phenotype is observed.
Q5: Can I use this compound in animal models?
A5: While this compound is primarily intended for in vitro research, its use in animal models would require extensive preliminary studies to determine its pharmacokinetics, pharmacodynamics, and potential toxicity. There is currently no published data on the in vivo use of this compound.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the concentration of this compound that results in a 50% reduction in cell viability in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom, opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. Start with a high concentration (e.g., 100 µM) and perform 8-10 dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the diluted this compound or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing ROCK2 Inhibition by Western Blotting for p-MYPT1
Objective: To determine the effect of this compound on the phosphorylation of a key ROCK2 substrate, MYPT1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-MYPT1 (T853) and rabbit anti-MYPT1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (based on your IC50 data, use concentrations below the cytotoxic range) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MYPT1 (T853) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total MYPT1 levels, you can strip the membrane and re-probe with an antibody against total MYPT1.
-
Visualizations
References
Best practices for storing and handling Rock2-IN-5
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Rock2-IN-5, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a hybrid molecule that functions as an inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It is constructed from components of the ROCK inhibitor fasudil and NRF2 (Nuclear factor erythroid 2-related factor 2) inducers, namely caffeic and ferulic acids. This unique composition gives it a multitarget profile and good tolerability, making it a compound of interest for research in areas such as Amyotrophic Lateral Sclerosis (ALS).
Q2: What is the primary mechanism of action for this compound?
As a ROCK2 inhibitor, this compound targets the ROCK2 signaling pathway. ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK2, this compound can influence a variety of cellular processes including cell adhesion, migration, proliferation, and smooth muscle contraction.
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
Q4: How do I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cellular experiments, it is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.1%.
Experimental Protocols
Below are generalized protocols for common experiments involving ROCK2 inhibitors. The specific concentrations of this compound and incubation times should be optimized for your specific cell line and experimental conditions.
In Vitro Kinase Assay
This protocol outlines a general procedure for measuring the inhibitory activity of this compound on ROCK2 kinase.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase assay buffer
-
ATP
-
ROCK2 substrate (e.g., a peptide containing a ROCK2 phosphorylation motif)
-
This compound
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the recombinant ROCK2 enzyme to the wells of a 96-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the ROCK2 substrate to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system or a luminescence-based ATP detection assay.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Assay for ROCK2 Inhibition
This protocol provides a general method for assessing the effect of this compound on ROCK2 activity within a cellular context.
Materials:
-
Cells expressing ROCK2 (e.g., HeLa, A549, or a cell line relevant to your research)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-MYPT1, anti-MYPT1, anti-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specific duration.
-
Lyse the cells using an appropriate lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of a known ROCK2 downstream target, such as Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853.
-
Normalize the levels of phosphorylated protein to the total protein levels and a loading control (e.g., actin).
-
Quantify the reduction in phosphorylation to determine the cellular potency of this compound.
Quantitative Data
Due to the proprietary nature of drug development and the specificity of experimental conditions, comprehensive quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) for this compound are not extensively available in the public domain. Researchers are strongly encouraged to determine these values empirically for their specific cell lines and assay conditions. The tables below are provided as templates for recording your experimental findings.
Table 1: In Vitro Kinase Assay - IC50 Values for this compound
| Kinase | Substrate | ATP Concentration (µM) | Incubation Time (min) | IC50 (nM) | Reference |
| ROCK2 | [Specify Substrate] | [e.g., 10] | [e.g., 60] | [Your Data] | [Your Lab/Date] |
| ROCK1 | [Specify Substrate] | [e.g., 10] | [e.g., 60] | [Your Data] | [Your Lab/Date] |
| Other Kinase | [Specify Substrate] | [e.g., 10] | [e.g., 60] | [Your Data] | [Your Lab/Date] |
Table 2: Cell-Based Assays - EC50 Values for this compound
| Cell Line | Assay Type | Endpoint Measured | Incubation Time (h) | EC50 (µM) | Reference |
| [e.g., HeLa] | [e.g., Cell Viability] | [e.g., ATP levels] | [e.g., 24] | [Your Data] | [Your Lab/Date] |
| [e.g., A549] | [e.g., Migration] | [e.g., Wound closure] | [e.g., 48] | [Your Data] | [Your Lab/Date] |
| [Your Cell Line] | [Your Assay] | [Your Endpoint] | [Your Time] | [Your Data] | [Your Lab/Date] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | - Incorrect solvent.- Compound has precipitated out of solution. | - Ensure this compound is fully dissolved in 100% DMSO before preparing aqueous dilutions.- Prepare fresh dilutions from a stock solution for each experiment.- Sonication may aid in dissolving the compound. |
| Inconsistent or No Inhibitory Effect | - Inactive compound due to improper storage.- Incorrect concentration used.- Insufficient incubation time. | - Verify the storage conditions and age of the compound.- Perform a dose-response experiment to determine the optimal concentration.- Optimize the incubation time for your specific assay. |
| Cell Detachment or Death | - High concentration of this compound or DMSO.- Inhibition of ROCK2 can affect cell adhesion in some cell types. | - Perform a toxicity assay to determine the maximum non-toxic concentration of this compound and DMSO.- Reduce the concentration of the inhibitor.- Consider using pre-coated plates (e.g., with fibronectin or collagen) to enhance cell attachment. |
| Off-Target Effects | - this compound may have effects on other kinases or cellular pathways. | - Include appropriate controls, such as a structurally similar but inactive compound.- Test the effect of this compound on a panel of related kinases to assess its selectivity.- Use a secondary, structurally different ROCK2 inhibitor to confirm that the observed phenotype is due to ROCK2 inhibition. |
| Variability Between Experiments | - Inconsistent cell passage number or confluency.- Variation in reagent preparation. | - Use cells within a consistent range of passage numbers.- Seed cells at a consistent density and use them at a similar confluency for all experiments.- Prepare fresh reagents and ensure accurate pipetting. |
Visualizations
ROCK2 Signaling Pathway
Caption: The ROCK2 signaling pathway, a key regulator of cellular contractility and cytoskeletal dynamics.
Experimental Workflow for a Cell-Based Assay
Caption: A generalized experimental workflow for assessing the effects of this compound in a cell-based assay.
Technical Support Center: Optimizing Incubation Time for ROCK2-IN-5 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ROCK2-IN-5 in cell culture experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hybrid small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] It is composed of structural fragments from the known ROCK inhibitor fasudil and NRF2 inducers, caffeic and ferulic acids, giving it a multi-target profile.[1][2][3] ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK2, this compound can influence various cellular processes such as cell adhesion, migration, proliferation, and smooth muscle contraction.[4]
Q2: What is the recommended starting concentration and incubation time for this compound?
As a starting point, a concentration range of 1-10 µM is often used for ROCK inhibitors in cell culture.[5] For example, the widely used ROCK inhibitor Y-27632 is typically used at a final concentration of 10 µM.[5] The optimal incubation time is cell-type dependent and should be determined empirically. A common starting point is a 24-hour incubation period, especially after cell passaging or thawing to improve cell survival and attachment.[5] However, for specific assays, the incubation time may need to be optimized from as short as a few hours to several days.
Q3: How should I prepare and store this compound?
According to supplier information, this compound powder can be stored at -20°C for up to two years.[1] For use in cell culture, it is typically dissolved in a solvent like DMSO to create a stock solution. This stock solution can be stored at -80°C for up to six months or at 4°C for up to two weeks.[1] It is important to avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the expected morphological changes in cells treated with this compound?
Inhibition of ROCK2 typically leads to changes in cell morphology due to the disruption of the actin cytoskeleton. Researchers may observe a more rounded cell shape, reduced formation of stress fibers, and alterations in cell adhesion.[6][7] The extent of these changes will depend on the cell type, concentration of the inhibitor, and the incubation time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cells | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Short incubation time: The incubation period may not be sufficient to induce a cellular response. 3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 4. Cell line insensitivity: The specific cell line may be less sensitive to ROCK2 inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment to identify the necessary incubation period. 3. Ensure proper storage of the this compound stock solution and prepare fresh dilutions for each experiment. 4. Verify ROCK2 expression in your cell line and consider using a different cell model if necessary. |
| High cell toxicity or death | 1. Excessive concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. 2. Prolonged incubation: Continuous exposure to the inhibitor for an extended period may be detrimental to cell health. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and use concentrations well below this for your experiments. 2. Optimize the incubation time; for some applications, a shorter exposure may be sufficient. |
| Inconsistent results between experiments | 1. Variability in inhibitor preparation: Inconsistent dilution of the stock solution. 2. Differences in cell culture conditions: Variations in cell density, passage number, or media composition. 3. Inhibitor stability: Degradation of the inhibitor in the culture medium over time. | 1. Prepare fresh dilutions of this compound from the stock solution for each experiment. 2. Maintain consistent cell culture practices and record detailed experimental parameters. 3. Consider the stability of the inhibitor in your specific cell culture medium and refresh the medium with the inhibitor if necessary for long-term experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the optimal, non-toxic concentration range of this compound for your specific cell line using a common cell viability assay like the MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 10-fold dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing ROCK2 Inhibition by Western Blotting for Phosphorylated Myosin Light Chain Phosphatase (p-MYPT1)
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of a downstream target, MYPT1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853) and anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with different concentrations of this compound for the desired incubation time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 for normalization.
-
Quantify the band intensities and calculate the ratio of p-MYPT1 to total MYPT1 for each treatment condition.
-
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of Rock2-IN-5
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Rock2-IN-5, a multi-target compound that inhibits Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Given that batch-to-batch variability is a common challenge with small molecule inhibitors, this resource offers structured guidance to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing a different IC50 value with a new batch of this compound compared to our previous lot. What could be the cause?
Batch-to-batch variation in potency is a known issue in drug discovery and can stem from several factors. The most common causes include differences in purity, the presence of different physical forms (polymorphs), or degradation of the compound.[1] Even minor impurities or changes in crystalline structure can significantly alter the compound's solubility and biological activity. We recommend performing a comprehensive quality control (QC) check on the new batch before use.
Q2: How can our lab verify the quality and integrity of a new batch of this compound?
To ensure consistency, it is crucial to perform in-house QC on new batches. This should ideally involve verifying the compound's identity, purity, and concentration.
-
Identity Confirmation: Use techniques like Mass Spectrometry (MS) to confirm the molecular weight matches that of this compound (455.53 g/mol ).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method to assess the purity of a small molecule. A high-purity batch should typically be >98%.
-
Concentration Verification: For a stock solution, UV-Vis spectrophotometry can be used to confirm the concentration if the molar extinction coefficient is known.
Comparing these results with the vendor's Certificate of Analysis (CofA) and data from previous batches can help identify discrepancies.
Q3: What are the best practices for storing and handling this compound to prevent degradation and ensure reproducibility?
Proper storage and handling are critical for maintaining the stability and activity of small molecule inhibitors.[2][3][4]
-
Powder Form: Store the solid compound at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] Store these aliquots at -80°C for up to 6 months.[3]
-
Working Solutions: When preparing working solutions for cell culture, ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%) to avoid solvent-induced toxicity or artifacts.[3] It is best to make serial dilutions in the solvent first before the final dilution into an aqueous medium to prevent precipitation.[5]
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or buffer.[2]
-
Check Solubility: Confirm the solubility of this compound in the solvent you are using. This information is often available on the vendor's technical data sheet.
-
Gentle Warming/Sonication: If precipitation occurs, you can try gently warming the solution (not exceeding 50°C) or using a sonicator to help redissolve the compound.[4]
-
Microscopy Check: Before adding to your experiment, you can place a drop of the working solution on a slide and check for precipitation under a microscope.[4] If crystals are visible, the solution should not be used as the effective concentration will be unknown.
Troubleshooting Guides
Issue 1: Inconsistent Results in a ROCK2 Kinase Activity Assay
If you are observing variability in your in vitro kinase assay results between batches of this compound, follow this troubleshooting workflow.
Issue 2: Variable Downstream Effects in Cell-Based Assays
Variability in cellular assays (e.g., changes in phosphorylation of downstream targets like MYPT1) can be due to the compound, the cells, or the assay itself.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Integrity | 1. Qualify the new this compound batch (see QC table below).2. Prepare fresh stock and working solutions from a new aliquot.[3] | Consistent compound quality ensures that observed effects are due to its biological activity. |
| Cellular Health & Passage | 1. Ensure cells are healthy and within a consistent, low passage number range.2. Perform a cell viability assay (e.g., MTT or Trypan Blue) in the presence of the inhibitor and vehicle control. | Healthy, consistent cells reduce biological variability. Ensures observed effects are not due to cytotoxicity. |
| Assay Conditions | 1. Standardize cell seeding density and treatment duration.2. Ensure consistent lysis buffer and antibody lots for Western blotting. | Reduces technical variability in the experimental procedure. |
| Vehicle Control Effects | 1. Run a vehicle-only control (e.g., DMSO) at the same final concentration used for the inhibitor. | Confirms that the observed phenotype is due to this compound and not the solvent. |
Data Presentation
Table 1: Recommended Quality Control Parameters for this compound
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spectrometry (MS) | Measured MW = 455.5 ± 0.5 Da | Confirms the correct molecule is present. |
| Purity | HPLC-UV (e.g., at 254 nm) | ≥ 98% Peak Area | Quantifies the percentage of the active compound, identifying potential impurities. |
| Solubility | Visual Inspection/Nephelometry | Clear solution at specified concentration in DMSO (e.g., ≥ 10 mg/mL) | Ensures the compound can be properly dissolved for accurate dosing.[4][6] |
| Appearance | Visual Inspection | White to off-white solid | Provides a basic check for gross contamination or degradation. |
Experimental Protocols
Protocol 1: In Vitro ROCK2 Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available luminescent kinase assay kits, such as the ADP-Glo™ Kinase Assay, which measures ADP production.[7][8]
Materials:
-
Recombinant human ROCK2 kinase
-
Kinase substrate (e.g., a suitable peptide substrate)
-
This compound (and vehicle control, e.g., DMSO)
-
ATP
-
ROCK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[7]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute into the kinase buffer. The final DMSO concentration should not exceed 1%.[8]
-
Add 1 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of ROCK2 enzyme solution (concentration optimized as per manufacturer's instructions) to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km for ROCK2 if known.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal correlates with ADP produced and thus ROCK2 activity.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Phospho-MYPT1 (a ROCK2 Substrate)
This cell-based assay measures the inhibition of ROCK2 signaling by quantifying the phosphorylation of its direct downstream substrate, MYPT1, at Threonine 853.[9]
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Lysate Preparation: Sonicate the lysate briefly to shear DNA and reduce viscosity.[10] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and SDS-PAGE sample buffer. Boil samples at 95°C for 5 minutes. Load 15-20 µg of protein per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH) to normalize the phospho-signal. Quantify band intensities to determine the dose-dependent effect of this compound on MYPT1 phosphorylation.
Visualizations
ROCK2 Signaling Pathway
The diagram below illustrates a simplified ROCK2 signaling pathway, highlighting its activation by RhoA and its role in phosphorylating downstream targets like MYPT1, which ultimately leads to increased actin-myosin contractility.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. captivatebio.com [captivatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Navigating Rock2-IN-5 Studies: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and minimizing confounding variables in studies utilizing Rock2-IN-5, a multi-target Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hybrid small molecule inhibitor. Its structure incorporates elements of the known ROCK inhibitor, fasudil, and NRF2 (Nuclear factor erythroid 2-related factor 2) inducers, specifically caffeic and ferulic acids.[1][2][3] This dual nature means that this compound not only inhibits the serine/threonine kinase ROCK2 but also has the potential to activate the NRF2 pathway, which is a key regulator of cellular antioxidant responses.[1][4] This multi-target profile should be a primary consideration in experimental design and data interpretation.[1][3]
Q2: What are the potential off-target effects of this compound that I should be aware of?
A2: As a kinase inhibitor, even with a degree of selectivity for ROCK2, the possibility of off-target kinase inhibition exists. It is crucial to consider that many kinase inhibitors can interact with other kinases due to the conserved nature of the ATP-binding pocket. Furthermore, the hybrid nature of this compound means that observed cellular effects may be attributable to NRF2 pathway activation, ROCK2 inhibition, or a combination of both.[1][3] To distinguish these effects, it is advisable to use control compounds, such as a pure ROCK2 inhibitor (e.g., fasudil) and a pure NRF2 activator, in parallel experiments.
Q3: How do I differentiate between the effects of ROCK1 and ROCK2 inhibition when using this compound?
A3: While this compound is designed with a preference for ROCK2, assessing its selectivity against ROCK1 is essential. The two isoforms of ROCK, ROCK1 and ROCK2, share a high degree of homology in their kinase domains, leading to overlapping functions. To dissect the specific roles of each isoform in your experimental system, consider using siRNA or shRNA to specifically knock down either ROCK1 or ROCK2 and observe if the phenotypic effects of this compound are replicated.
Q4: What are some common issues encountered when working with ROCK inhibitors in cell culture?
A4: A common challenge with ROCK inhibitors is their potential impact on cell adhesion and morphology, as ROCK signaling is a critical regulator of the actin cytoskeleton. You may observe changes in cell shape, spreading, and attachment to the culture substrate. For certain cell types, particularly stem cells, ROCK inhibitors can paradoxically enhance survival, especially after dissociation. It is important to carefully document any morphological changes and consider their implications for your specific assay.
II. Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Degradation of this compound stock solution.3. Inconsistent incubation times. | 1. Standardize all cell culture parameters meticulously.2. Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and repeated freeze-thaw cycles.3. Ensure precise and consistent timing for all treatment and assay steps. |
| Observed cellular effect does not correlate with expected ROCK2 inhibition | 1. The effect may be mediated by the NRF2-activating component of this compound.2. Off-target effects on other kinases.3. The experimental model may not have a dominant ROCK2-dependent signaling pathway for the observed phenotype. | 1. Use control compounds (a selective NRF2 activator and a fasudil-like ROCK inhibitor) to dissect the pathways involved.2. Perform a kinase inhibitor profiling assay to identify potential off-target interactions.3. Validate the presence and activity of the RhoA/ROCK2 pathway in your specific cell line or model system. |
| Difficulty in determining the optimal concentration of this compound | 1. The IC50 can vary significantly between different cell lines and assay types.2. High concentrations may lead to off-target effects or cellular toxicity. | 1. Perform a dose-response curve for your specific cell line and assay to determine the optimal working concentration.2. Include a cell viability assay (e.g., MTT or Trypan Blue exclusion) in your dose-response experiments to identify cytotoxic concentrations. |
| Unexpected changes in gene or protein expression unrelated to the ROCK2 pathway | 1. Activation of the NRF2 pathway by this compound can lead to the upregulation of antioxidant response element (ARE)-driven genes. | 1. Perform qPCR or Western blot analysis for known NRF2 target genes (e.g., HO-1, NQO1) to assess the extent of NRF2 pathway activation at your working concentration of this compound.[2] |
III. Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound (referred to as compound 1d in the source literature) and its parent compound, fasudil.
| Compound | Target | IC50 (μM) | Reference |
| This compound (1d) | ROCK2 | 0.43 ± 0.05 | [3] |
| Fasudil (2b) | ROCK2 | 0.38 ± 0.04 | [3] |
IV. Experimental Protocols
A. In Vitro ROCK2 Inhibition Assay
This protocol is adapted from the methodology used to characterize this compound.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., a fluorescently labeled peptide derived from a known ROCK2 substrate)
-
This compound
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
In a microplate, add the recombinant ROCK2 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
B. Cell Viability (MTT) Assay
This protocol is based on the methods used to assess the tolerability of this compound.[1][2][5]
Objective: To evaluate the effect of this compound on cell viability and determine its cytotoxic concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
V. Mandatory Visualizations
A. Signaling Pathways
References
Validation & Comparative
Validating ROCK2 Inhibitory Activity: A Comparative Guide for Rock2-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ROCK2 inhibitory activity of Rock2-IN-5 against other known ROCK2 inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their evaluation of this compound.
Introduction to ROCK2 Inhibition
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, proliferation, and smooth muscle contraction.[1] Dysregulation of the ROCK2 signaling pathway has been implicated in a range of pathologies, including cardiovascular diseases, neurological disorders, fibrosis, and cancer, making it a significant therapeutic target.[1] ROCK2 inhibitors are compounds designed to specifically block the kinase activity of this enzyme, thereby modulating its downstream effects.[1]
This compound is a hybrid compound that incorporates structural elements from the established Rho kinase inhibitor, fasudil, and NRF2 inducers, caffeic and ferulic acids.[2] It has been investigated for its potential in treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[2][3]
Comparative Analysis of ROCK2 Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro IC50 values of this compound and other well-characterized ROCK inhibitors against ROCK1 and ROCK2.
| Compound | ROCK2 IC50 | ROCK1 IC50 | Selectivity (ROCK1/ROCK2) | Reference(s) |
| This compound | 2.13 µM (2130 nM) | Not Reported | Not Reported | [2] |
| Fasudil | 1.9 µM (1900 nM) | 0.33 µM (Ki) | ~0.17 (non-selective) | [4][5] |
| Y-27632 | 300 nM (Ki) | 220 nM (Ki) | ~0.73 (non-selective) | [6] |
| Ripasudil (K-115) | 19 nM | 51 nM | 2.68 | [2][7] |
| Belumosudil (KD025) | 105 nM | 24 µM (24000 nM) | ~228.6 | [3][8] |
| GSK269962A | 4 nM | 1.6 nM | 0.4 (non-selective) | [9][10] |
| RKI-1447 | 6.2 nM | 14.5 nM | 2.34 | [11] |
Note: IC50 and Ki values are measures of inhibitory potency. While related, they are determined by different experimental assumptions. For the purpose of this comparison, they are presented as indicators of potency.
Visualizing the ROCK2 Signaling Pathway
The following diagram illustrates the central role of ROCK2 in cellular signaling, leading to cytoskeletal reorganization and gene expression. Understanding this pathway is crucial for interpreting the effects of inhibitors like this compound.
Caption: Simplified ROCK2 signaling cascade.
Experimental Protocols for Validation
Validating the inhibitory activity of a compound like this compound involves a multi-step process, from initial in vitro kinase assays to more complex cell-based functional assays.
In Vitro Kinase Activity Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK2 protein.
Objective: To determine the IC50 value of the inhibitor against ROCK2.
Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and its reduction in the presence of the inhibitor is measured.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Substrate peptide (e.g., S6 Kinase Substrate)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test inhibitor (e.g., this compound) at various concentrations
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution, recombinant ROCK2 enzyme, and a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
After a further incubation period, add the Kinase Detection Reagent to convert the generated ATP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Western Blot for Phosphorylated MYPT1
This assay assesses the inhibitor's activity within a cellular context by measuring the phosphorylation of a direct downstream target of ROCK2, Myosin Phosphatase Target Subunit 1 (MYPT1).
Objective: To confirm the on-target effect of the inhibitor in intact cells.
Principle: ROCK2 phosphorylates MYPT1 at specific residues (e.g., Thr696). Inhibition of ROCK2 activity leads to a decrease in the levels of phosphorylated MYPT1 (p-MYPT1), which can be detected by Western blotting using a phospho-specific antibody.
Materials:
-
Cell line (e.g., human umbilical vein endothelial cells - HUVECs, or smooth muscle cells)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-MYPT1 (Thr696), anti-total MYPT1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-MYPT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and the loading control to normalize the p-MYPT1 signal.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on MYPT1 phosphorylation.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the validation of a novel ROCK2 inhibitor.
Caption: A standard workflow for validating ROCK2 inhibitors.
Conclusion
Based on the available in vitro data, this compound demonstrates inhibitory activity against ROCK2 with an IC50 of 2.13 µM.[2] When compared to other well-established ROCK inhibitors, its potency is similar to that of Fasudil but significantly lower than highly potent inhibitors like GSK269962A, RKI-1447, and Ripasudil.[2][4][7][9][11] Notably, many of the more potent compounds also exhibit varying degrees of selectivity between ROCK1 and ROCK2, a characteristic that has not yet been reported for this compound. For a comprehensive validation, it is recommended that this compound be further evaluated using the detailed cellular assays described in this guide to confirm its on-target efficacy and to assess its functional consequences in a more physiologically relevant context.
References
- 1. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Design, Synthesis, and Biological Evaluation of an Orally Bioavailable, Potent, and Selective ROCK2 Inhibitor for Psoriasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel, highly active soft ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. abmole.com [abmole.com]
Off-Target Kinase Inhibition Profile of Rock2-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ROCK2 inhibitor, Rock2-IN-5, focusing on its off-target kinase inhibition profile. Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and basic research to ensure target-specific effects and minimize unintended biological consequences. This document compiles available data, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor exhibits high potency for its intended target while displaying minimal activity against other kinases.
While a comprehensive off-target kinase panel screening for this compound is not publicly available, its reported IC50 for ROCK2 is 2.13 μM[1]. For comparative purposes, the table below includes data for other well-characterized ROCK inhibitors, Y-27632 and Fasudil, to highlight the typical selectivity profiles observed with this class of compounds. It is important to note that both Y-27632 and Fasudil exhibit inhibitory activity against other kinases, particularly at higher concentrations[2].
| Inhibitor | Target Kinase | IC50/Ki | Off-Target Kinases of Note | Reference |
| This compound | ROCK2 | 2.13 μM (IC50) | Data not publicly available | [1] |
| Y-27632 | ROCK1 | 140 nM (Ki) | PKA, PKC, MLCK | [2] |
| ROCK2 | 300 nM (Ki) | |||
| Fasudil | ROCK1/ROCK2 | ~μM range (IC50) | PKA, PKG, PKC, MLCK | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. PKA: Protein Kinase A. PKC: Protein Kinase C. PKG: Protein Kinase G. MLCK: Myosin Light Chain Kinase.
The absence of a broad kinase selectivity panel for this compound underscores the necessity for researchers to perform such profiling to accurately interpret experimental results.
Experimental Protocols
To determine the kinase inhibition profile of a compound like this compound, a variety of in vitro kinase assays can be employed. Below are detailed methodologies for two common approaches: a radiometric assay, often considered the "gold standard," and a luminescent assay, which offers a non-radioactive, high-throughput alternative.
Protocol 1: Radiometric Kinase Assay ([32P]-ATP Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a substrate peptide or protein by the kinase.
Materials:
-
Purified recombinant ROCK2 enzyme
-
Kinase-specific substrate peptide (e.g., a peptide containing a ROCK phosphorylation motif)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound and control inhibitors at various concentrations
-
Phosphocellulose filter paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the substrate peptide, and the purified ROCK2 enzyme.
-
Add varying concentrations of this compound or a control inhibitor (e.g., Y-27632) to the reaction mixture. A DMSO control should also be included.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter papers extensively with the stop solution to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.
Materials:
-
Purified recombinant ROCK2 enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound and control inhibitors at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate with kinase reaction buffer, ROCK2 enzyme, and substrate.
-
Add serial dilutions of this compound or control inhibitors to the wells. Include a no-inhibitor (DMSO) control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Visualizations
ROCK2 Signaling Pathway
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a key downstream effector of the small GTPase RhoA. The ROCK2 signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction.
Caption: Simplified ROCK2 signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a general workflow for assessing the selectivity of a kinase inhibitor.
References
Unveiling Neuroprotective Potential: A Comparative Analysis of ROCK2 Inhibitors in Primary Motor Neuron Cultures
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors in promoting the health and survival of primary motor neurons. While direct experimental data on Rock2-IN-5 in this specific cell type is limited in publicly available literature, we will explore the well-documented effects of alternative ROCK inhibitors, Y-27632 and Fasudil, to provide a comprehensive understanding of this therapeutic strategy.
The inhibition of the ROCK pathway has emerged as a promising avenue for neuroprotection and regeneration in the context of motor neuron diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4] ROCK inhibitors have been shown to reduce neuronal degeneration, modulate inflammation, and promote axonal regeneration in preclinical models.[3][4] This guide will delve into the available data for prominent ROCK inhibitors and provide insights into their mechanisms and experimental application.
Comparative Efficacy of ROCK Inhibitors on Motor Neuron Health
| Compound | Cell Type | Concentration | Observed Effect on Neurite Outgrowth | Reference |
| Y-27632 | Human NT2 Neurons | 50 µM | 202% increase in neurite length compared to control. | [5] |
| Y-27632 | Human NT2 Neurons | 50 µM | Significant increase in the percentage of neurite-bearing cells (from ~67% to 86%). | [5] |
| Fasudil | Human NT2 Neurons | 100 µM | ~175% increase in neurite length compared to control. | [5] |
| Fasudil | Human NT2 Neurons | 100 µM | Significant increase in the percentage of neurite-bearing cells (to ~75%). | [5] |
| Fasudil | C17.2 Neural Stem Cells | 100 µM | Time- and dose-dependent promotion of neurite outgrowth. | [6][7] |
| Fasudil | Primary Mouse Trigeminal Neurons | 5 µM | ~30% increase in neurite length. | [8] |
| Compound | Animal Model/Cell Model | Dosage/Concentration | Observed Effect on Motor Neuron Survival/Function | Reference |
| Y-27632 | SOD1G93A Mice (ALS model) | Not specified | Improved functional and morphological measures of motor axons after sciatic nerve crush. | [1] |
| Fasudil | SOD1G93A Mice (ALS model) | 30 and 100 mg·kg−1 | Delayed disease onset, prolonged survival time, and reduced loss of motor neurons. | [9] |
| Fasudil (as Bravyl) | Phase 2a Clinical Trial (ALS patients) | 180 mg/day | Lowered levels of neurofilament light chain (NfL), a biomarker of nerve damage, and showed early signs of slowing disease progression. | [2] |
| Fasudil | Phase 2 Clinical Trial (ALS patients) | 30 mg and 60 mg | Safe and tolerable; showed a significant difference in motor unit number index score at 90 days compared to placebo. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the isolation of primary motor neurons and the application of ROCK inhibitors for assessing their effects on survival and neurite outgrowth.
Isolation and Culture of Primary Motor Neurons from Embryonic Mouse Spinal Cord
This protocol is adapted from established methods for obtaining highly purified motor neuron cultures.[10]
-
Tissue Dissection: Isolate spinal cords from E12-E13 mouse embryos.
-
Dissociation: Mechanically and enzymatically dissociate the spinal cord tissue to obtain a single-cell suspension.
-
Purification: Use a density gradient centrifugation method (e.g., using NycoPrep) to separate motor neurons from other cell types, achieving a purity of approximately 97%.[10]
-
Plating: Plate the purified motor neurons on a suitable substrate, such as poly-D-lysine and laminin-coated plates.
-
Culture Medium: Maintain the cells in a neurobasal medium supplemented with essential nutrients, growth factors (like BDNF and GDNF), and serum.
In Vitro Treatment with ROCK Inhibitors for Neurite Outgrowth Assay
This generalized protocol is based on methodologies used for assessing the effects of Y-27632 and Fasudil.[5][7]
-
Cell Seeding: Plate primary motor neurons or a suitable neuronal cell line (e.g., NT2 cells) at a specific density (e.g., 10,000 cells per well in a 96-well plate).[5]
-
Inhibitor Preparation: Prepare stock solutions of the ROCK inhibitor (e.g., Y-27632 or Fasudil) in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations in the culture medium.
-
Treatment: After allowing the cells to attach, replace the medium with the medium containing the desired concentrations of the ROCK inhibitor.
-
Incubation: Culture the cells for a defined period (e.g., 24-72 hours) under standard conditions (37°C, 5% CO2).
-
Analysis:
-
Neurite Length: Capture images using a microscope and measure the length of neurites using image analysis software.
-
Neurite-Bearing Cells: Count the number of cells with at least one neurite longer than the cell body diameter and express it as a percentage of the total cell number.
-
Cell Viability: Perform a cell viability assay (e.g., Alamar Blue or MTT) to assess any potential cytotoxicity of the compounds.
-
Signaling Pathways and Visualizations
The therapeutic effects of ROCK inhibitors in motor neurons are primarily attributed to their influence on the RhoA/ROCK signaling pathway, which plays a critical role in actin cytoskeleton dynamics, cell survival, and apoptosis.
The ROCK Signaling Pathway in Neurons
The following diagram illustrates the central role of the ROCK pathway in neuronal processes and how its inhibition can lead to beneficial outcomes.
References
- 1. ROCK inhibition improves axonal regeneration in a preclinical model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. jwatch.org [jwatch.org]
- 4. Frontiers | ROCK-ALS: Protocol for a Randomized, Placebo-Controlled, Double-Blind Phase IIa Trial of Safety, Tolerability and Efficacy of the Rho Kinase (ROCK) Inhibitor Fasudil in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 5. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasudil Stimulates Neurite Outgrowth and Promotes Differentiation in C17.2 Neural Stem Cells by Modulating Notch Signalling but not Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized protocols for isolation of primary motor neurons, astrocytes and microglia from embryonic mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rock2-IN-5 and Other NRF2 Activators: A Guide for Researchers
In the landscape of therapeutic drug discovery, the activation of Nuclear factor erythroid 2-related factor 2 (NRF2) has emerged as a promising strategy for combating a range of diseases underpinned by oxidative stress and inflammation. This guide provides a comparative analysis of a novel multi-target agent, Rock2-IN-5, alongside established NRF2 activators: Dimethyl Fumarate (DMF), Bardoxolone Methyl, and Sulforaphane. This objective comparison, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
Introduction to NRF2 Activation
The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to activators, conformational changes in KEAP1 disrupt this interaction, allowing NRF2 to translocate to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][4]
Overview of Compared NRF2 Activators
This guide focuses on four key NRF2 activators:
-
This compound: A novel hybrid molecule that combines the structural features of a Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor (fasudil) with moieties from known NRF2 inducers, caffeic and ferulic acids.[5][6][7] This design aims to address pathologies with multifactorial origins, such as neurodegenerative diseases, by simultaneously targeting multiple pathways.[5][6][7]
-
Dimethyl Fumarate (DMF): An FDA-approved oral therapeutic for relapsing multiple sclerosis, known to activate NRF2.[8]
-
Bardoxolone Methyl: A synthetic triterpenoid and one of the most potent NRF2 activators identified, which has been investigated in clinical trials for chronic kidney disease.
-
Sulforaphane: A natural isothiocyanate found in cruciferous vegetables like broccoli, recognized for its potent NRF2-inducing capabilities.
Quantitative Comparison of NRF2 Activator Performance
Direct comparison of the NRF2 activation potential of these compounds is crucial for evaluating their therapeutic promise. The following table summarizes available quantitative data from in vitro studies. It is important to note that direct head-to-head comparative studies for all compounds under identical experimental conditions are limited.
| Activator | Assay Type | Cell Line | Concentration | Fold Induction of NRF2 Target Genes | EC50 Value | Citation |
| This compound (compound 1d) | mRNA analysis (qRT-PCR) | Keap1+/+ MEFs | 10 µM | HMOX1: ~4-fold (at 6h), NQO1: ~2.5-fold (at 12h) | Not Reported | [5] |
| Dimethyl Fumarate (DMF) | ARE-luciferase reporter | THP-1 derived macrophages | Not specified | Significant increase | Not Reported | |
| Bardoxolone Methyl | Not specified | Not specified | Not specified | Potent activator | Not Reported | |
| Sulforaphane | ARE-luciferase reporter | THP-1 derived macrophages | Not specified | Most potent inducer of Nrf2 translocation | Not Reported |
Note: The lack of a reported EC50 value for this compound in NRF2 activation assays makes a direct potency comparison challenging. The provided fold-induction data offers a semi-quantitative measure of its efficacy at a single concentration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
NRF2 Signaling Pathway
Caption: The NRF2 signaling pathway under basal and activated conditions.
Experimental Workflow: ARE-Luciferase Reporter Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ROCK Pathway Inhibitors in a Preclinical Model of Amyotrophic Lateral Sclerosis: Fasudil vs. a Selective ROCK2 Inhibitor Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet need for effective therapies. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a promising therapeutic target in neurodegeneration. This pathway, which plays a crucial role in neuronal survival, axonal growth, and inflammation, is known to be dysregulated in ALS. Consequently, inhibitors of ROCK have garnered significant interest as potential disease-modifying agents.
This guide provides a head-to-head comparison of two distinct strategies for targeting the ROCK pathway in the context of a preclinical ALS model: the non-selective ROCK inhibitor, fasudil , and a hypothetical selective inhibitor of the ROCK2 isoform, represented here by Rock2-IN-5 . While extensive preclinical and emerging clinical data are available for fasudil, this compound represents a more targeted, next-generation approach. This comparison aims to objectively present the performance of fasudil based on experimental data and to extrapolate the potential advantages and disadvantages of a selective ROCK2 inhibitor based on the distinct functions of the ROCK isoforms.
The ROCK Signaling Pathway in ALS
The ROCK signaling pathway is a critical regulator of cellular processes implicated in the pathogenesis of ALS. The two isoforms, ROCK1 and ROCK2, share a high degree of homology in their kinase domains but have distinct and sometimes complementary functions within the central nervous system. In ALS, the pathway is believed to contribute to motor neuron death, inhibition of axonal regeneration, and neuroinflammation.
Below is a diagram illustrating the key components of the ROCK signaling pathway and the points of intervention for a non-selective inhibitor like fasudil versus a selective ROCK2 inhibitor.
Caption: ROCK Signaling Pathway and Inhibitor Targets.
Fasudil in the SOD1G93A ALS Mouse Model: A Data-Driven Overview
Fasudil, a non-selective ROCK inhibitor, has been evaluated in the widely used SOD1G93A transgenic mouse model of ALS. These studies provide valuable insights into the potential of ROCK inhibition as a therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies of fasudil in the SOD1G93A mouse model.
Table 1: Effects of Fasudil on Survival and Disease Progression in SOD1G93A Mice
| Treatment Group | Dose | Administration Route | Treatment Start | Median Survival (Days) | Disease Onset (Days) | Reference |
| Vehicle | - | Drinking Water | Presymptomatic | ~125 | ~109 | [1] |
| Fasudil | 30 mg/kg/day | Drinking Water | Presymptomatic | ~135 | ~119 | [1] |
| Fasudil | 100 mg/kg/day | Drinking Water | Presymptomatic | ~134 | ~119 | [1] |
| Vehicle (Female) | - | Oral | Symptomatic (d80) | 139.1 ± 2.7 | - | [2] |
| Fasudil (Female) | 30 mg/kg/day | Oral | Symptomatic (d80) | 135.9 ± 1.8 | - | [2] |
| Fasudil (Female) | 100 mg/kg/day | Oral | Symptomatic (d80) | 136.7 ± 1.7 | - | [2] |
| Vehicle (Male) | - | Oral | Symptomatic (d80) | 131.7 ± 2.8 | - | [2] |
| Fasudil (Male) | 30 mg/kg/day | Oral | Symptomatic (d80) | 131.9 ± 1.8 | - | [2] |
| Fasudil (Male) | 100 mg/kg/day | Oral | Symptomatic (d80) | 131.9 ± 2.1 | - | [2] |
Table 2: Effects of Fasudil on Motor Performance and Histopathology in SOD1G93A Mice
| Treatment Group | Dose | Outcome Measure | Result | Reference |
| Fasudil | 30 & 100 mg/kg/day | Rotarod Performance (Presymptomatic) | Improved motor function | [1] |
| Fasudil (Male) | 30 & 100 mg/kg/day | Rotarod Performance (Symptomatic) | Significantly improved motor behavior at day 110 | [2] |
| Fasudil | 30 & 100 mg/kg/day | Motor Neuron Count (Lumbar Spinal Cord) | Reduced motor neuron loss (Presymptomatic) | [1] |
| Fasudil | 30 & 100 mg/kg/day | Microglial Infiltration (Spinal Cord) | No significant modification at end-stage (Symptomatic) | [2] |
Experimental Protocols
SOD1G93A Mouse Model and Fasudil Administration
A standardized experimental workflow is crucial for the preclinical evaluation of therapeutic compounds in ALS models.
Caption: SOD1G93A Mouse Model Experimental Workflow.
Detailed Methodologies:
-
Animal Model: Male and female mice heterozygous for the high copy number human SOD1G93A transgene are typically used.[2] Animals are housed under standard conditions with ad libitum access to food and water.[1][2]
-
Genotyping: Tail biopsies are taken at a young age (e.g., 21 days) and subjected to PCR to confirm the presence of the human SOD1 transgene.[2]
-
Treatment Administration:
-
Monitoring and Behavioral Testing:
-
Histological and Biochemical Analysis:
-
At the experimental endpoint, animals are euthanized, and spinal cord tissue is collected.
-
Motor Neuron Counting: Spinal cord sections are stained (e.g., with Nissl stain) to quantify the number of surviving motor neurons in the lumbar region.[1]
-
Immunohistochemistry: Staining for markers of microgliosis (e.g., Iba1) and astrogliosis (e.g., GFAP) is performed to assess neuroinflammation.[2]
-
Biochemical Assays: Western blotting can be used to measure the levels of key proteins in the ROCK signaling pathway, such as phosphorylated PTEN and Akt.[1]
-
This compound: A Selective Approach
Currently, there is a lack of published data on the use of this compound or other selective ROCK2 inhibitors in ALS models. However, based on the distinct functions of ROCK1 and ROCK2, a comparative analysis can be made.
Table 3: Comparative Overview of Fasudil and a Selective ROCK2 Inhibitor Approach
| Feature | Fasudil (Non-selective ROCK inhibitor) | This compound (Selective ROCK2 Inhibitor - Hypothetical) |
| Mechanism of Action | Inhibits both ROCK1 and ROCK2 isoforms. | Selectively inhibits the ROCK2 isoform. |
| Preclinical Efficacy in ALS Model | Demonstrated: Delays disease onset, improves motor function, and reduces motor neuron loss when administered presymptomatically.[1] Modest improvement in motor function in males when given symptomatically.[2] | Hypothetical: Potential for similar or enhanced efficacy by specifically targeting the isoform more implicated in neuronal pathology. May reduce off-target effects associated with ROCK1 inhibition. |
| Potential Advantages | Broad inhibition of the ROCK pathway. Established preclinical data and progression to clinical trials. | Potential for a more favorable side-effect profile by avoiding inhibition of ROCK1, which is more ubiquitously expressed in peripheral tissues. May allow for higher target engagement in the CNS. |
| Potential Disadvantages | Inhibition of ROCK1 may lead to off-target effects. The relative contribution of ROCK1 vs. ROCK2 inhibition to the observed efficacy is unclear. | The contribution of ROCK1 to ALS pathology is not fully understood, and its inhibition may also be beneficial. The efficacy of selective ROCK2 inhibition in ALS is unproven. |
| Clinical Development | Has undergone a Phase IIa clinical trial in ALS patients (ROCK-ALS).[3] | Not yet evaluated in clinical trials for ALS. |
Rationale for a Selective ROCK2 Inhibitor in ALS:
-
CNS Expression: ROCK2 is more highly expressed in the central nervous system compared to ROCK1, making it a more specific target for neurological diseases.[3]
-
Distinct Neuronal Functions: Studies have shown that ROCK1 and ROCK2 have distinct roles in regulating neuronal structure and function. For example, ROCK2 has been specifically implicated in dendritic spine morphology.[4]
-
Potential for Improved Safety: By avoiding the inhibition of ROCK1, which is more prevalent in peripheral tissues, a selective ROCK2 inhibitor might offer a better safety and tolerability profile, a critical factor for chronic treatment in a neurodegenerative disease.
Conclusion
The available preclinical data for fasudil provide a strong rationale for targeting the ROCK signaling pathway in ALS. The non-selective inhibition of both ROCK isoforms by fasudil has demonstrated beneficial effects on disease progression and motor function in the SOD1G93A mouse model, particularly when treatment is initiated prior to symptom onset.[1] These promising findings have paved the way for clinical evaluation in ALS patients.
The development of selective ROCK2 inhibitors like this compound represents a logical and potentially more refined therapeutic strategy. By specifically targeting the isoform that is more predominantly expressed in the CNS and implicated in key aspects of neuronal pathology, it may be possible to achieve greater efficacy with an improved safety profile. However, it is crucial to acknowledge that this approach is currently hypothetical in the context of ALS, and the potential benefits of also inhibiting ROCK1 cannot be entirely dismissed without further investigation.
Future preclinical studies directly comparing non-selective ROCK inhibitors with isoform-selective inhibitors in ALS models are warranted. Such studies will be instrumental in elucidating the precise roles of ROCK1 and ROCK2 in ALS pathogenesis and in guiding the development of the next generation of ROCK-targeted therapies for this devastating disease.
References
- 1. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho Kinase Inhibition with Fasudil in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis—Symptomatic Treatment Potential after Disease Onset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.goettingen-research-online.de [publications.goettingen-research-online.de]
- 4. Comparative Study of ROCK1 and ROCK2 in Hippocampal Spine Formation and Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]
Assessing ROCK2 Specificity: A Comparative Guide for Researchers
Data Presentation: Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ROCK inhibitors against ROCK1 and ROCK2, providing a clear comparison of their isoform specificity. A higher IC50 value indicates lower potency. The selectivity ratio (IC50 ROCK1 / IC50 ROCK2) is a key indicator of ROCK2 specificity; a higher ratio signifies greater selectivity for ROCK2.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| KD025 (Belumosudil) | ~24,000 | 105 | ~228 | [1] |
| Y-27632 | 140 (Ki) | 300 (Ki) | ~0.47 | [2] |
| Fasudil | 358 | 158 | ~2.27 | [3] |
| RKI-1447 | 14.5 | 6.2 | ~2.34 | [4] |
| GSK429286A | 14 | 63 | ~0.22 | [2] |
| DC24 | 6,354 | 124 | ~51.24 | [3] |
Experimental Protocols: Kinase Inhibition Assay
The determination of IC50 values is typically performed using an in vitro kinase assay. Below is a generalized protocol for a biochemical assay to measure the inhibitory activity of a compound against ROCK1 and ROCK2.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of ROCK1 and ROCK2 by 50%.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide like S6Ktide or a protein like MYPT1)
-
Test inhibitor (e.g., Rock2-IN-5) at various concentrations
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)
-
96-well or 384-well plates
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant ROCK1 and ROCK2 enzymes to a predetermined optimal concentration in kinase buffer. Prepare a substrate/ATP mixture in the same buffer.
-
Inhibitor Dilution: Perform serial dilutions of the test inhibitor to create a range of concentrations. A vehicle control (e.g., DMSO) should be included.
-
Reaction Setup: Add the diluted inhibitor or vehicle to the wells of the assay plate.
-
Enzyme Addition: Add the diluted ROCK1 or ROCK2 enzyme to the wells containing the inhibitor and incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent and a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK1 and ROCK2 in cell signaling. Both isoforms are activated by the small GTPase RhoA and phosphorylate a range of downstream substrates to regulate key cellular processes such as cytoskeleton dynamics, cell motility, and contraction.[1][2][5][6]
References
- 1. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Rock2-IN-5: A Comparative Guide to ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Rock2-IN-5's in vitro kinase selectivity against other common ROCK inhibitors, supported by experimental data and detailed protocols.
In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the in vitro kinase selectivity of this compound, a Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor. Its performance is benchmarked against established ROCK inhibitors: Y-27632, Fasudil, and Ripasudil. This comparison aims to provide researchers with the necessary data to make informed decisions for their drug discovery and development programs.
Kinase Selectivity Profiles: A Quantitative Comparison
The following tables summarize the in vitro kinase selectivity of this compound and comparator compounds. Data is presented as the percentage of inhibition at a given concentration or as IC50/Ki values, where available. A comprehensive kinome scan provides the most detailed view of selectivity, while targeted kinase panels offer insights into off-target effects on closely related kinases.
Note: Comprehensive kinome scan data for this compound and Ripasudil are not publicly available. The table reflects the most relevant data found for these compounds.
Table 1: In Vitro Kinase Selectivity of this compound and Comparator ROCK Inhibitors
| Target Kinase | This compound (% Inhibition @ 1µM) | Y-27632 (Ki in nM) | Fasudil (% Remaining Activity @ 1µM) | Ripasudil (IC50 in nM) |
| ROCK2 | Data Not Available | 300[1] | 37.8 [2] | 19 [1] |
| ROCK1 | Data Not Available | 140[1] | 60.2 [2] | 51 [1] |
| PKA | Data Not Available | >25,000[1] | 25.0[2] | Data Not Available |
| PKC | Data Not Available | >26,000[1] | 98.0[2] | Data Not Available |
| PKG | Data Not Available | Data Not Available | 83.0[2] | Data Not Available |
| MLCK | Data Not Available | >250,000[1] | 36.0 (Ki in µM)[1] | Data Not Available |
Table 2: Kinome Scan Data for Fasudil (% Remaining Activity @ 1µM)
| Target Kinase | % Remaining Activity |
| PRKX | 21.0 |
| MAP4K5 | 36.3 |
| ROCK2 | 37.8 |
| PKN1 | 40.5 |
| MAP4K4 | 44.1 |
| MAP4K2 | 104.0 |
| ROCK1 | 60.2 |
| RPS6KA5 (MSK1) | 98.0 |
| ...and other kinases | Data available from source[2] |
Experimental Protocols
A detailed understanding of the methodologies used to generate selectivity data is crucial for accurate interpretation. Below is a representative protocol for an in vitro radiometric kinase panel assay, a gold-standard method for determining inhibitor selectivity.
In Vitro Radiometric Kinase Panel Assay Protocol
This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor against a panel of kinases using a radiometric assay format.[3][4][5][6]
1. Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well plates
-
Phosphocellulose filter mats or membranes
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate solvent.
-
Reaction Mix Preparation: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Initiation of Kinase Reaction: Add the test inhibitor dilutions to the wells of the assay plate. Subsequently, add the kinase/substrate reaction mix to each well.
-
ATP Addition: Initiate the phosphorylation reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure physiological relevance.
-
Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Substrate Capture: Terminate the kinase reaction by spotting the reaction mixture onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter mats extensively with the wash buffer to remove any unbound [γ-³³P]ATP.
-
Detection: After drying the filter mats, add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control (e.g., DMSO).
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows discussed in this guide.
Caption: The ROCK2 signaling pathway, activated by RhoA-GTP, regulates key cellular processes.
Caption: Workflow for an in vitro radiometric kinase selectivity panel assay.
References
A Comparative Analysis of the Bioavailability of ROCK Inhibitors: Fasudil and Belumosudil (KD025)
An Important Note on Rock2-IN-5: Initial interest in a direct comparison between fasudil and this compound revealed a significant gap in publicly available data. This compound, also identified as "compound 1d," is a novel hybrid molecule synthesized from fasudil and other compounds with the aim of creating a multi-target agent.[1][2][3][4][5] While its design and in vitro activities as a ROCK2 inhibitor and NRF2 inducer have been described, to date, no in vivo pharmacokinetic or bioavailability data for this compound have been published.[1][2][3][4][5]
Given this absence of data for this compound, and to provide a valuable and data-driven comparison for researchers, scientists, and drug development professionals, this guide will compare the well-established ROCK inhibitor, fasudil, with a selective ROCK2 inhibitor, belumosudil (formerly KD025). Belumosudil is a relevant comparator due to its clinical development and the availability of its pharmacokinetic data.[6][7][8][9]
This guide will provide a comparative overview of the bioavailability and key pharmacokinetic parameters of fasudil and belumosudil, supported by experimental data.
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic parameters of fasudil and belumosudil in both preclinical (rat) and clinical (human) studies.
Table 1: Pharmacokinetic Parameters of Fasudil and its Active Metabolite, Hydroxyfasudil
| Species | Compound | Route | Dose | Bioavailability (F%) | Cmax | Tmax | t1/2 |
| Rat | Fasudil | IV | 3 mg/kg | N/A | 3.30 ± 1.05 µg/mL | N/A | 24.9 ± 4.5 min |
| IV | 6 mg/kg | N/A | 5.10 ± 0.96 µg/mL | N/A | 41.1 ± 27.5 min | ||
| IV | 12 mg/kg | N/A | 18.82 ± 5.91 µg/mL | N/A | 41.3 ± 21.1 min | ||
| Human | Fasudil | IV | 30 mg | N/A | 100.6 µg/L (CV 74.2%) | 0.375 h (median) | 0.76 hours |
| Oral | 30 mg | Very low | 1.4 µg/L (CV 41.0%) | 0.25 h (median) | N/A | ||
| Hydroxyfasudil | IV | 30 mg (of fasudil) | N/A | 108.4 µg/L (CV 19.7%) | N/A | 4.66 hours | |
| (Active Metabolite) | Oral | 30 mg (of fasudil) | ~69% | 111.6 µg/L (CV 24.1%) | N/A | N/A |
Data for rats sourced from[10]. Data for humans sourced from[11][12][13].
Table 2: Pharmacokinetic Parameters of Belumosudil (KD025)
| Species | Compound | Route | Dose | Cmax | AUC(0-t) |
| Human (Fasted) | Belumosudil | Oral | 200 mg (tablet) | 2.39 µg/mL (at steady state with food) | N/A |
| Human (Fed) | Belumosudil | Oral | 200 mg (tablet) | Increased ~2x vs fasted | Increased ~2x vs fasted |
Data for humans sourced from[14][15]. Note: A direct oral bioavailability (F%) value for belumosudil was not explicitly stated in the provided search results. The data indicates that administration with food significantly increases its absorption and overall exposure.
Experimental Protocols
Determination of Fasudil Bioavailability in Humans (SAFE-ROCK Clinical Trial)
A phase I, single-center, open-label, randomized, two-period cross-over clinical trial was conducted in 14 healthy male and female volunteers.[13]
-
Study Design: Each participant received both an oral and an intravenous (IV) administration of fasudil, separated by a washout period of at least 3 days.[13]
-
Oral Administration: A single oral dose of 30 mg fasudil was administered on day 1 to determine the pharmacokinetic profile.[13]
-
Intravenous Administration: A single IV dose of 30 mg fasudil was administered on day 1 of the respective period to serve as the reference for absolute bioavailability calculation.[13]
-
Sample Collection: Plasma samples were collected at predetermined time points after both oral and IV administration.
-
Analytical Method: The concentrations of fasudil and its active metabolite, hydroxyfasudil, in plasma were quantified using liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS).[11]
-
Bioavailability Calculation: The absolute bioavailability of hydroxyfasudil was calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after IV administration.[13]
Pharmacokinetic Study of Fasudil in Rats
-
Animal Model: Sprague-Dawley rats were used.[16]
-
Intravenous Administration: Fasudil was administered intravenously at doses of 3, 6, and 12 mg/kg.[10]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: The concentration of fasudil in biological samples was measured using High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Pharmacokinetic Analysis: The plasma concentration-time data were fitted to a two-compartment model to determine pharmacokinetic parameters.[10]
Pharmacokinetic Study of Belumosudil (KD025) in Humans
A phase 1, 3-way, crossover, randomized, open-label study was conducted in healthy subjects to compare the bioavailability of belumosudil tablet formulation in fed and fasted states and to assess the relative bioavailability of tablet and capsule formulations in the fed state.[15]
-
Study Design: The study utilized a 3-way crossover design where each subject received a single 200 mg dose of belumosudil under three different conditions: as a tablet in a fasted state, as a tablet in a fed state, and as two 100 mg capsules in a fed state.[15]
-
Sample Collection: Blood samples were collected at pre-dose and at multiple time points up to 48 hours post-dose.[15]
-
Pharmacokinetic Analysis: The primary objective was to determine the pharmacokinetic parameters of the tablet formulation in both fed and fasted states.[15] The results indicated that administration with food increased exposure by approximately two-fold and delayed the time to maximum concentration by 0.5 hours.[14]
Signaling Pathway and Experimental Workflow Visualization
Rho-ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key effector of the small GTPase RhoA.[12] The RhoA/ROCK pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[17] Both fasudil and belumosudil exert their effects by inhibiting ROCK. Fasudil is a non-selective inhibitor of both ROCK1 and ROCK2, while belumosudil is a selective inhibitor of ROCK2.[8][12]
Caption: Simplified diagram of the Rho/ROCK signaling pathway and points of inhibition.
Experimental Workflow for Oral Bioavailability Assessment
The determination of oral bioavailability is a critical step in drug development.[18][19] It involves comparing the systemic exposure of a drug after oral administration to that after intravenous (IV) administration, which is assumed to have 100% bioavailability.[19]
Caption: General experimental workflow for determining the oral bioavailability of a compound.
References
- 1. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Belumosudil with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Study on the Pharmacokinetics of Fasudil, a selective Rho kinase inhibitor | Semantic Scholar [semanticscholar.org]
- 11. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fasudil - Wikipedia [en.wikipedia.org]
- 13. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ichgcp.net [ichgcp.net]
- 16. Protective effects of Rho kinase inhibitor fasudil on rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Prospective Efficacy of Rock2-IN-5 in Cellular Models of SOD1-Mediated Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of Rock2-IN-5, a ROCK2 inhibitor, in mitigating cellular pathologies associated with superoxide dismutase 1 (SOD1) mutations, a key genetic driver of Amyotrophic Lateral Sclerosis (ALS). While direct experimental data for this compound in SOD1-mutant versus wild-type cells is not yet publicly available, this document synthesizes existing knowledge on ROCK2 signaling in neurodegeneration and the established cellular phenotypes of SOD1 mutations to project the compound's expected performance against other ROCK inhibitors and a vehicle control.
Introduction to ROCK2 Inhibition in ALS
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including actin cytoskeleton dynamics, cell adhesion, and apoptosis.[1][2] Dysregulation of the RhoA/ROCK2 signaling pathway has been implicated in the pathogenesis of several neurodegenerative diseases, including ALS.[1][3] In the context of ALS, particularly in cases linked to SOD1 mutations, ROCK2 activity is thought to contribute to motor neuron degeneration through mechanisms such as impaired neurite outgrowth and axonal transport.[4][5][6] Therefore, selective inhibition of ROCK2 presents a promising therapeutic strategy to alleviate the neurotoxic effects of mutant SOD1.
The Cellular Impact of SOD1 Mutations
Mutations in the SOD1 gene are a significant cause of familial ALS. These mutations lead to a toxic gain-of-function of the SOD1 protein, resulting in a cascade of detrimental cellular events in motor neurons. Key pathological features observed in cellular models expressing mutant SOD1 include:
-
Reduced Cell Viability: Motor neurons expressing mutant SOD1 exhibit increased susceptibility to oxidative stress and apoptosis, leading to progressive cell death.[7][8]
-
Impaired Neurite Outgrowth: The ability of motor neurons to extend and maintain healthy neurites is compromised by mutant SOD1, affecting neuronal connectivity.[4][9]
-
Mitochondrial Dysfunction: Mutant SOD1 has been shown to disrupt mitochondrial bioenergetics, leading to reduced energy production and increased production of reactive oxygen species (ROS).[7][8]
-
Protein Aggregation: A hallmark of SOD1-ALS is the accumulation of misfolded and aggregated SOD1 protein, which is toxic to neurons.
Projected Comparative Efficacy of this compound
Based on the known roles of ROCK2 in neuronal function and the established effects of other ROCK inhibitors in models of neurodegeneration, we can project the potential efficacy of this compound in ameliorating SOD1-induced cellular pathologies. The following tables summarize hypothetical, yet expected, quantitative data from key experiments comparing this compound to a well-studied ROCK inhibitor, Fasudil, and a vehicle control in primary motor neurons expressing either wild-type (WT) SOD1 or a pathogenic mutant (e.g., G93A).
Table 1: Effect on Motor Neuron Viability under Oxidative Stress (H₂O₂ Challenge)
| Cell Type | Treatment (24h) | Cell Viability (%) |
| SOD1-WT | Vehicle | 95 ± 4 |
| Fasudil (10 µM) | 96 ± 3 | |
| This compound (1 µM) | 97 ± 3 | |
| SOD1-G93A | Vehicle | 45 ± 6 |
| Fasudil (10 µM) | 65 ± 5 | |
| This compound (1 µM) | 75 ± 4 |
Table 2: Effect on Neurite Outgrowth
| Cell Type | Treatment (48h) | Average Neurite Length (µm) |
| SOD1-WT | Vehicle | 150 ± 12 |
| Fasudil (10 µM) | 180 ± 15 | |
| This compound (1 µM) | 195 ± 18 | |
| SOD1-G93A | Vehicle | 80 ± 9 |
| Fasudil (10 µM) | 110 ± 11 | |
| This compound (1 µM) | 130 ± 10 |
Table 3: Effect on Mitochondrial Membrane Potential (ΔΨm)
| Cell Type | Treatment (24h) | TMRM Fluorescence (Arbitrary Units) |
| SOD1-WT | Vehicle | 100 ± 8 |
| Fasudil (10 µM) | 102 ± 7 | |
| This compound (1 µM) | 105 ± 6 | |
| SOD1-G93A | Vehicle | 60 ± 7 |
| Fasudil (10 µM) | 78 ± 6 | |
| This compound (1 µM) | 85 ± 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below.
Cell Culture
Primary motor neurons will be isolated from the spinal cords of embryonic day 13.5 (E13.5) mice carrying either the human SOD1-G93A transgene or a wild-type human SOD1 transgene. Neurons will be cultured on poly-D-lysine/laminin-coated plates in Neurobasal medium supplemented with B27, L-glutamine, and neurotrophic factors (BDNF, GDNF, and CNTF).
Motor Neuron Viability Assay
-
Principle: To quantify the percentage of viable cells after treatment and exposure to an oxidative stressor.
-
Protocol:
-
Plate motor neurons in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, treat the cells with this compound (1 µM), Fasudil (10 µM), or vehicle (DMSO) for 24 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 50 µM for 6 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Neurite Outgrowth Assay
-
Principle: To measure the length of neurites extending from the cell body as an indicator of neuronal health and plasticity.
-
Protocol:
-
Plate motor neurons in 24-well plates at a low density (5 x 10³ cells/well).
-
Treat cells with this compound (1 µM), Fasudil (10 µM), or vehicle for 48 hours.
-
Fix the cells with 4% paraformaldehyde and immunostain for a neuronal marker (e.g., β-III tubulin).
-
Acquire images using a fluorescence microscope.
-
Measure the length of the longest neurite for at least 50 neurons per condition using image analysis software (e.g., ImageJ).
-
Mitochondrial Membrane Potential Assay
-
Principle: To assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm) using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).
-
Protocol:
-
Plate motor neurons in a 96-well, black-walled imaging plate.
-
Treat cells with this compound (1 µM), Fasudil (10 µM), or vehicle for 24 hours.
-
Load the cells with TMRM (100 nM) for 30 minutes at 37°C.
-
Wash the cells with pre-warmed medium.
-
Measure the fluorescence intensity using a plate reader (excitation/emission ~548/573 nm).
-
Normalize the fluorescence values to the number of cells per well (e.g., by co-staining with Hoechst 33342).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving ROCK2 and a typical experimental workflow for evaluating the efficacy of this compound.
Caption: ROCK2 signaling pathway in neurodegeneration.
Caption: Experimental workflow for evaluating this compound.
Conclusion
While further direct experimental validation is required, the available evidence strongly suggests that selective ROCK2 inhibition by compounds such as this compound holds significant therapeutic potential for SOD1-linked ALS. By targeting a key downstream effector of neurotoxic signaling, this compound is anticipated to improve motor neuron survival, promote neurite stability, and restore mitochondrial function in the presence of mutant SOD1. The experimental framework outlined in this guide provides a robust approach for the preclinical evaluation of this compound and other ROCK2 inhibitors, paving the way for the development of novel disease-modifying therapies for ALS.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ALS-Linked SOD1 Mutants Enhance Neurite Outgrowth and Branching in Adult Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of SOD1 Mutation on Cellular Bioenergetic Profile and Viability in Response to Oxidative Stress and Influence of Mutation-Type | PLOS One [journals.plos.org]
- 8. The effect of SOD1 mutation on cellular bioenergetic profile and viability in response to oxidative stress and influence of mutation-type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Potential of Rock2-IN-5 and Its Constituent Moieties
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting oxidative stress-related pathologies, the strategic design of hybrid molecules offers a promising avenue to combine the beneficial attributes of different pharmacophores. Rock2-IN-5, a novel synthetic compound, exemplifies this approach by integrating the structural features of a Rho-kinase (ROCK) inhibitor, fasudil, with known natural antioxidants, caffeic acid and ferulic acid. This guide provides a comparative overview of the anticipated antioxidant properties of this compound, based on a detailed examination of its parent compounds. While direct experimental data on the antioxidant capacity of this compound is not yet available in the public domain, this analysis of its constituents provides a foundational understanding of its potential efficacy.
Introduction to this compound and its Parent Compounds
This compound is a hybrid molecule designed to merge the therapeutic effects of ROCK inhibition with potent antioxidant activity. Its structure is derived from:
-
Fasudil: A well-characterized inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Beyond its primary role in regulating cellular contraction and motility, emerging evidence suggests that ROCK inhibition confers antioxidant effects by mitigating the production of reactive oxygen species (ROS) and modulating inflammatory pathways.[1][2]
-
Caffeic Acid: A hydroxycinnamic acid found in numerous plant species. It is a potent antioxidant, acting through multiple mechanisms including free radical scavenging and metal chelation.[3][4][5][6]
-
Ferulic Acid: Another ubiquitous phenolic compound in the plant kingdom, structurally similar to caffeic acid. It is recognized for its strong antioxidant properties, which are attributed to its ability to form a stable phenoxyl radical and terminate free radical chain reactions.[7][8][9]
This guide will delve into the known antioxidant profiles of fasudil, caffeic acid, and ferulic acid to project the potential antioxidant capabilities of the hybrid compound, this compound.
Comparative Antioxidant Properties: A Data-Driven Overview
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure different aspects of its radical scavenging and quenching abilities. The following table summarizes the available quantitative data for the parent compounds of this compound from common antioxidant assays. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented values are collated from different sources.
| Compound | Assay | IC50 / Activity | Reference |
| Caffeic Acid | DPPH | IC50 = 4 µg/mL | [10] |
| ABTS | - | - | |
| Cellular Antioxidant Activity (CAA) | High Activity (among top phytochemicals) | [11] | |
| Ferulic Acid | DPPH | Lower activity than caffeic acid | [12] |
| ABTS | - | - | |
| Cellular Antioxidant Activity (CAA) | - | - | |
| Fasudil | Cellular ROS Reduction | Significant reduction in LPS-induced ROS | [2] |
| Antioxidant Enzyme Activity | Increased SOD and GSH-Px activities | [1][2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. Direct IC50 values for fasudil in chemical-based assays like DPPH and ABTS are not commonly reported, as its antioxidant effects are primarily observed in cellular systems.
Mechanistic Insights into Antioxidant Action
The antioxidant properties of this compound's parent compounds are rooted in distinct yet potentially synergistic mechanisms.
Fasudil and ROCK Inhibition
The antioxidant effects of fasudil are intrinsically linked to its inhibition of the ROCK signaling pathway. Overactivation of ROCK is associated with increased oxidative stress. By inhibiting ROCK, fasudil can:
-
Reduce NADPH Oxidase Activity: ROCK activation can lead to the assembly and activation of NADPH oxidase, a major source of cellular ROS. Inhibition of ROCK can therefore suppress this ROS production.
-
Modulate NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and is often activated by oxidative stress. ROCK inhibitors have been shown to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-oxidant genes.[2]
-
Enhance Endothelial Nitric Oxide Synthase (eNOS) Expression: Fasudil has been shown to increase the expression and activity of eNOS, which produces the vasodilator and antioxidant molecule nitric oxide (NO).[1]
Caffeic and Ferulic Acids: Classical Antioxidants
Caffeic and ferulic acids are phenolic compounds that act as potent antioxidants through several mechanisms:
-
Direct Radical Scavenging: The hydroxyl groups on the aromatic ring of these acids can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. The resulting phenoxyl radical is stabilized by resonance, making them effective radical scavengers.[3][5][7][9]
-
Metal Chelation: Caffeic acid, with its catechol structure, is an efficient chelator of metal ions such as iron and copper.[3][6] These metal ions can otherwise participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By sequestering these metals, caffeic acid prevents this radical formation.
-
Modulation of Antioxidant Enzymes: Ferulic acid has been reported to upregulate the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione reductase.[7]
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of these findings in future studies investigating this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A corresponding volume of the solvent is added to the control.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.[13][14][15]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound in a suitable solvent.
-
Reaction: Add a specific volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16][17][18][19]
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals generated within the cell.
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells and incubate them with a solution of DCFH-DA. The non-fluorescent DCFH-DA is deacetylated by cellular esterases to DCFH, which is trapped within the cells.
-
Treatment: Treat the cells with the test compound at various concentrations.
-
Induction of Oxidative Stress: Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.
-
Measurement: Measure the fluorescence of the oxidized probe (dichlorofluorescein, DCF) at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[11][20][21][22][23]
Signaling Pathways and Visualizations
The antioxidant effects of this compound's parent compounds are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: ROCK inhibition by fasudil can reduce oxidative stress.
Caption: Antioxidant mechanisms of caffeic and ferulic acids.
Conclusion and Future Directions
The development of this compound, a hybrid of a ROCK inhibitor and natural antioxidants, represents a compelling strategy for creating a multi-target therapeutic agent. Based on the well-documented antioxidant properties of its parent compounds—fasudil, caffeic acid, and ferulic acid—it is hypothesized that this compound will possess significant antioxidant and anti-inflammatory capabilities. The ROCK inhibitory moiety is expected to reduce cellular ROS production and inflammation, while the phenolic acid components are likely to contribute potent direct radical scavenging and metal-chelating effects.
To validate this hypothesis, further experimental investigation is crucial. Direct assessment of this compound's antioxidant activity using the assays detailed in this guide (DPPH, ABTS, and CAA) is a necessary next step. A head-to-head comparison with its parent compounds under standardized conditions will elucidate the potential for synergistic effects and confirm the successful translation of the individual components' properties to the hybrid molecule. Such studies will be instrumental in advancing the development of this compound as a potential therapeutic for diseases with an underlying oxidative stress component.
References
- 1. Rho kinase inhibition by fasudil exerts antioxidant effects in hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism against oxidative stress of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the antioxidant activity of Caffeic acid during medication use?_Chemicalbook [chemicalbook.com]
- 6. Frontiers | Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma [frontiersin.org]
- 7. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Mechanism Studies on Ferulic Acid : Isolation and Structure Identification of the Main Antioxidation Product from Methyl Ferulate [jstage.jst.go.jp]
- 9. karger.com [karger.com]
- 10. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. scribd.com [scribd.com]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. pubcompare.ai [pubcompare.ai]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. CAA (cellular antioxidant activity) assay [bio-protocol.org]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. 3.8. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
Unveiling the Dual Power of Rock2-IN-5: A Comparative Guide to Synergistic ROCK2 Inhibition and NRF2 Activation
For researchers, scientists, and drug development professionals, the quest for multi-targeting therapeutic agents offers a promising frontier in combating complex diseases. Rock2-IN-5, a novel hybrid compound, has emerged as a compelling candidate, simultaneously inhibiting Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This guide provides a comprehensive evaluation of this compound, comparing its performance with established ROCK2 inhibitors and NRF2 activators, supported by experimental data and detailed protocols.
This compound is a synthetic molecule ingeniously designed by combining the structural features of the ROCK inhibitor fasudil with NRF2 activators, caffeic and ferulic acids. This unique structure underpins its dual-action mechanism, offering a potential synergistic advantage in treating diseases where both pathways play a critical role, such as neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS)[1][2][3][4][5][6].
Comparative Performance Analysis
The efficacy of this compound lies in its ability to modulate two distinct but interconnected signaling pathways. Below is a quantitative comparison of this compound's activity against other known modulators of the ROCK2 and NRF2 pathways.
ROCK2 Inhibition
ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various pathological processes, including inflammation and fibrosis. The inhibitory potential of this compound and other selective ROCK2 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50).
| Compound | ROCK2 IC50 | ROCK1 IC50 | Selectivity (ROCK1/ROCK2) | Reference |
| This compound (1d) | 0.124 µM | 6.354 µM | ~51-fold | [7] |
| Fasudil | 0.158 µM | 0.358 µM | ~2.3-fold | [7] |
| Y-27632 | 0.300 µM (Ki) | 0.220 µM (Ki) | ~0.7-fold | [8][9][10] |
| KD025 (Belumosudil) | 0.105 µM | 24 µM | ~228-fold | [1][5][6] |
Note: Lower IC50 values indicate greater potency.
NRF2 Activation
The NRF2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of NRF2 leads to the transcription of numerous antioxidant and cytoprotective genes. The potency of NRF2 activators can be assessed by measuring the fold induction of NRF2-dependent reporter gene expression or the upregulation of its target genes.
| Compound | NRF2 Activation (Fold Induction) | Cell Line | Reference |
| This compound (1d) | ~6-fold | AREc32 | [2] |
| Caffeic Acid | ~2 to 6-fold (mRNA) | A2780cisR | [11] |
| Ferulic Acid | Induces Nrf2 translocation | SH-SY5Y | [12] |
| Sulforaphane | >2-fold (gene expression) | Murine Liver | [13] |
| Bardoxolone Methyl | Significant increase in NQO1 mRNA | Monkey Kidney |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
ROCK2 Signaling Pathway
The ROCK2 signaling pathway is a key regulator of cellular contractility, motility, and morphology. Its inhibition by this compound can lead to a reduction in pathological processes such as inflammation and fibrosis.
NRF2 Activation Pathway
The NRF2 pathway is the master regulator of the cellular antioxidant response. This compound, through its caffeic and ferulic acid moieties, promotes the activation of this protective pathway.
Experimental Workflow for Evaluating this compound
The dual activity of this compound is assessed through a series of in vitro assays. The following diagram outlines a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the activity of this compound and its counterparts.
ROCK2 Inhibition Assay (Kinase Activity Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ROCK2.
Objective: To determine the IC50 value of this compound and other inhibitors against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
Test compounds (this compound, Fasudil, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of ROCK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
NRF2 Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the activation of the NRF2 pathway by quantifying the expression of a reporter gene under the control of an Antioxidant Response Element (ARE).
Objective: To determine the fold induction of NRF2 activity by this compound and other activators.
Materials:
-
AREc32 cells (MCF7 cells stably transfected with an ARE-luciferase reporter construct) or similar reporter cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound, Caffeic Acid, etc.) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed AREc32 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
After the incubation period, lyse the cells and add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to cell viability (determined by a parallel assay such as MTT) if necessary.
-
Calculate the fold induction of NRF2 activity for each compound concentration by dividing the luminescence signal of the treated cells by the signal of the vehicle-treated cells.
Conclusion
This compound represents a promising multi-target agent with the potential for synergistic therapeutic effects through its dual inhibition of ROCK2 and activation of the NRF2 pathway. The quantitative data presented demonstrates its potent activity in comparison to established modulators of these pathways. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to further investigate and build upon the potential of this and similar multi-targeting compounds in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Multitarget Profile of ROCK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multitarget profile of the selective ROCK2 inhibitor, Belumosudil (formerly KD025), with less selective and pan-ROCK inhibitors, Y-27632 and Fasudil. The information presented is based on publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of Belumosudil, Y-27632, and Fasudil against their primary targets, ROCK1 and ROCK2, as well as other kinases.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 / Ki | Selectivity (ROCK1/ROCK2) | Other Notable Targets (IC50/Ki) |
| Belumosudil (KD025) | ROCK2 | IC50: ~60-105 nM[1][2][3]; Ki: 41 nM[1] | ~228-400 fold | Casein Kinase 2 (IC50: 50 nM)[3] |
| ROCK1 | IC50: ~3-24 µM[2][3][4] | |||
| Y-27632 | ROCK1 | Ki: 220 nM[5]; IC50: 348 nM[6] | ~0.73 | >200-fold selectivity over PKC, PKA, MLCK, PAK[7] |
| ROCK2 | Ki: 300 nM[5][8]; IC50: 249 nM[6] | |||
| Fasudil | ROCK1 | Ki: 0.33 µM[9][10] | ~0.52 | PKA (IC50: 4.58 µM, Ki: 1.6 µM)[9][10][11], PKC (IC50: 12.30 µM, Ki: 3.3 µM)[9][10][11], PKG (IC50: 1.650 µM, Ki: 1.6 µM)[9][10][11], MLCK (Ki: 36 µM)[11] |
| ROCK2 | IC50: 0.158 µM[9][10] | |||
| Hydroxyfasudil (active metabolite) | ROCK1 | IC50: 0.73 µM[12] | ~1.01 | Markedly less inhibition of MLCK or PKC[12] |
| ROCK2 | IC50: 0.72 µM[12] |
Table 2: Cellular Activity Profile (Proliferation Inhibition)
| Compound | Cell Line | Assay Type | IC50 | Notes |
| Belumosudil (KD025) | - | - | Data not readily available | Suppresses adipogenesis in various in vitro models[3]. |
| Y-27632 | WPMY-1 & BPH-1 | CCK-8 | Dose-dependent inhibition of proliferation[13]. | - |
| Fasudil | NCI-H1339 (Small-cell lung cancer) | CCK-8 | 76.04 µg/mL[14] | Inhibits proliferation in a time and dose-dependent manner[14]. |
Note: Direct comparison of cellular IC50 values is challenging due to variations in cell lines, assay conditions, and endpoints used across different studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a target kinase.
Principle: The assay measures the activity of a kinase by detecting the phosphorylation of a substrate. The reduction in kinase activity in the presence of an inhibitor is used to determine its IC50 value. A common method involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., ROCK1, ROCK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates (black, low volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, the kinase substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process where the remaining ATP is first depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol describes a common method for assessing the effect of a compound on cell proliferation.
Objective: To determine the effect of a test compound on the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: The ROCK2 signaling pathway leading to actin polymerization and cell contraction.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Belumosudil | ROCK | TargetMol [targetmol.com]
- 2. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Rezurock® now covered in Quebec for people living with chronic graft-versus-host disease (GVHD) - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ROCK inhibitor Y-27632 | Hello Bio [hellobio.com]
- 7. abmole.com [abmole.com]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for Rock2-IN-5: A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of the research chemical Rock2-IN-5, ensuring laboratory safety and regulatory compliance.
This document provides comprehensive, step-by-step guidance on the proper disposal procedures for this compound, a compound used in scientific research. Adherence to these protocols is crucial for maintaining a safe laboratory environment, protecting personnel, and ensuring compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who may handle this and similar research-grade chemical compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. As a research chemical, the full toxicological properties may not be known. Therefore, treating the compound with a high degree of caution is essential.
Personal Protective Equipment (PPE):
A thorough hazard assessment should be conducted to determine the necessary PPE for handling this compound. At a minimum, the following PPE should be worn:
-
Body Protection: A standard laboratory coat is required to protect against splashes and spills. For tasks with a higher risk of exposure, a chemically resistant apron or coveralls may be necessary.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a splash hazard, it is recommended to use chemical splash goggles. For larger quantities or when a significant splash risk exists, a face shield worn over safety goggles is advised.
-
Hand Protection: Chemically resistant gloves are mandatory. Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), a solvent that can facilitate skin absorption of other chemicals, selecting the appropriate gloves is critical. Butyl rubber gloves are recommended when working with DMSO. If using disposable nitrile gloves, consider double-gloving and change them immediately after any contact with the chemical.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
II. Disposal of Unused this compound (Solid Form)
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Containerization: Ensure the solid this compound is in a clearly labeled, sealed, and non-reactive container. The original manufacturer's container is ideal.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include the approximate quantity and date of disposal.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste. This area should be away from general laboratory traffic and incompatible chemicals.
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
III. Disposal of this compound Solutions
This compound is frequently used in a solution, often with DMSO as the solvent. These solutions must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are generally preferred for chemical waste.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste".
-
All chemical constituents by their full name (e.g., "this compound", "Dimethyl Sulfoxide", "Phosphate-Buffered Saline").
-
The approximate percentage or concentration of each component.
-
The date the waste was first added to the container.
-
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area. Ensure secondary containment is used to prevent spills.
-
Disposal: Do not dispose of this compound solutions down the drain. The collected waste must be picked up by your institution's EHS or a certified hazardous waste disposal service. DMSO-containing waste is typically incinerated by professional disposal services.
IV. Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as chemically contaminated solid waste.
Step-by-Step Disposal Protocol:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed container or a durable, leak-proof plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" and describe the contents (e.g., "Chemically Contaminated Lab Debris with this compound").
-
Disposal: This waste should be collected for incineration by your institution's hazardous waste management service.
V. Decontamination and Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and further contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in Section I.
-
Containment: For liquid spills, contain the spill by creating a dike around the edges with an absorbent material like vermiculite or a chemical spill pillow.
-
Absorption: Cover the spill with an inert absorbent material.
-
Collection: Carefully scoop the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment. A common method is to wipe down surfaces with soap and water using disposable towels. For any residual chemical, a suitable solvent may be used for cleaning, which must then be collected as hazardous waste.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Quantitative Data Summary
| Waste Type | Container Requirements | Disposal Method |
| Unused Solid this compound | Sealed, non-reactive, clearly labeled | Hazardous waste pickup for incineration |
| This compound Solutions (e.g., in DMSO) | Leak-proof, chemically compatible, labeled with all constituents | Hazardous waste pickup for incineration |
| Contaminated Labware (pipette tips, etc.) | Sealed container or durable, leak-proof bag, labeled | Hazardous waste pickup for incineration |
| Spill Cleanup Debris | Sealed, labeled container | Hazardous waste pickup for incineration |
Experimental Protocols Cited
While specific experimental protocols for this compound are not detailed in this disposal guide, the handling and disposal procedures are based on established laboratory safety protocols for research-grade chemical compounds. The core principle is to treat all forms of the chemical and any contaminated materials as hazardous waste, to be collected by a professional disposal service.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound and associated waste materials.
Personal protective equipment for handling Rock2-IN-5
Essential Safety and Handling Guide for Rock2-IN-5
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | MedchemExpress, DC Chemicals |
| Synonyms | Compound 1d | MedchemExpress, DC Chemicals |
| Molecular Formula | C₂₃H₂₅N₅O₄ | DC Chemicals |
| Molecular Weight | 455.53 g/mol | DC Chemicals |
| Appearance | Solid Powder | MedchemExpress |
| Storage (Powder) | 2 years at -20°C | DC Chemicals |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3][4]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][2][4]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate dust or aerosols, a respirator may be necessary.[1][2][5] Consult your institution's environmental health and safety (EHS) guidelines for specific respirator requirements.[1]
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and quantity match the order.
Preparation and Use:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
For preparing stock solutions, refer to the solubility information provided by the supplier.[7] If using DMSO, be aware that it is hygroscopic and can impact solubility.[7]
-
Use appropriate, calibrated equipment for weighing and measuring.
Storage:
-
Store the solid compound in a tightly sealed container in a dry, well-ventilated place at the recommended temperature of -20°C for long-term storage.[6][8]
-
For solutions in DMSO, aliquot to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[7][8]
Disposal Plan
Dispose of this compound and any contaminated materials as chemical waste in accordance with all applicable federal, state, and local regulations.
-
Waste Collection:
-
Collect waste this compound (solid or in solution) and any materials used for handling (e.g., pipette tips, tubes, gloves) in a designated, properly labeled hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for pickup and disposal of the chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Signaling Pathway
This compound is an inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[8][9][10] ROCK2 is a key effector of the small GTPase RhoA and plays a significant role in regulating cellular processes such as actin cytoskeleton organization, cell motility, and smooth muscle contraction.[11][12] The diagram below illustrates the general RhoA/ROCK signaling pathway.
Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. osha.gov [osha.gov]
- 5. usmesotheliomalaw.com [usmesotheliomalaw.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ROCK2 - Wikipedia [en.wikipedia.org]
- 12. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
